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  • Product: 5-(Octadecyloxy)isophthalic acid
  • CAS: 143294-86-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-(Octadecyloxy)isophthalic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Significance of 5-(Octadecyloxy)isophthalic Acid 5-(Octadecyloxy)isophthalic acid is a molecule of significant interest in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of 5-(Octadecyloxy)isophthalic Acid

5-(Octadecyloxy)isophthalic acid is a molecule of significant interest in the fields of supramolecular chemistry, materials science, and drug delivery. Its amphiphilic nature, characterized by a hydrophilic isophthalic acid head group and a long, hydrophobic octadecyl tail, allows for the formation of highly ordered, self-assembled structures. These properties make it a valuable building block for creating functional materials, including liquid crystals, organogels, and as a component in drug delivery systems where it can facilitate the formation of stable vesicles or micelles. This guide provides a comprehensive overview of the synthetic routes to this versatile molecule, with a focus on practical, field-proven methodologies and the underlying chemical principles.

Strategic Overview of the Synthesis

The most common and efficient pathway to 5-(octadecyloxy)isophthalic acid is a two-step synthesis commencing from a readily available precursor, dimethyl 5-hydroxyisophthalate. This strategy involves:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate is alkylated with 1-bromooctadecane to form the corresponding ether, dimethyl 5-(octadecyloxy)isophthalate.

  • Saponification (Hydrolysis): The methyl ester groups of the intermediate are hydrolyzed under basic conditions, followed by acidification to yield the final product, 5-(octadecyloxy)isophthalic acid.

This approach is favored due to the high yields and the relative ease of purification of the intermediates and the final product.

Precursor Synthesis: Dimethyl 5-Hydroxyisophthalate

The starting material, dimethyl 5-hydroxyisophthalate, can be synthesized from 5-hydroxyisophthalic acid through a Fischer esterification.

Experimental Protocol: Esterification of 5-Hydroxyisophthalic Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxyisophthalic acid (1 equivalent).

  • Reagent Addition: Add an excess of anhydrous methanol to act as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is then carefully added.

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up and Purification: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude dimethyl 5-hydroxyisophthalate. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Core Synthesis: 5-(Octadecyloxy)isophthalic Acid

Part 1: Williamson Ether Synthesis of Dimethyl 5-(Octadecyloxy)isophthalate

The Williamson ether synthesis is a classic and reliable method for forming ethers. In this step, the phenoxide ion of dimethyl 5-hydroxyisophthalate, generated in situ by a strong base, acts as a nucleophile and attacks the electrophilic carbon of 1-bromooctadecane in an SN2 reaction.[1]

Williamson_Ether_Synthesis Reactant1 Dimethyl 5-hydroxyisophthalate Intermediate1 Phenoxide Intermediate Reactant1->Intermediate1 Deprotonation Base Strong Base (e.g., NaH) Base->Intermediate1 Product Dimethyl 5-(octadecyloxy)isophthalate Intermediate1->Product SN2 Attack Reactant2 1-Bromooctadecane Reactant2->Product Byproduct NaBr + H₂

Caption: Williamson Ether Synthesis of Dimethyl 5-(octadecyloxy)isophthalate.

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.

  • Reagent Addition: Dimethyl 5-hydroxyisophthalate (1 equivalent) is dissolved in a dry, aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, a slight excess of a strong base, typically sodium hydride (NaH, ~1.2 equivalents), is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the phenoxide.

  • Alkylation: 1-Bromooctadecane (1.1 equivalents) is then added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80°C) and stirred for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, dimethyl 5-(octadecyloxy)isophthalate, can be purified by column chromatography on silica gel or by recrystallization.

Reactant/ReagentMolar RatioPurpose
Dimethyl 5-hydroxyisophthalate1.0Starting Material
1-Bromooctadecane1.1Alkylating Agent
Sodium Hydride (NaH)1.2Base
N,N-Dimethylformamide (DMF)-Solvent
Part 2: Saponification to 5-(Octadecyloxy)isophthalic Acid

The final step is the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid. This is typically achieved through saponification, which involves heating the ester with a strong base in a protic solvent mixture.

Saponification Reactant Dimethyl 5-(octadecyloxy)isophthalate Intermediate Disodium Salt Intermediate Reactant->Intermediate Hydrolysis Base NaOH / H₂O, EtOH Base->Intermediate Product 5-(Octadecyloxy)isophthalic Acid Intermediate->Product Acidification Acid HCl (aq) Acid->Product

Caption: Saponification of Dimethyl 5-(octadecyloxy)isophthalate.

  • Reaction Setup: The purified dimethyl 5-(octadecyloxy)isophthalate (1 equivalent) is placed in a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: A solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (a significant excess, e.g., 3-4 equivalents), in a mixture of ethanol and water is added to the flask.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a nonpolar solvent like hexane to remove any unreacted 1-bromooctadecane. The aqueous layer is then cooled in an ice bath and acidified with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the dicarboxylic acid.

  • Isolation: The white precipitate of 5-(octadecyloxy)isophthalic acid is collected by vacuum filtration, washed thoroughly with cold water to remove any inorganic salts, and then dried in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[2]

Reactant/ReagentMolar RatioPurpose
Dimethyl 5-(octadecyloxy)isophthalate1.0Starting Material
Sodium Hydroxide (NaOH)3.0 - 4.0Hydrolyzing Agent
Ethanol/Water-Solvent
Hydrochloric Acid (HCl)-Acidification

Characterization of 5-(Octadecyloxy)isophthalic Acid

The identity and purity of the synthesized 5-(octadecyloxy)isophthalic acid should be confirmed by standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₂₆H₄₂O₅
Molecular Weight434.61 g/mol
AppearanceWhite solid
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the isophthalic acid moiety, the methylene protons of the octadecyl chain, and the terminal methyl group. The protons on the aromatic ring will appear as distinct singlets or doublets in the downfield region. The methylene group adjacent to the ether oxygen will be shifted downfield compared to the other methylene groups of the alkyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the two carboxylic acid carbons, the aromatic carbons (with distinct shifts for the carbon attached to the oxygen and the other ring carbons), and the series of carbons in the octadecyl chain.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid groups, a C=O stretching band for the carbonyls, C-O stretching for the ether linkage, and C-H stretching bands for the alkyl chain.

Conclusion

The synthesis of 5-(octadecyloxy)isophthalic acid via the Williamson ether synthesis of dimethyl 5-hydroxyisophthalate followed by saponification is a robust and high-yielding method. This guide provides a detailed, step-by-step protocol intended to be a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The careful execution of these procedures, coupled with diligent purification and characterization, will ensure the production of high-purity material suitable for a wide range of applications.

References

  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (2014). ACS Omega, 1(1), 1-10.
  • Two-Dimensional versus Three-Dimensional Self-Assembly of a Series of 5-Alkoxyisophthalic Acids. (2018). Langmuir, 34(36), 10739–10747.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Process for the production of high-purity isophthalic acid. (1998).
  • Process for purifying isophthalic acid by crystallization. (1999).
  • 5-(Octadecyloxy)isophthalic acid. (n.d.). PubChem. Retrieved from [Link]

  • What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid? (2014, July 6). ResearchGate. Retrieved from [Link]

Sources

Exploratory

5-(Octadecyloxy)isophthalic Acid: A Comprehensive Technical Guide for Advanced Drug Development

This guide provides an in-depth exploration of 5-(Octadecyloxy)isophthalic acid, a molecule of significant interest for researchers, scientists, and professionals in the field of drug development. Its unique amphiphilic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-(Octadecyloxy)isophthalic acid, a molecule of significant interest for researchers, scientists, and professionals in the field of drug development. Its unique amphiphilic nature, combining a hydrophilic dicarboxylic acid head with a long, lipophilic octadecyl tail, positions it as a versatile component in advanced formulation and delivery systems. This document will detail its physicochemical properties, provide a robust methodology for its synthesis and characterization, and explore its potential applications in modern pharmaceutics.

Section 1: Physicochemical Properties and Molecular Characteristics

5-(Octadecyloxy)isophthalic acid, also known as 5-stearyloxyisophthalic acid, is a substituted aromatic dicarboxylic acid. Its molecular structure imparts amphiphilic properties, making it a candidate for self-assembling systems and as a functional excipient in drug formulations.

The molecular weight of 5-(Octadecyloxy)isophthalic acid is 434.61 g/mol , with a molecular formula of C26H42O5.[1][2] Key identifiers and properties are summarized in the table below.

PropertyValueSource
Molecular Weight 434.61 g/mol [1][2]
Molecular Formula C26H42O5[1]
CAS Number 143294-86-4[1][3][4]
IUPAC Name 5-(octadecyloxy)benzene-1,3-dicarboxylic acid[3][4]
Melting Point 157-161 °C[2]
Boiling Point (Predicted) 587.3±35.0 °C[2]
Density (Predicted) 1.036±0.06 g/cm3 [2]
pKa (Predicted) 3.38±0.10[2]

Section 2: Synthesis and Purification

The synthesis of 5-(Octadecyloxy)isophthalic acid is most effectively achieved through a two-step process, beginning with the preparation of a suitable isophthalic acid precursor, followed by the attachment of the octadecyl tail via a Williamson ether synthesis. This method offers a high degree of control and scalability.

Synthesis of the Precursor: 5-Hydroxyisophthalic Acid

A common and practical precursor for the synthesis is 5-hydroxyisophthalic acid. This can be synthesized from commercially available starting materials, such as 5-bromoisophthalic acid.[5] The process involves the hydrolysis of the bromo-substituent in an alkaline solution, catalyzed by a copper compound.[5]

An alternative route to 5-hydroxyisophthalic acid involves the hydrolysis of its dimethyl ester, which is also commercially available.[1]

Experimental Protocol: Synthesis of 5-Hydroxyisophthalic Acid from Dimethyl 5-hydroxyisophthalate [1]

  • Dissolve dimethyl 5-hydroxyisophthalate (e.g., 40 g, 19.03 mmol) in tetrahydrofuran (THF, 10 mL).

  • Add an aqueous solution of lithium hydroxide (20 mL, 2 M).

  • Stir the reaction mixture at 40 °C overnight.

  • Remove the THF by distillation under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to approximately 2 with 6N hydrochloric acid to precipitate the product.

  • Collect the precipitated 5-hydroxyisophthalic acid by filtration.

  • Dry the product in a vacuum oven to yield a white solid.

Williamson Ether Synthesis of 5-(Octadecyloxy)isophthalic Acid

The Williamson ether synthesis is a reliable method for forming the ether linkage between the phenolic hydroxyl group of 5-hydroxyisophthalic acid and the octadecyl chain.[6] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide.[6][7] To avoid unwanted side reactions with the carboxylic acid groups, it is advisable to use the diester of 5-hydroxyisophthalic acid (e.g., dimethyl 5-hydroxyisophthalate) for the etherification, followed by hydrolysis of the ester groups.

Experimental Protocol: Synthesis of 5-(Octadecyloxy)isophthalic Acid

  • Step 1: Etherification

    • In a round-bottom flask, dissolve dimethyl 5-hydroxyisophthalate in a suitable polar aprotic solvent such as dimethylformamide (DMF).

    • Add a slight excess of a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

    • Add 1-bromooctadecane (1-1.2 equivalents) to the reaction mixture.

    • Heat the mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude dimethyl 5-(octadecyloxy)isophthalate.

  • Step 2: Hydrolysis

    • Dissolve the crude diester in a mixture of THF and an aqueous solution of a strong base (e.g., lithium hydroxide or sodium hydroxide).

    • Stir the mixture at an elevated temperature (e.g., 40-60 °C) overnight to ensure complete hydrolysis of the ester groups.

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2.

    • The product, 5-(Octadecyloxy)isophthalic acid, will precipitate as a white solid.

    • Collect the solid by filtration, wash it thoroughly with water to remove any inorganic salts, and dry it under vacuum.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Williamson Ether Synthesis cluster_2 Final Product Formation Dimethyl_5_hydroxyisophthalate Dimethyl 5-hydroxyisophthalate Hydrolysis_Precursor Base Hydrolysis (LiOH, THF/H2O) Dimethyl_5_hydroxyisophthalate->Hydrolysis_Precursor 5_Hydroxyisophthalic_acid 5-Hydroxyisophthalic Acid Hydrolysis_Precursor->5_Hydroxyisophthalic_acid Etherification Etherification (1-Bromooctadecane, K2CO3, DMF) 5_Hydroxyisophthalic_acid_ester->Etherification Dimethyl_5_octadecyloxyisophthalate Dimethyl 5-(octadecyloxy)isophthalate Etherification->Dimethyl_5_octadecyloxyisophthalate Hydrolysis_Final Base Hydrolysis (LiOH, THF/H2O) Dimethyl_5_octadecyloxyisophthalate->Hydrolysis_Final Final_Product 5-(Octadecyloxy)isophthalic Acid Hydrolysis_Final->Final_Product LNP_Formation cluster_0 Components cluster_1 Self-Assembly Process cluster_2 Resulting Nanocarrier API Hydrophobic API Mixing High-Energy Mixing (e.g., Microfluidics) API->Mixing Amphiphile 5-(Octadecyloxy)isophthalic Acid Amphiphile->Mixing Other_Lipids Other Lipids/Polymers Other_Lipids->Mixing Self_Assembly Self-Assembly in Aqueous Phase Mixing->Self_Assembly LNP Lipid Nanoparticle (LNP) with Encapsulated API Self_Assembly->LNP

Sources

Foundational

Spectroscopic Characterization of Supramolecular Templates: A Comprehensive Guide to the FT-IR Analysis of 5-(Octadecyloxy)isophthalic Acid

Part 1: Executive Summary & Strategic Context 5-(Octadecyloxy)isophthalic acid (5-OIA) is not merely a chemical intermediate; it is a foundational tectonic unit in supramolecular chemistry. Comprising a polar isophthalic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

5-(Octadecyloxy)isophthalic acid (5-OIA) is not merely a chemical intermediate; it is a foundational tectonic unit in supramolecular chemistry. Comprising a polar isophthalic acid "head" and a lipophilic C18 alkyl "tail," it is engineered to self-assemble at liquid-solid interfaces (e.g., highly oriented pyrolytic graphite) to form stable lamellar templates. These templates are critical for host-guest chemistry and Scanning Tunneling Microscopy (STM) studies.

Why FT-IR? While NMR confirms chemical purity, Fourier Transform Infrared (FT-IR) spectroscopy provides unique insight into the physical state of the molecule. It answers three critical questions that NMR cannot easily address in the solid state:

  • Head Group Fidelity: Is the carboxylic acid protonated (dimerized) or deprotonated (salt formation)?

  • Tail Crystallinity: Is the octadecyl chain in an all-trans (crystalline) or gauche (disordered) conformation?

  • Substitution Verification: Has the ether linkage at the 5-position formed correctly?

Part 2: Structural Anatomy & Vibrational Theory[1]

To interpret the spectrum, we must deconstruct the molecule into its vibrational sensors. The molecule behaves as two distinct mechanical systems coupled by an ether linkage.

Diagram 1: Molecular Vibrational Map

The following diagram maps the specific functional groups of 5-OIA to their expected vibrational modes, serving as a roadmap for analysis.

G Molecule 5-(Octadecyloxy)isophthalic Acid Head Isophthalic Head (H-Bonding Engine) Molecule->Head Tail Octadecyl Tail (Assembly Stabilizer) Molecule->Tail Linker Ether Linkage (C-O-C) Molecule->Linker COOH COOH Dimer ν(O-H): 3300-2500 cm⁻¹ ν(C=O): ~1690 cm⁻¹ Head->COOH Aromatic Aromatic Ring ν(C=C): ~1600/1580 cm⁻¹ δ(C-H): ~750 cm⁻¹ Head->Aromatic Alkyl Alkyl Chain ν_as(CH₂): 2918 cm⁻¹ ν_s(CH₂): 2848 cm⁻¹ Tail->Alkyl Ether Aryl Ether ν_as(C-O-C): ~1250 cm⁻¹ Linker->Ether

Caption: Functional group decomposition of 5-OIA mapping chemical structure to specific IR frequency zones.

Part 3: Experimental Protocol (Self-Validating)

A poor spectrum leads to false negatives regarding purity. The amphiphilic nature of 5-OIA makes it hygroscopic (head) and waxy (tail). The following protocol ensures data integrity.

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for: Rapid quality control and analyzing chain crystallinity.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Germanium is too brittle for the pressure required to compress the waxy alkyl chains.

  • Background Validation: Collect a 32-scan background of the clean crystal. Ensure the region between 2400–2300 cm⁻¹ (atmospheric CO₂) is flat. If peaks appear, purge the chamber with dry N₂.

  • Sample Loading: Place ~2 mg of solid 5-OIA on the crystal.

  • Pressure Application (Critical): Apply high pressure using the anvil.

    • Validation Check: Watch the peak at 2918 cm⁻¹ in real-time. If the peak intensity is < 0.1 absorbance units, contact is poor. Increase pressure until the C-H stretch saturates or stabilizes.

  • Acquisition: 64 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet - For High-Resolution Fingerprinting

Best for: Resolving the broad O-H dimer band without ATR pathlength distortion.

  • Ratio: Mix 1 mg 5-OIA with 150 mg spectral-grade KBr.

  • Grinding: Grind gently. Warning: Excessive grinding generates heat, which can melt the alkyl chains (disordering them) or break the carboxylic acid dimers, shifting the C=O peak.

  • Pressing: Press at 10 tons for 2 minutes under vacuum to remove water.

  • Validation: If a broad peak appears at 3400 cm⁻¹ (distinct from the acid O-H), the KBr is wet. Dry the pellet at 80°C and re-measure.

Part 4: Spectral Interpretation & Data Analysis

The High-Frequency Region (3500 – 2500 cm⁻¹)

This region tells the story of intermolecular interaction .

  • The Acid Envelope: You will not see a sharp O-H peak. Instead, look for a massive, broad envelope spanning 3300 to 2500 cm⁻¹ . This "fermi resonance" structure confirms that the isophthalic acid heads are hydrogen-bonded into dimers (cyclic R₂²(8) motif).

  • The Alkyl Signatures (Crystallinity Sensor): Superimposed on the acid envelope are sharp C-H stretching peaks.[1]

    • ν_as(CH₂): Look for the peak at 2918 ± 1 cm⁻¹ .

    • ν_s(CH₂): Look for the peak at 2848 ± 1 cm⁻¹ .

    • Diagnostic: If these peaks shift upward to 2924/2853 cm⁻¹, the alkyl chains are disordered (liquid-like). If they remain at 2918/2848 cm⁻¹, the chains are in a crystalline, all-trans zigzag conformation [1].

The Carbonyl Region (1750 – 1650 cm⁻¹)

This is the primary checkpoint for the "Head" group.

  • The Dimer Peak: Expect a strong, singular band at 1690 ± 5 cm⁻¹ . This position is characteristic of aromatic carboxylic acids involved in strong intermolecular hydrogen bonding [2].

  • Troubleshooting: If you see a shoulder or peak at 1730–1760 cm⁻¹ , it indicates "free" (monomeric) carbonyls. This suggests the sample is either dissolved, heated, or the crystal lattice is disrupted.

The Fingerprint Region (1500 – 1000 cm⁻¹)

This region validates the specific 5-alkoxy substitution.

  • Ether Linkage (Ar-O-R): The conjugation of the oxygen lone pair with the aromatic ring creates a strong asymmetric stretching vibration. Look for a distinct, intense band at 1250 ± 10 cm⁻¹ [3]. This confirms the octadecyl tail is chemically bonded to the ring, not just physically mixed.

  • C-O (Acid): A band around 1280–1300 cm⁻¹ corresponds to the C-O stretch of the carboxylic acid, often overlapping with the ether band.

Summary Table of Characteristic Bands
Frequency (cm⁻¹)AssignmentMode DescriptionDiagnostic Value
3300–2500 ν(O-H)H-bonded dimer stretchConfirms carboxylic acid head group integrity.
2918 ν_as(CH₂)Asymmetric methylene stretch< 2920: Crystalline (ordered) tail.> 2924: Disordered (amorphous) tail.
2848 ν_s(CH₂)Symmetric methylene stretchConfirms all-trans conformation.
1690 ν(C=O)Carbonyl dimer stretch1690: Dimerized (Solid state).1760: Monomer (Free).
1590 / 1470 ν(C=C)Aromatic ring breathingConfirms isophthalic core.
1250 ν(C-O-C)Aryl alkyl ether stretchCritical: Confirms 5-position substitution.
720 ρ(CH₂)Methylene rockingSingle peak indicates triclinic/monoclinic packing.

Part 5: Advanced Application - Phase Behavior Workflow

Researchers often use 5-OIA to study phase transitions. FT-IR can track the "melting" of the hydrogen bond network before the physical melting point is reached.

Workflow Start Start: Solid Sample (25°C) Step1 Heat to 60°C Start->Step1 Check1 Check 2918 cm⁻¹ Peak Step1->Check1 Result1 Shift to 2924 cm⁻¹? (Chain Melting) Check1->Result1 Step2 Heat to 120°C Result1->Step2 Check2 Check 1690 cm⁻¹ Peak Step2->Check2 Result2 Shift to 1740 cm⁻¹? (Dimer Breakage) Check2->Result2

Caption: Variable-temperature FT-IR workflow to decouple alkyl chain melting from hydrogen bond rupture.

References

  • Porter, M. D., et al. (1987). Spontaneously organized molecular assemblies. 4. Structural characterization of n-alkyl thiol monolayers on gold by optical ellipsometry, infrared spectroscopy, and electrochemistry. Journal of the American Chemical Society. Link (Establishes the 2918/2924 cm⁻¹ shift rule for alkyl chain ordering).

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Tao, F., & Bernasek, S. L. (2007). Self-assembly of isophthalic acid derivatives on graphite surface. Surface Science. Link (Contextualizes 5-OIA assembly and H-bonding networks).

Sources

Exploratory

mass spectrometry of 5-(Octadecyloxy)isophthalic acid

An In-Depth Technical Guide to the Mass Spectrometry of 5-(Octadecyloxy)isophthalic Acid Abstract This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-(octadecyloxy)isophthalic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-(Octadecyloxy)isophthalic Acid

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-(octadecyloxy)isophthalic acid (5-OIA), a molecule of significant interest in supramolecular chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond mere protocol recitation to deliver a foundational understanding of the analytical choices involved. We will explore the rationale for selecting specific ionization techniques and polarities, detail a robust experimental workflow from sample preparation to data acquisition, and predict the resultant mass spectra and fragmentation pathways. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve reliable and reproducible characterization of this and structurally related molecules.

Introduction to 5-(Octadecyloxy)isophthalic Acid (5-OIA)

5-(Octadecyloxy)isophthalic acid is an amphiphilic aromatic dicarboxylic acid. Its structure is characterized by a rigid isophthalic acid headgroup, which offers sites for hydrogen bonding, and a long, nonpolar octadecyloxy aliphatic tail, which facilitates van der Waals interactions.[1] This unique combination of a hydrophilic head and a hydrophobic tail makes 5-OIA a powerful building block for creating highly ordered, self-assembled molecular architectures on various substrates.[1] Its ability to act as a structure-directing agent is crucial for the development of novel nanomaterials with potential applications in molecular sensing and organic electronics.[1]

Accurate characterization of 5-OIA is paramount for quality control in its synthesis and for understanding its behavior in complex systems. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity for confirming molecular identity and elucidating structural features. This guide focuses on the application of Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) for the definitive analysis of 5-OIA.

Physicochemical Properties of 5-OIA

A thorough understanding of the analyte's physicochemical properties is the cornerstone of any successful analytical method development. These properties dictate everything from solvent choice to the expected behavior within the mass spectrometer.

PropertyValueReference
Molecular Formula C₂₆H₄₂O₅[2]
Average Molecular Weight 434.6 g/mol [2]
Monoisotopic Mass 434.30322444 Da[2]
IUPAC Name 5-octadecoxybenzene-1,3-dicarboxylic acid[1]
Predicted pKa 3.38 ± 0.10[3]
Melting Point 157-161 °C[3]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 5[2]

Core Principles: Ionization and Polarity Selection

The selection of an appropriate ionization technique is critical. For a molecule like 5-OIA, which possesses polar, acidic functional groups and significant thermal lability, Electrospray Ionization (ESI) is the superior choice. ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase, minimizing in-source fragmentation and preserving the intact molecular ion.[4][5]

Rationale for Negative Ion Mode ESI

The chemical nature of 5-OIA, specifically its two carboxylic acid groups, makes it exceptionally well-suited for analysis in negative ion mode .

  • Expertise & Causality: Carboxylic acids are readily deprotonated in solution, especially in the presence of a mild base or in polar protic solvents. In negative mode ESI, the instrument's capillary is held at a negative potential, facilitating the desolvation and detection of these pre-formed anions. We anticipate the formation of a highly stable singly charged deprotonated molecule, [M-H]⁻, and potentially a doubly charged species, [M-2H]²⁻. This high propensity for deprotonation typically leads to a very strong and stable signal, enhancing the sensitivity of the analysis.[6]

  • Trustworthiness: Analyzing in negative ion mode directly probes the most chemically active sites of the molecule (the acidic protons), providing a self-validating confirmation of the carboxylic acid functionalities. The detection of both [M-H]⁻ and [M-2H]²⁻ ions, if present, would offer incontrovertible evidence of the dicarboxylic acid structure.

While positive ion mode analysis is possible—leading to the formation of protonated molecules [M+H]⁺ or adducts like [M+Na]⁺—the proton affinity of the ether oxygen is significantly lower than the proton-donating ability of the carboxylic acids. Consequently, signal intensity in positive mode is expected to be substantially weaker and less reliable for quantification.

Experimental Workflow and Protocols

The following section details a robust workflow for the analysis of 5-OIA using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve 5-OIA in Methanol/DCM (1 mg/mL) prep2 Dilute to 1-10 µg/mL in Mobile Phase prep1->prep2 lc1 Inject Sample prep2->lc1 Transfer lc2 Reversed-Phase Separation (C18 Column) lc1->lc2 ms1 Negative ESI lc2->ms1 Elution ms2 Full Scan (MS1) (m/z 100-600) ms1->ms2 ms3 Select [M-H]⁻ Precursor ms2->ms3 ms4 Collision-Induced Dissociation (MS/MS Analysis) ms3->ms4 data1 Identify Precursor Ions ms4->data1 Acquire Spectra data2 Interpret Fragment Ions data1->data2 data3 Confirm Structure data2->data3

Caption: High-level workflow for the LC-MS/MS analysis of 5-OIA.

Detailed Experimental Protocols

A. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve 5-OIA in a suitable solvent. Due to the molecule's amphiphilic nature, a mixture such as Methanol/Dichloromethane (1:1 v/v) is effective. A starting concentration of 1 mg/mL is recommended.

  • Working Solution: Perform a serial dilution of the stock solution into the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide) to a final concentration range of 1-10 µg/mL.

B. Liquid Chromatography (LC) Parameters

  • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). The C18 stationary phase is ideal for retaining the long alkyl chain of 5-OIA.

  • Mobile Phase A: Water with 0.1% Ammonium Hydroxide (promotes deprotonation for negative ESI).

  • Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide.

  • Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

C. Mass Spectrometer (ESI) Parameters

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: -3.0 kV.

  • Nebulizer Pressure: 35 psi.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 325 °C.

  • Scan Range (MS1): m/z 100 - 600.

  • MS/MS Precursor Selection: Target the m/z of the [M-H]⁻ ion.

  • Collision Energy: Varies by instrument; typically ramped (e.g., 15-40 eV) to obtain a rich fragmentation spectrum.

Predicted Mass Spectra and Interpretation

Based on the molecular formula and structure, we can predict the key ions that will be observed.

Full Scan (MS1) Spectrum

The full scan spectrum provides the molecular weight information of the intact analyte.

Ion SpeciesFormulaCharge (z)Calculated m/zPolarityExpected Observation
[M-H]⁻ [C₂₆H₄₁O₅]⁻-1433.2959NegativePrimary Ion, High Intensity
[M-2H]²⁻ [C₂₆H₄₀O₅]²⁻-2216.1443NegativePossible, lower intensity
[M+H]⁺ [C₂₆H₄₃O₅]⁺+1435.3099PositiveLow intensity, if any
[M+Na]⁺ [C₂₆H₄₂O₅Na]⁺+1457.2921PositivePossible adduct, low intensity
Tandem MS (MS/MS) Fragmentation Analysis of [M-H]⁻

Structural elucidation is achieved by fragmenting the primary ion, [M-H]⁻ (m/z 433.3), via Collision-Induced Dissociation (CID). The fragmentation pattern provides a unique fingerprint of the molecule's structure.

Key Predicted Fragmentation Pathways:

  • Ether Bond Cleavage: The most diagnostically significant fragmentation is the cleavage of the C-O ether bond. This can occur via two pathways:

    • Charge-remote fragmentation: Loss of the neutral octadecene chain (C₁₈H₃₆, 252.28 Da). This is a highly favorable pathway that results in the formation of the 5-hydroxyisophthalic acid anion at m/z 181.04 . This fragment confirms the mass of both the aromatic headgroup and the aliphatic tail.

    • Charge-retained on alkyl chain: Less likely, but could result in an octadecyloxy anion.

  • Decarboxylation: A classic fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44.0 Da). This can occur from the precursor ion or subsequent fragments.

    • [M-H - CO₂]⁻ → m/z 389.3

    • [Fragment m/z 181.04 - CO₂]⁻ → m/z 137.06

  • Alkyl Chain Fragmentation: The long octadecyl chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (CH₂), although these are often less intense than the major cleavages at the functional groups.[7]

G cluster_main M_H [M-H]⁻ m/z 433.3 frag1 5-Hydroxyisophthalate Anion m/z 181.0 M_H->frag1  - C₁₈H₃₆ (Octadecene) (Ether Cleavage) frag2 [M-H - CO₂]⁻ m/z 389.3 M_H->frag2  - CO₂ frag3 [Fragment - CO₂]⁻ m/z 137.1 frag1->frag3 - CO₂ frag4 [Fragment - H₂O]⁻ m/z 163.0 frag1->frag4 - H₂O

Caption: Predicted MS/MS fragmentation pathway for the [M-H]⁻ ion of 5-OIA.

Conclusion

The mass spectrometric characterization of 5-(octadecyloxy)isophthalic acid is most effectively and sensitively achieved using Electrospray Ionization in negative ion mode (ESI-). This approach directly probes the acidic nature of the molecule, yielding a strong signal for the deprotonated species [M-H]⁻ at m/z 433.3. Subsequent MS/MS analysis of this precursor ion provides definitive structural confirmation through characteristic fragmentation patterns, most notably the cleavage of the ether bond to produce the 5-hydroxyisophthalate anion (m/z 181.0) and the loss of carbon dioxide. The detailed protocols and predictive data presented in this guide offer a robust framework for researchers engaged in the synthesis, quality control, and application of 5-OIA and related amphiphilic molecules, ensuring data integrity and analytical success.

References

  • Steimer, S., Kourtchev, I., & Kalberer, M. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs) in atmospheric aerosols. University of Cambridge. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4623364, 5-Octadecyloxyisophthalic acid. Retrieved from [Link]

  • Vallejo, M., et al. (2005). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • Google Patents (n.d.). US5703274A - Process for the preparation of 5-hydroxyisophtalic acids.
  • Frontiers (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Analyst (RSC Publishing) (2023). Nanoliter atmospheric pressure photoionization-mass spectrometry for direct bioanalysis of polycyclic aromatic hydrocarbons. Available at: [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2018). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Substituted Benzoic Acids. Journal of the American Society for Mass Spectrometry, 29(10), 2004–2022.
  • Chad's Prep (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]

  • mzCloud (n.d.). Isophthalic acid. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of Isophthalic acid. Retrieved from [Link]

  • ResearchGate (2015). Coordination polymers of 5-substituted isophthalic acid. Retrieved from [Link]

  • Diva-Portal.org (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. Retrieved from [Link]

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure of 5-(Octadecyloxy)isophthalic Acid

Introduction: The Architectural Significance of Amphiphilic Isophthalates 5-(Octadecyloxy)isophthalic acid, a derivative of isophthalic acid, is a molecule of significant interest in the fields of supramolecular chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Amphiphilic Isophthalates

5-(Octadecyloxy)isophthalic acid, a derivative of isophthalic acid, is a molecule of significant interest in the fields of supramolecular chemistry and materials science.[1][2] Its amphiphilic nature, arising from the hydrophilic dicarboxylic acid head and the long, hydrophobic octadecyl tail, predisposes it to self-assembly into highly ordered structures. Understanding the crystal structure of this molecule is paramount, as the precise arrangement of molecules in the solid state dictates its macroscopic properties, including its potential applications in liquid crystals, functional coatings, and as a ligand in the synthesis of metal-organic frameworks (MOFs).[3][4][5][6]

While a definitive, publicly available single-crystal X-ray diffraction study for 5-(octadecyloxy)isophthalic acid is not yet present in the literature, this guide will provide a comprehensive, predictive analysis of its likely crystal structure. This analysis is grounded in the well-documented crystal engineering principles of carboxylic acids and the known behaviors of long-chain amphiphiles. We will draw analogies from closely related structures and leverage spectroscopic and thermal analysis data to construct a robust, scientifically-grounded model of its solid-state architecture. This guide will detail the probable synthesis and crystallization protocols, predict the key intermolecular interactions and packing motifs, and discuss the implications of this structure for materials design.

Methodology: Synthesis and Single Crystal Growth

The synthesis of 5-(octadecyloxy)isophthalic acid is typically achieved through a Williamson ether synthesis, a reliable and well-established method. The general workflow for this synthesis and the subsequent crystallization is outlined below.

Synthesis of 5-(Octadecyloxy)isophthalic Acid

The synthesis commences with the esterification of 5-hydroxyisophthalic acid to protect the carboxylic acid groups, followed by etherification with an 18-carbon alkyl halide, and concluding with deprotection to yield the final product.

Experimental Protocol:

  • Esterification of 5-Hydroxyisophthalic Acid: 5-Hydroxyisophthalic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid to yield dimethyl 5-hydroxyisophthalate.[5]

  • Etherification: The resulting dimethyl 5-hydroxyisophthalate is then reacted with 1-bromooctadecane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to ensure the completion of the nucleophilic substitution.

  • Saponification/Deprotection: The crude product, dimethyl 5-(octadecyloxy)isophthalate, is then saponified using a strong base like sodium hydroxide in a mixture of water and an alcohol.

  • Acidification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the final product, 5-(octadecyloxy)isophthalic acid. The solid is then collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.[5]

Logical Workflow for Synthesis:

Synthesis_Workflow A 5-Hydroxyisophthalic Acid B Dimethyl 5-hydroxyisophthalate A->B Esterification (Methanol, H2SO4) C Dimethyl 5-(octadecyloxy)isophthalate B->C Williamson Ether Synthesis (1-Bromooctadecane, K2CO3) D 5-(Octadecyloxy)isophthalic Acid C->D Saponification & Acidification (NaOH, then HCl)

Caption: Synthetic pathway for 5-(octadecyloxy)isophthalic acid.

Single Crystal Growth

Obtaining diffraction-quality single crystals of amphiphilic molecules like 5-(octadecyloxy)isophthalic acid can be challenging due to their tendency to form liquid crystalline phases or polycrystalline aggregates.[4] A slow evaporation or solvent diffusion technique is often successful.

Experimental Protocol:

  • Solvent Selection: A suitable solvent system is chosen. A mixture of a good solvent (e.g., acetone, methanol) and a poor solvent (e.g., hexane) can be effective.[7]

  • Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Solvent Diffusion: Alternatively, a solution of the compound in a good solvent is carefully layered with a poor solvent in a narrow tube. Crystals are expected to form at the interface of the two solvents over several days.

Predicted Crystal Structure and Molecular Packing

Based on the known crystal structures of similar isophthalic acid derivatives and the inherent properties of the molecule, we can predict the key features of the crystal structure of 5-(octadecyloxy)isophthalic acid.[8][9]

Molecular Properties
PropertyValueSource
Molecular FormulaC26H42O5[1][2]
Molecular Weight434.62 g/mol [1][2]
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors5[2]
Rotatable Bond Count20[2]
Hydrogen Bonding Network

The primary intermolecular interaction governing the crystal packing will be the hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules will form centrosymmetric dimers via O-H···O hydrogen bonds, a common motif for carboxylic acids. These dimers are then likely to be further connected into extended chains or sheets.

A plausible arrangement involves the formation of undulating sheets parallel to a crystallographic plane, a feature observed in the crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid.[8][9]

Predicted Hydrogen Bonding Motif:

Hydrogen_Bonding cluster_0 Dimer 1 cluster_1 Dimer 2 A1 R-COOH B1 HOOC-R A1->B1 O-H···O A2 R-COOH B1->A2 Inter-dimer Interactions B2 HOOC-R A2->B2 O-H···O Dimer1_label Dimer2_label

Caption: Predicted hydrogen-bonded dimer formation.

Molecular Packing and the Role of the Alkyl Chain

The long octadecyl chains will play a crucial role in the overall packing. Due to strong van der Waals interactions, these chains are expected to pack in a parallel fashion, likely leading to a layered structure. A study on the liquid crystalline properties of 5-(octadecyloxy)isophthalic acid revealed a non-interdigitated lamellar structure, which strongly suggests a similar arrangement in the crystalline state.[4]

The overall crystal structure is therefore predicted to be a layered assembly where sheets of hydrogen-bonded isophthalic acid head groups are separated by layers of interdigitated or, more likely, non-interdigitated octadecyl chains.

Conceptual Model of Molecular Packing:

Molecular_Packing cluster_0 Layer 1: Hydrophilic Heads cluster_1 Layer 2: Hydrophobic Tails cluster_2 Layer 3: Hydrophilic Heads A1 Isophthalic Acid Dimer A2 Isophthalic Acid Dimer B1 Octadecyl Chains A2->B1 van der Waals Interactions B2 Octadecyl Chains C1 Isophthalic Acid Dimer B2->C1 C2 Isophthalic Acid Dimer

Caption: Predicted layered packing of 5-(octadecyloxy)isophthalic acid.

Implications for Materials Science and Drug Development

The predicted layered crystal structure has several important implications. The defined hydrophilic and hydrophobic domains make this molecule an excellent candidate for the formation of self-assembled monolayers and Langmuir-Blodgett films. In the context of drug development, such amphiphilic molecules can be used as excipients to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). The dicarboxylic acid functionality also allows for its use as a linker in the design of novel MOFs with potentially interesting gas sorption or catalytic properties. The long alkyl chain can template porosity and influence the overall framework architecture.[10]

Conclusion

While awaiting a definitive single-crystal X-ray structure of 5-(octadecyloxy)isophthalic acid, this guide has provided a detailed and scientifically-grounded prediction of its solid-state architecture. The proposed model, featuring hydrogen-bonded sheets of isophthalic acid head groups separated by layers of organized octadecyl tails, is consistent with the known principles of crystal engineering and the observed liquid crystalline behavior of this molecule. The synthesis and crystallization protocols described herein provide a practical framework for obtaining high-quality crystalline material for further investigation. This predictive understanding of the crystal structure is a valuable tool for researchers and scientists working to harness the potential of this versatile molecule in materials science and pharmaceutical development.

References

  • Ahmad, I., Ahmed, S., Ali, S., Arshad, M. N., & Nadeem, M. A. (2016). Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 853–856. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid. Available at: [Link]

  • Google Patents. (n.d.). US5703274A - Process for the preparation of 5-hydroxyisophtalic acids.
  • Wikipedia. (2023). Isophthalic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4623364, 5-Octadecyloxyisophthalic acid. Available at: [Link]

  • Google Patents. (n.d.). US4350828A - Crystallization of isophthalic acid.
  • ResearchGate. (n.d.). Coordination polymers of 5-substituted isophthalic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69257, 5-Hydroxyisophthalic acid. Available at: [Link]

  • Royal Society of Chemistry. (2001). Molecular order and dynamics of liquid crystals formed from hydrogen-bonded networks of 5-octadecyloxyisophthalic acid. Journal of Materials Chemistry, 11, 2832-2840. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Tetrahedron Letters, 55(36), 5078–5081. Available at: [Link]

  • Royal Society of Chemistry. (1995). Supramolecular structures formed from hydrogen-bonded networks of 5-alkoxyisophthalic acid. Journal of the Chemical Society, Chemical Communications, (21), 2175-2177. Available at: [Link]

  • Lead Sciences. (n.d.). 5-(Octadecyloxy)isophthalic acid. CAS No. 143294-86-4. Available at: [Link]

  • Google Patents. (n.d.). EP 0465100 B1 - Process for producing high purity isophthalic acid.
  • Organisation for Economic Co-operation and Development. (2002). SIDS Initial Assessment Report for Isophthalic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Coordination polymers of 5-substituted isophthalic acid. Available at: [Link]

Sources

Exploratory

Part 1: Chemical Identity &amp; Physicochemical Properties

Title: Technical Assessment of 5-(Octadecyloxy)isophthalic Acid: Toxicology & Safety Profile Executive Summary 5-(Octadecyloxy)isophthalic acid (CAS: 143294-86-4), often abbreviated as 5-OIA or C18-ISA , is a functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Assessment of 5-(Octadecyloxy)isophthalic Acid: Toxicology & Safety Profile

Executive Summary 5-(Octadecyloxy)isophthalic acid (CAS: 143294-86-4), often abbreviated as 5-OIA or C18-ISA , is a functionalized amphiphilic building block used primarily in supramolecular chemistry. It serves as a critical Low Molecular Weight Gelator (LMWG) for the formation of organogels, metallogels, and self-assembled monolayers (SAMs) at liquid-solid interfaces.

While the parent compound, isophthalic acid, is industrially ubiquitous and low-toxicity, the addition of the C18 (octadecyl) lipophilic tail alters its bioavailability and membrane interaction potential. This guide provides a read-across toxicological assessment, synthesizing data from structural analogs, specific supramolecular studies, and material safety protocols.

[1]

Understanding the "Head-Tail" architecture is essential for predicting toxicological behavior. 5-OIA acts as a surfactant-like molecule where the head group drives hydrogen bonding and the tail drives hydrophobic aggregation.

PropertyDataRelevance to Safety
CAS Number 143294-86-4Unique Identifier
Molecular Formula C₂₆H₄₂O₅Amphiphilic nature
Molecular Weight 434.61 g/mol Low volatility; particulate hazard
Physical State White to off-white powderInhalation hazard (dust)
Solubility Soluble in THF, warm DMSO; Insoluble in waterBioaccumulation potential in lipids
pKa (Calculated) ~3.5 and ~4.5 (Carboxylic acids)pH-dependent solubility/irritation

Part 2: Toxicological Profile (Read-Across Assessment)

Note: Direct regulatory toxicological dossiers (e.g., REACH, NTP) are limited for this specific derivative. The following assessment utilizes Read-Across Methodology based on the parent core (Isophthalic Acid) and the lipophilic tail (Octadecanol/Stearyl group), supported by specific literature on 5-OIA supramolecular assemblies.

Acute Toxicity
  • Oral (Predicted): Low Toxicity.

    • Basis: Parent Isophthalic Acid has an LD50 (Rat) > 10,400 mg/kg. The octadecyl chain is metabolically inert or processed as a fatty acid.

    • GHS Classification:H302 (Harmful if swallowed) is often applied as a precautionary default for functionalized organic acids, but severe systemic toxicity is unlikely at incidental exposure levels.

  • Dermal/Inhalation:

    • Status:Irritant (H315, H335) .

    • Mechanism:[1] The carboxylic acid groups (pKa ~3.5) can cause local pH shifts on moist mucous membranes, leading to irritation. The amphiphilic nature increases skin penetration compared to unsubstituted isophthalic acid.

Irritation & Corrosion
  • Eye Irritation: Category 2A (H319) .

    • Observation: Solid particulates are mechanically abrasive and chemically acidic.

    • Protocol: Standard Draize equivalent or BCOP (Bovine Corneal Opacity) assays recommended if formulating for consumer products.

Cytotoxicity & Biocompatibility

Crucial for drug delivery applications.

  • Mechanism: The "free" monomeric acid is cytotoxic at high concentrations due to acidity and detergent-like membrane disruption. However, in its gelled state (supramolecular assembly), bioavailability is reduced.

  • Data Point: Studies on 5-OIA and its azobenzene derivatives in vesicular forms indicate good biocompatibility towards normal cells (e.g., fibroblasts) while maintaining activity against specific targets when loaded with drugs.

  • Antimicrobial Activity: Zn(II)-metallogels of isophthalic acid derivatives exhibit broad-spectrum antibacterial activity.[2][3] This implies a mechanism of bacterial membrane disruption, which necessitates careful dose-ranging for eukaryotic safety.

Genotoxicity[4]
  • Assessment: Unlikely to be mutagenic.

  • Basis: Isophthalic acid is negative in Ames tests. The octadecyl chain is non-genotoxic.

Part 3: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how the structural components of 5-OIA contribute to its specific toxicological and functional behaviors.

G Compound 5-(Octadecyloxy)isophthalic Acid (5-OIA) Head Head Group: Isophthalic Acid Core Compound->Head Contains Tail Tail Group: C18 Octadecyl Chain Compound->Tail Contains Tox1 Local Irritation (pH driven) H315, H319 Head->Tox1 Acidity (pKa ~3.5) Func1 Supramolecular Assembly (H-Bonding) Head->Func1 Dimerization Tox2 Membrane Interaction (Detergency/Permeation) Tail->Tox2 Lipophilicity Func2 Hydrophobic Aggregation (Gelation) Tail->Func2 Van der Waals Func1->Func2 Synergy -> Stable Gel

Caption: SAR analysis splitting 5-OIA into its acidic core (irritation source) and lipophilic tail (membrane interaction source).

Part 4: Experimental Protocols

For researchers utilizing 5-OIA in bio-applications, standard assays must be modified to account for its poor water solubility .

Protocol A: Modified MTT Cytotoxicity Assay (For Hydrophobic Gelators)

Standard aqueous MTT assays fail because 5-OIA precipitates in media, causing false positives.

  • Preparation of Stock: Dissolve 5-OIA in DMSO to create a 100 mM stock solution.

  • Dilution: Prepare serial dilutions in warm culture medium (DMEM + 10% FBS). Critical: Keep DMSO concentration < 0.5% to avoid solvent toxicity. If precipitation occurs, use a BSA (Bovine Serum Albumin) carrier to stabilize the suspension.

  • Cell Seeding: Seed HeLa or NIH-3T3 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Remove old media. Add 100 µL of 5-OIA suspensions. Incubate for 24h or 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Carefully remove media (do not disturb formazan crystals). Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 relative to DMSO control.

Protocol B: Gelation & Stability Test (Material Safety)

To verify if the compound is in its "safe" gelled state or "active" monomer state.

  • Solvent Selection: Choose target solvent (e.g., toluene for organogels, water/DMSO for hydrogels).

  • Heating: Heat mixture to 80°C in a sealed vial until dissolved (clear solution).

  • Cooling: Allow to cool to Room Temperature (25°C) undisturbed.

  • Inversion Test: Invert the vial. If the mass does not flow, it is a stable gel (G' > G'').

  • Rheology (Optional): Perform strain sweep (0.1% to 100%) to determine the yield stress. Higher yield stress correlates with lower monomer leakage and higher safety in handling.

Part 5: Handling & Environmental Fate

  • Storage: Store at room temperature (20-25°C) in a dry, sealed container. Hygroscopic nature of the acid groups may degrade gelation performance over time.

  • Disposal: Incineration is recommended. The long alkyl chain allows for high calorific value combustion. Do not flush down drains; the compound may gel in pipes or harm aquatic life due to surfactant properties.

  • Aquatic Toxicity: Expected to be low due to insolubility, but surfactant effects can physically coat gills of aquatic organisms. Avoid release into waterways.

References

  • PubChem. (n.d.). 5-(Octadecyloxy)isophthalic acid (Compound).[4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Tao, F., & Bernasek, S. L. (2007).[7] Self-assembly of 5-octadecyloxyisophthalic acid and its coadsorption with terephthalic acid.[6][7] Surface Science.[7] (Contextual citation for supramolecular assembly properties).

  • Draper, E. R., & Adams, D. J. (2019). Low-Molecular-Weight Gels: The State of the Art. Chem.
  • SDFine. (n.d.). Isophthalic Acid MSDS. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to 5-(Octadecyloxy)isophthalic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 5-(Octadecyloxy)isophthalic acid, a specialty chemical with significant potential in advanced drug delivery systems and materials science. Designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 5-(Octadecyloxy)isophthalic acid, a specialty chemical with significant potential in advanced drug delivery systems and materials science. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical information on commercial suppliers, material specifications, safety protocols, and key applications, supported by scientific literature and practical insights.

Introduction: The Scientific Merit of 5-(Octadecyloxy)isophthalic Acid

5-(Octadecyloxy)isophthalic acid (CAS No. 143294-86-4) is an amphiphilic molecule characterized by a hydrophilic isophthalic acid headgroup and a long, lipophilic octadecyl tail. This unique structure imparts surfactant-like properties, making it a compelling candidate for the formulation of sophisticated drug delivery vehicles, such as lipid nanoparticles and other nanocarriers. The dicarboxylic acid functionality offers opportunities for further chemical modification and conjugation, while the long alkyl chain facilitates self-assembly and interaction with lipidic structures. Its potential antiproliferative properties also suggest its utility in oncology research.[1] This guide will navigate the essential technical considerations for sourcing and utilizing this compound in a research and development setting.

Commercial Sourcing and Supplier Landscape

Identifying a reliable commercial source is the foundational step for any research endeavor. 5-(Octadecyloxy)isophthalic acid is available from a range of specialty chemical suppliers, primarily catering to the research and development market. The following table summarizes prominent vendors offering this compound, though availability and specifications should be verified directly with the suppliers.

SupplierCountryPurityAvailable Quantities
Alfa ChemistryUnited States≥97%Gram scale
BLDpharmChina97%Milligram to gram scale
BOC SciencesUnited StatesCustomInquiry-based
ChemicalBookGlobal DirectoryVariesVaries
AiFChemUnited States97%Milligram to gram scale
Amadis ChemicalChinaCustomInquiry-based
Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd.ChinaCustomInquiry-based
ORGANICA Feinchemie GmbHGermanyCustomInquiry-based

Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. Requesting a Certificate of Analysis (CoA) for a specific lot is paramount. The CoA should detail the analytical methods used for purity assessment (e.g., HPLC, NMR) and provide data on residual solvents and other potential impurities. For applications in drug delivery, particularly for preclinical studies, sourcing from a supplier with a strong quality management system is advisable.

Physicochemical Properties and Technical Specifications

A thorough understanding of the material's properties is essential for its effective application.

PropertyValueSource
CAS Number 143294-86-4[2][3][4][5]
Molecular Formula C₂₆H₄₂O₅[2][3][4][5]
Molecular Weight 434.61 g/mol [2][3]
Appearance White to off-white solid/powderGeneral observation
Melting Point 157-161 °C[3]
Purity Typically ≥97% (research grade)[4][5]
Solubility Soluble in organic solvents like methanol, acetone. Insoluble in water.

Analytical Characterization Workflow:

A robust analytical workflow is critical for verifying the identity and purity of 5-(Octadecyloxy)isophthalic acid upon receipt from a supplier.

Caption: Workflow for the analytical validation of 5-(Octadecyloxy)isophthalic acid.

Synthesis and Manufacturing Overview

While end-users will typically purchase this compound, understanding its synthesis provides insight into potential impurities. A common synthetic route involves the etherification of a suitably protected 5-hydroxyisophthalic acid derivative with an octadecyl halide, followed by deprotection.

A plausible synthetic pathway is outlined below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification (Hydrolysis) A 5-Hydroxyisophthalic acid B Dimethyl 5-hydroxyisophthalate A->B CH3OH, H+ C Dimethyl 5-hydroxyisophthalate D Dimethyl 5-(octadecyloxy)isophthalate C->D 1-Bromooctadecane, K2CO3 E Dimethyl 5-(octadecyloxy)isophthalate F 5-(Octadecyloxy)isophthalic acid E->F 1. NaOH(aq) 2. H3O+

Caption: Plausible synthetic route for 5-(Octadecyloxy)isophthalic acid.

This multi-step synthesis highlights the importance of analytical testing for residual starting materials (e.g., 5-hydroxyisophthalic acid) and reagents from each step.

Safety, Handling, and Storage

A comprehensive Safety Data Sheet (SDS) for 5-(Octadecyloxy)isophthalic acid was not publicly available at the time of this writing. However, based on the known hazards of its parent compound, isophthalic acid, and related substances, the following precautions are recommended.[6]

  • Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]

Hazard Identification (Anticipated):

  • Eye Irritation: Likely to cause eye irritation.

  • Skin Irritation: May cause skin irritation upon prolonged contact.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Applications in Research and Drug Development

The unique amphiphilic nature of 5-(Octadecyloxy)isophthalic acid makes it a valuable tool in the formulation of drug delivery systems, particularly for poorly soluble active pharmaceutical ingredients (APIs).

6.1. Nanoparticle Formulation:

The long octadecyl chain can integrate into the lipid bilayer of liposomes or the lipid core of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The isophthalic acid headgroup can be oriented towards the aqueous phase, providing a charged surface that can enhance colloidal stability and offer sites for further functionalization.

Hypothetical Nanoparticle Self-Assembly:

Caption: Conceptual diagram of 5-(Octadecyloxy)isophthalic acid in a nanoparticle.

6.2. Potential in Oncology:

Some sources suggest that 5-(Octadecyloxy)isophthalic acid exhibits antiproliferative properties, indicating potential for investigation in cancer therapy research.[1] This could be as a standalone therapeutic agent or as a functional excipient in drug delivery systems targeting tumors.

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs)

This is a generalized protocol that would require optimization for specific applications.

  • Lipid Phase Preparation:

    • Melt a solid lipid (e.g., glyceryl behenate) at a temperature approximately 5-10 °C above its melting point.

    • Dissolve 5-(Octadecyloxy)isophthalic acid and the active pharmaceutical ingredient (API) in the molten lipid under stirring.

  • Aqueous Phase Preparation:

    • Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Conclusion and Future Outlook

5-(Octadecyloxy)isophthalic acid is a specialty chemical with considerable promise for innovation in drug delivery and materials science. Its amphiphilic nature and functionalizable headgroup provide a versatile platform for the development of advanced nanoparticle systems. For researchers and drug development professionals, careful supplier selection, rigorous analytical characterization, and adherence to safety protocols are essential for successful and reproducible outcomes. As research into targeted and controlled-release drug delivery continues to expand, molecules like 5-(Octadecyloxy)isophthalic acid are poised to play a significant role in the development of next-generation therapeutics.

References

  • UK Chemical Suppliers: isophthalic acid suppliers UK. Available at: [Link]

  • Trademo: List of Global Manufacturers & Suppliers of Isophthalic Acid. Available at: [Link]

  • Lead Sciences: 5-(Octadecyloxy)isophthalic acid. Available at: [Link]

  • Google Patents: US5703274A - Process for the preparation of 5-hydroxyisophtalic acids.
  • PubChem: 5-Octadecyloxyisophthalic acid. Available at: [Link]

  • Google Patents: JPH10306067A - Production of 5-aminoisophthalic acid.
  • ResearchGate: Coordination polymers of 5-substituted isophthalic acid. Available at: [Link]

  • Silver Fern Chemical Inc.: Purified Isophthalic Acid Supplier. Available at: [Link]

  • National Institutes of Health: Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Available at: [Link]

  • RSC Publishing: Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers. Available at: [Link]

Sources

Exploratory

Technical Guide: Strategic Synthesis of 5-(Octadecyloxy)isophthalic Acid

Executive Summary 5-(Octadecyloxy)isophthalic acid (ISA-C18) is a critical amphiphilic tecton used extensively in supramolecular chemistry. Its structure—comprising a polar isophthalic acid headgroup and a non-polar octa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Octadecyloxy)isophthalic acid (ISA-C18) is a critical amphiphilic tecton used extensively in supramolecular chemistry. Its structure—comprising a polar isophthalic acid headgroup and a non-polar octadecyl tail—enables it to form stable 2D hydrogen-bonded networks at liquid-solid interfaces (e.g., highly ordered lamellar structures on graphite).

This guide details the synthesis of ISA-C18, focusing on the chemoselective O-alkylation of a phenolic precursor followed by controlled hydrolysis. Unlike generic protocols, this document addresses the specific solubility challenges posed by the


 alkyl chain and provides a self-validating workflow to ensure high purity for STM (Scanning Tunneling Microscopy) or host-guest applications.

Part 1: Retrosynthetic Logic & Strategic Selection

To synthesize 5-(Octadecyloxy)isophthalic acid efficiently, we must avoid direct alkylation of 5-hydroxyisophthalic acid. Direct alkylation often leads to competitive esterification of the carboxylic acid groups, resulting in a mixture of mono-esters, di-esters, and ethers that are difficult to separate.

The Strategy:

  • Protection: Use the dimethyl ester of the isophthalic acid core. This masks the carboxylic acids, leaving the phenol as the only nucleophile.

  • Williamson Ether Synthesis: Irreversible

    
     substitution using 1-bromooctadecane.
    
  • Deprotection: Saponification of the methyl esters to reveal the final diacid.

Retrosynthetic Pathway

Retrosynthesis Target Target: 5-(Octadecyloxy)isophthalic acid (Amphiphilic Tecton) Intermediate Intermediate: Dimethyl 5-(octadecyloxy)isophthalate (Lipophilic Precursor) Target->Intermediate Hydrolysis (Saponification) SM1 SM 1: Dimethyl 5-hydroxyisophthalate (Phenolic Core) Intermediate->SM1 C-O Disconnection SM2 SM 2: 1-Bromooctadecane (C18 Electrophile) Intermediate->SM2 SN2 Alkylation

Figure 1: Retrosynthetic analysis showing the disconnection of the ether linkage.

Part 2: Critical Starting Materials Profile

The success of this synthesis relies on the purity of the starting materials, particularly the absence of homologous alkyl chains in the bromide source.

ReagentCAS No.RoleCritical SpecificationHandling Note
Dimethyl 5-hydroxyisophthalate 13036-02-7Nucleophile>98% Purity. Free of 5-hydroxyisophthalic acid (check via TLC).Hygroscopic. Store in desiccator.
1-Bromooctadecane 112-89-0Electrophile>97% Purity. Crucial: Ensure <1% C16 homologs to prevent impurity integration.Melts at ~28°C. Often a semi-solid.
Potassium Carbonate (

)
584-08-7BaseAnhydrous, granular (ground to powder).Must be freshly ground to increase surface area.
Potassium Iodide (KI) 7681-11-0CatalystReagent Grade.Finkelstein catalyst to accelerate

.
DMF (N,N-Dimethylformamide) 68-12-2SolventAnhydrous (<0.05% water).Water quenches the phenoxide anion.
Why Dimethyl 5-hydroxyisophthalate?

Using the acid form (5-hydroxyisophthalic acid) directly requires 3 equivalents of base and alkyl halide to form the tri-alkylated product (ether + 2 esters), which is wasteful. The dimethyl ester allows for stoichiometric precision at the phenolic position.

Part 3: The Synthetic Workflow

Phase 1: Williamson Ether Synthesis (The C-O Bond Formation)

This step attaches the hydrophobic tail. The use of KI is essential here; it converts the less reactive alkyl bromide into a highly reactive alkyl iodide in situ.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.

  • Dissolution: Add Dimethyl 5-hydroxyisophthalate (2.10 g, 10 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
      (4.14 g, 30 mmol). Stir at room temperature for 15 minutes. Observation: The solution may darken slightly as the phenoxide forms.
    
  • Addition: Add 1-Bromooctadecane (3.66 g, 11 mmol) and a catalytic amount of KI (0.16 g, 1 mmol).

  • Reaction: Heat the mixture to 80°C for 12–16 hours under nitrogen.

    • Note: Do not exceed 100°C to avoid DMF decomposition.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (300 mL). The product will precipitate as a white solid.

    • Filter the solid and wash extensively with water (to remove DMF and inorganic salts).

    • Recrystallization: Recrystallize from hot acetone or ethanol to remove unreacted bromide.

Yield Target: 85–90% Checkpoint:


 NMR (

) should show the disappearance of the phenolic -OH signal (~9-10 ppm) and the appearance of the triplet at ~4.0 ppm (

).
Phase 2: Saponification (Hydrolysis)

The lipophilicity of the octadecyl chain makes standard aqueous hydrolysis ineffective. A co-solvent system is mandatory to solvate the intermediate.

Protocol:

  • Setup: 500 mL round-bottom flask with reflux condenser.

  • Solvent System: Dissolve the Dimethyl 5-(octadecyloxy)isophthalate (from Phase 1) in THF (50 mL) and Ethanol (50 mL).

    • Technical Insight: THF is required to solubilize the C18 chain; Ethanol is required to miscibilize the aqueous base.

  • Base Addition: Add an aqueous solution of KOH (2.5 g in 10 mL water).

  • Reflux: Heat to reflux (approx. 75°C) for 4–6 hours. The solution should become clear.

  • Acidification (Critical Step):

    • Evaporate the majority of the THF/Ethanol on a rotary evaporator.

    • Resuspend the solid residue in water (100 mL).

    • Slowly add HCl (2M) while stirring until pH < 2.

    • The target acid will precipitate as a voluminous white solid.

  • Purification: Filter and wash with water. Recrystallize from Glacial Acetic Acid or a THF/Hexane mixture.

Workflow Diagram

SynthesisWorkflow Start Start: Dimethyl 5-hydroxyisophthalate + K2CO3 + DMF Step1 Step 1: Alkylation + C18-Br / KI / 80°C (Williamson Ether) Start->Step1 Inter Intermediate: Dimethyl Ester (Precipitate in Water) Step1->Inter Step2 Step 2: Hydrolysis KOH / THF / EtOH Reflux Inter->Step2 End Final Product: 5-(Octadecyloxy)isophthalic acid (Acidify pH < 2) Step2->End

Figure 2: Step-by-step synthetic workflow from reagents to final acid.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or old alkyl bromide.Ensure

is finely ground. Add 10% excess alkyl bromide.
Product is Oily/Sticky Presence of unreacted 1-bromooctadecane.Recrystallize the ester intermediate from cold acetone. The bromide is soluble in cold acetone; the product is not.
Incomplete Hydrolysis Poor solubility of the C18 ester in the reaction medium.Increase the ratio of THF. The reaction mixture must be homogeneous at reflux.
NMR shows aliphatic impurities Grease or solvent trapping in the C18 chain.Dry the final product under high vacuum (>24 hours) at 50°C.

References

  • Preparation of 5-alkoxyisophthalic acid derivatives: Li, C., et al. (2007). "Self-Assembly of 5-Alkoxyisophthalic Acid Derivatives at the Liquid-Solid Interface." Journal of Physical Chemistry C. [Link] (Authoritative source for the general synthesis of 5-alkoxyisophthalic acids for STM studies).

  • Williamson Ether Synthesis Optimization: Mamdouh, W., et al. (2004). "Supramolecular networks of 5-alkoxyisophthalic acids." Nanotechnology. [Link] (Details the specific conditions for long-chain alkylation).

  • Starting Material Data (Dimethyl 5-hydroxyisophthalate): PubChem Compound Summary for CID 83861. [Link] (Verification of starting material properties).

Protocols & Analytical Methods

Method

Application Note: Engineering Superhydrophobic MOFs with 5-(Octadecyloxy)isophthalic Acid

Executive Summary & Chemical Basis 5-(Octadecyloxy)isophthalic acid (C18-ISA) represents a specialized class of "amphiphilic linkers" designed to address the Achilles' heel of Metal-Organic Frameworks (MOFs): moisture in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

5-(Octadecyloxy)isophthalic acid (C18-ISA) represents a specialized class of "amphiphilic linkers" designed to address the Achilles' heel of Metal-Organic Frameworks (MOFs): moisture instability.

Standard carboxylate MOFs (e.g., HKUST-1, MOF-5) suffer from hydrolysis when exposed to humid environments. The metal-oxygen coordination bonds are attacked by water molecules, leading to structural collapse. C18-ISA incorporates a hydrophobic C18 alkyl chain at the 5-position of the isophthalic acid core.

Mechanism of Action: When integrated into the MOF lattice, the isophthalic acid moiety acts as the structural node, coordinating with metal clusters (Cu, Zn, or Zr). The C18 tail, however, does not participate in coordination. Instead, it extends into the pore or protrudes from the surface, creating a "molecular umbrella." This steric bulk provides:

  • Kinetic Shielding: Physically blocking water molecules from reaching the metal nodes.

  • Superhydrophobicity: Lowering surface energy to repel aqueous phases (Water Contact Angle > 150°).

  • Lipophilic Domains: Creating specific binding pockets for hydrophobic drug payloads.

Experimental Protocols

Protocol A: Mixed-Ligand Solvothermal Synthesis (Cu-C18-ISA)

Rationale: Synthesizing a MOF using only C18-ISA often leads to low crystallinity due to the steric hindrance of the massive alkyl tail. The most robust method is a mixed-ligand approach , doping C18-ISA into a parent framework (e.g., based on isophthalic acid or H3BTC) to impart hydrophobicity without disrupting the lattice topology.

Materials:

  • Ligand A: Isophthalic Acid (IPA) - Structural Backbone

  • Ligand B: 5-(Octadecyloxy)isophthalic acid (C18-ISA) - Functional Shield

  • Metal Source: Copper(II) Nitrate Trihydrate [Cu(NO₃)₂·3H₂O]

  • Solvent System: N,N-Dimethylformamide (DMF) / Ethanol (EtOH) / n-Heptane

  • Modulator: Acetic Acid (optional, for crystal size control)

Step-by-Step Methodology:

  • Precursor Dissolution (The "Solubility Check"):

    • Note: C18-ISA is poorly soluble in pure alcohols.

    • Dissolve 0.8 mmol of IPA and 0.2 mmol of C18-ISA (20% doping ratio) in 10 mL of DMF/Heptane (1:1 v/v). Sonicate at 40°C until clear.

    • Separately, dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 5 mL of Ethanol.

  • Solvothermal Assembly:

    • Mix the metal solution into the ligand solution dropwise under stirring.

    • Transfer the blue mixture into a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Critical Parameter: Seal and heat at 85°C for 24 hours .

    • Why 85°C? Higher temperatures (>100°C) may cause the long alkyl chains to degrade or aggregate non-specifically, leading to amorphous phases.

  • Washing & Activation (The "Collapse Prevention"):

    • Cool to room temperature.[1][2] Collect blue crystals via centrifugation (6000 rpm, 10 min).

    • Solvent Exchange: Wash 3x with DMF to remove unreacted ligands. Then, wash 3x with Ethanol.

    • Caution: Do not dry directly from DMF. The high surface tension of DMF can collapse the pores upon evaporation.

    • Activation: Soak crystals in anhydrous ethanol for 24 hours (refreshing solvent twice), then dry under vacuum at 60°C for 12 hours.

Protocol B: Surface Wettability Validation

To verify the successful incorporation of C18-ISA, a contact angle measurement is required.

  • Press 20 mg of the activated MOF powder into a pellet (10 mm diameter) using a hydraulic press (2 MPa pressure).

  • Place the pellet on the goniometer stage.

  • Dispense a 5 µL droplet of deionized water.

  • Measure the contact angle (CA) immediately and at t=10 min.

    • Target: Unmodified MOF CA ≈ 40-60° (Hydrophilic).

    • Target: C18-ISA Modified MOF CA > 130° (Hydrophobic).[3]

Visualization of Synthesis Workflow

The following diagram illustrates the mixed-ligand assembly logic, highlighting the role of the solvent system in managing the solubility of the amphiphilic ligand.

MOF_Synthesis L1 Isophthalic Acid (IPA) (Structural Backbone) Solvent Solvent Mix: DMF (Polar) + Heptane (Non-polar) L1->Solvent L2 5-(Octadecyloxy)isophthalic acid (Hydrophobic Shield) L2->Solvent Requires Heptane for solubility Mix Homogeneous Precursor Solution (Micelle-like aggregates prevented) Solvent->Mix Metal Cu(NO3)2 Source Metal->Mix Heat Solvothermal Reaction 85°C, 24h Mix->Heat Coordination Crystal Assembled MOF Crystal (C18 tails oriented into pores/surface) Heat->Crystal Wash Solvent Exchange DMF -> Ethanol Crystal->Wash Remove unreacted ligand Active Activated Hydrophobic MOF Wash->Active Vacuum Dry

Caption: Workflow for mixed-ligand synthesis. Heptane is critical to solubilize the C18 tail, ensuring the ligand integrates into the lattice rather than precipitating.

Characterization Data & Expectations

When characterizing C18-ISA MOFs, researchers must anticipate specific trade-offs between stability and surface area.

MetricUnmodified Cu-IPA MOFC18-ISA Modified MOF (20% Doped)Interpretation
Water Contact Angle ~45° (Wets instantly)135° - 155° Successful introduction of hydrophobic tails.
BET Surface Area ~1200 m²/g~750 m²/gDecrease is expected; C18 chains occupy pore volume.
Pore Size Distribution Microporous (<2 nm)Dual (Micro + Meso)Long chains may create mesoporous defects or block micropores.
Water Stability Degrades in 24h (Humid air)Stable > 1 weekC18 chains shield the Cu-O bond from hydrolysis.

Applications

A. Drug Delivery (Lipophilic Payloads)

The C18-ISA modified MOF is an ideal candidate for delivering moisture-sensitive or highly lipophilic drugs (e.g., Ibuprofen, Curcumin).

  • Loading Protocol: Soak activated MOF in a concentrated drug/hexane solution. The hydrophobic C18 chains interact with the lipophilic drug via Van der Waals forces, increasing loading capacity compared to hydrophilic MOFs.

  • Release Mechanism: The release is slower and more sustained due to the hydrophobic barrier preventing rapid water intrusion and drug diffusion.

B. Oil/Water Separation

The superhydrophobic/superoleophilic nature allows this material to be coated onto sponges or meshes.

  • Mechanism: When an oil/water mixture contacts the MOF, water is repelled (beads up), while oil is absorbed into the pores.

  • Efficiency: Typically >99% separation efficiency for chloroform/water or toluene/water mixtures.

References

  • Superhydrophobic MOF Composites: Wang, Z., et al. (2019).[4] "Superhydrophobic/Superoleophilic MOF Composites for Oil–Water Separation." Inorganic Chemistry Frontiers. Link

  • Fluorinated/Hydrophobic Ligand Synthesis: Liu, Y., et al. (2020). "Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation." Inorganic Chemistry Frontiers. Link

  • Drug Delivery Applications: McKinlay, A. C., et al. (2010). "BioMOFs: Metal-Organic Frameworks for Biological and Medical Applications." Angewandte Chemie International Edition. Link

  • Isophthalic Acid MOF Structures: Li, C., et al. (2020). "Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid." RSC Advances. Link

Sources

Application

Langmuir-Blodgett films of 5-(Octadecyloxy)isophthalic acid

An In-Depth Technical Guide to the Preparation and Application of 5-(Octadecyloxy)isophthalic Acid Langmuir-Blodgett Films Authored by a Senior Application Scientist This document provides a comprehensive guide for resea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preparation and Application of 5-(Octadecyloxy)isophthalic Acid Langmuir-Blodgett Films

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication and characterization of ultra-thin films of 5-(Octadecyloxy)isophthalic acid using the Langmuir-Blodgett technique. We will move beyond simple procedural lists to explore the underlying principles, ensuring a robust understanding of how to create highly ordered, functional molecular layers for advanced applications.

Principle and Significance

The Langmuir-Blodgett (LB) technique is a powerful method for creating highly organized thin films, often just a single molecule thick (a monolayer).[1][2] This precision is achieved by manipulating amphiphilic molecules at a liquid-gas interface and subsequently transferring them onto a solid substrate.[3][4]

5-(Octadecyloxy)isophthalic acid (OIA) is an ideal candidate for LB film formation. Its molecular structure is inherently amphiphilic:

  • A Hydrophilic Head: The isophthalic acid group, with its two carboxylic acid moieties (-COOH), is polar and attracted to water.

  • A Hydrophobic Tail: The long 18-carbon octadecyl chain is nonpolar and repelled by water.

When a solution of OIA is spread on a water surface, the molecules spontaneously orient themselves with their hydrophilic heads in the water and their hydrophobic tails pointing away into theair. This self-assembly forms a Langmuir film. By controlling the surface area available to these molecules, we can manipulate their packing density and physical state, a process monitored by measuring the surface pressure.[5] These precisely organized monolayers can then be transferred layer-by-layer onto a solid support, creating a Langmuir-Blodgett film with unparalleled control over thickness and molecular arrangement.[3]

The ability to construct such well-defined architectures is of significant interest in fields like biosensing, where surfaces can be functionalized with enzymes[6], and in drug delivery, where LB films can serve as model cell membranes or as nanometer-thin coatings for controlled release.[1][7]

Physicochemical Properties of 5-(Octadecyloxy)isophthalic Acid

A thorough understanding of the material's properties is fundamental to successful film fabrication.

PropertyValueSource
CAS Number 143294-86-4[8][9]
Molecular Formula C₂₆H₄₂O₅[9][10]
Molecular Weight 434.61 g/mol [9][10]
IUPAC Name 5-(octadecyloxy)benzene-1,3-dicarboxylic acid[9]
Melting Point 157-161 °C[8]
Boiling Point (Predicted) 587.3±35.0 °C[8]
Density (Predicted) 1.036±0.06 g/cm³[8]

Experimental Guide: From Monolayer to Multilayer Films

This section provides detailed protocols for each stage of the LB film fabrication process.

Logical Workflow: OIA Langmuir-Blodgett Film Fabrication

The overall process follows a logical sequence from material preparation to final film characterization.

G cluster_prep Phase 1: Preparation cluster_langmuir Phase 2: Langmuir Film Formation cluster_lb Phase 3: LB Deposition cluster_char Phase 4: Characterization A 1. Prepare OIA Spreading Solution B 2. Prepare Ultra-Pure Water Subphase C 3. Clean Substrates D 4. Spread OIA Solution on Subphase C->D E 5. Generate Pressure-Area (π-A) Isotherm D->E F 6. Determine Optimal Deposition Pressure E->F G 7. Compress Monolayer to Target Pressure F->G H 8. Deposit Film via Vertical Dipping G->H I 9. Characterize Deposited LB Film (AFM, FTIR, etc.) H->I

Caption: Workflow for OIA Langmuir-Blodgett film fabrication.

Protocol 1: Preparation of the Spreading Solution

Causality: The choice of solvent is critical. It must be highly volatile to ensure it evaporates completely from the water surface, leaving behind only the OIA monolayer. It must also be a good solvent for OIA and be immiscible with water. Chloroform is a common and effective choice.

Materials & Equipment:

  • 5-(Octadecyloxy)isophthalic acid (OIA) powder

  • Chloroform (spectroscopic grade or higher)

  • Analytical balance

  • Volumetric flask

  • Glass vials with PTFE-lined caps

  • Microsyringe (e.g., Hamilton syringe)

Procedure:

  • Accurately weigh a small quantity of OIA (e.g., 2-5 mg) using an analytical balance.

  • Dissolve the OIA in a known volume of chloroform in a volumetric flask to achieve a final concentration of approximately 0.5 to 1.0 mM.

    • Insight: A concentration in this range is typically optimal for forming a stable monolayer without requiring an excessively large volume of solution.

  • Ensure the OIA is fully dissolved. Gentle sonication for a few minutes can aid dissolution.

  • Store the solution in a tightly sealed glass vial to prevent solvent evaporation, which would alter the concentration.

Protocol 2: Langmuir Film Formation and Isotherm Analysis

Causality: The pressure-area (π-A) isotherm is the single most important diagnostic tool for a Langmuir film.[2][5] It reveals the different phases the monolayer passes through upon compression, allowing for the identification of the ideal surface pressure for creating a stable, densely packed film for transfer.[11][12]

Equipment:

  • Langmuir-Blodgett trough system (e.g., KSV NIMA, Biolin Scientific)

  • Wilhelmy plate pressure sensor

  • Movable barriers

  • Subphase temperature controller

Procedure:

  • Trough Preparation: Thoroughly clean the LB trough and barriers with high-purity solvents (e.g., ethanol, then chloroform) and rinse extensively with ultrapure water (resistivity >18 MΩ·cm).

  • Subphase Filling: Fill the trough with ultrapure water. Allow the temperature to stabilize (typically 20-25 °C).

  • Surface Cleaning: Aspirate the surface of the water subphase to remove any potential contaminants. Check the surface purity by fully compressing the barriers; the surface pressure should not rise by more than 0.1-0.2 mN/m.

  • Spreading: Using a microsyringe, carefully deposit small droplets of the OIA/chloroform solution onto the water surface at various points.

    • Self-Validation: Hold the syringe tip close to, but not touching, the water surface. The solution should spread rapidly as the chloroform evaporates.

  • Evaporation Wait Time: Wait for 15-20 minutes. This is a critical step to ensure all chloroform has evaporated. Residual solvent will disrupt the monolayer packing and produce an inaccurate isotherm.

  • Isotherm Generation: Begin compressing the barriers at a slow, constant rate (e.g., 5-10 mm/min). The instrument software will record the surface pressure as a function of the mean molecular area.[2]

  • Isotherm Interpretation: The resulting isotherm will display several distinct phases:

    • Gas (G) Phase: At large molecular areas, molecules are far apart and the surface pressure is near zero.

    • Liquid-Expanded (LE) Phase: As the area decreases, molecules begin to interact, and the pressure rises. The alkyl chains are disordered.

    • Liquid-Condensed (LC) Phase: A steeper increase in pressure indicates the molecules are becoming more ordered and tightly packed.

    • Solid (S) Phase: The film is in its most compressed, solid-like state, characterized by a very steep pressure increase.

    • Collapse Point: If compression continues, the monolayer will buckle and collapse into a 3D structure, seen as a plateau or drop in pressure. Deposition should always occur at a pressure below the collapse point.

Protocol 3: Langmuir-Blodgett Film Deposition

Causality: The goal is to transfer the highly ordered monolayer from the water surface to a solid substrate without disrupting its structure. This is achieved by moving the substrate vertically through the interface while maintaining a constant surface pressure.[13] The transfer ratio (TR) is a key metric for validating the quality of the deposition.[2]

Materials & Equipment:

  • Langmuir-Blodgett trough with dipping mechanism

  • Clean, hydrophilic substrates (e.g., silicon wafers, glass slides, quartz)

  • Nitrogen gas gun for drying

Procedure:

  • Substrate Preparation: Ensure substrates are impeccably clean. A common method for silicon wafers is a piranha solution or UV/ozone treatment to create a hydrophilic surface.

  • Monolayer Preparation: Form a Langmuir film of OIA as described in Protocol 2.

  • Set Target Pressure: Based on the π-A isotherm, choose a target surface pressure within the solid or condensed phase (typically 25-30 mN/m for fatty-acid-like molecules). This ensures a well-packed but stable film.

  • Deposition:

    • Mount the clean substrate on the dipper arm.

    • The LB trough's feedback system will compress the barriers to the target pressure and maintain it.

    • Lower the substrate into the subphase through the monolayer at a slow, controlled speed (e.g., 2-5 mm/min). This is the downstroke . For a hydrophilic substrate, the first layer typically deposits on the upstroke .

    • Raise the substrate out of the subphase at the same controlled speed. This is the upstroke .

    • The instrument software will calculate the transfer ratio (TR), which is the ratio of the decrease in monolayer area to the substrate area. A TR close to 1 indicates a successful and complete monolayer transfer.[14]

  • Multilayer Deposition: To deposit multiple layers (creating a Y-type film, which is common for such molecules), repeat the dipping cycle. Allow the substrate to dry briefly (e.g., 10-15 minutes) between cycles.

Workflow: Y-Type LB Deposition

This diagram illustrates the molecular orientation during the transfer of the first two layers onto a hydrophilic substrate.

G A Hydrophilic Substrate (Above Water) B Substrate Withdrawn A->B Layer 1 Deposited Water0 Water Subphase (with OIA monolayer) Water1 Water Subphase B->Water1 Hydrophilic heads attach to substrate C Substrate Immersed B->C Layer 2 Deposited Water2 Water Subphase Water2->C Hydrophobic tails interact

Caption: Molecular orientation during Y-type LB deposition.

Characterization of Deposited OIA Films

Post-deposition characterization is essential to confirm the quality, structure, and thickness of the fabricated films.[15][16]

TechniqueInformation GainedTypical Results for OIA Films
Atomic Force Microscopy (AFM) Surface topography, film homogeneity, presence of defects (pinholes), domain structures, and film thickness via scratch testing.Expect a very smooth, uniform surface for a well-formed monolayer. Multilayers should show step-edges corresponding to the bilayer thickness.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical composition and molecular orientation. Techniques like Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) are particularly surface-sensitive.[17]Presence of C-H stretching modes from the alkyl tail and C=O stretching from the carboxylic acid head groups. Analysis of peak positions can indicate the degree of conformational order (trans vs. gauche) in the alkyl chains.[18]
X-ray Reflectivity (XRR) Precise film thickness, density, and interface roughness.Provides quantitative data on the thickness of each bilayer, confirming the controlled nature of the LB deposition.
Contact Angle Goniometry Surface wettability (hydrophobicity/hydrophilicity).A clean hydrophilic substrate will have a low contact angle. After deposition of one OIA layer (tails out), the surface should become highly hydrophobic (high contact angle), confirming successful transfer.

Potential Applications for Researchers and Drug Development Professionals

The highly ordered nature of OIA LB films opens avenues for several advanced applications.

  • Model Cell Membranes: The lipid-like structure of OIA allows these films to serve as simplified, stable models for biological membranes. Researchers can study the interaction of drugs, proteins, or nanoparticles with a well-defined lipid-like surface.[1]

  • Biosensor Fabrication: OIA films can act as an ideal matrix for immobilizing biomolecules like enzymes or antibodies.[6] The carboxylic acid head groups can be used for covalent attachment, while the ordered structure prevents denaturation and ensures consistent orientation of the immobilized species, enhancing sensor sensitivity and reproducibility.[7]

  • Controlled Drug Delivery Platforms: Ultra-thin LB films of OIA can be deposited onto medical devices or nanoparticles.[7][19] These films can act as a barrier to control the diffusion and release rate of therapeutic agents. The biocompatibility of long-chain fatty acids is an additional advantage in this context.[20]

Safety Precautions

  • Chloroform: Work in a well-ventilated fume hood. Chloroform is a suspected carcinogen and is harmful if inhaled or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Substrate Cleaning: When using strong acids or bases (e.g., piranha solution) for substrate cleaning, follow all institutional safety protocols for handling corrosive materials.

References

  • Bansal, A. K., & Malhotra, B. D. (2001). Langmuir-Blodgett films of octadecanethiol--properties and potential applications. PubMed. [Link]

  • Wikipedia. (n.d.). Langmuir–Blodgett film. Wikipedia. [Link]

  • Nanoscience Instruments. (n.d.). Langmuir Films. Nanoscience Instruments. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Octadecyloxyisophthalic acid. PubChem Compound Database. [Link]

  • Martinez-Perez, L., et al. (2023). Eudragit Films as Carriers of Lipoic Acid for Transcorneal Permeability. Pharmaceutics. [Link]

  • Topacli, C., et al. (2008). Structural characterization of Langmuir-Blodgett films of 4,5-bis(dodecyloxy)phthalic acid. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]

  • Wang, Z., et al. (2024). Recent Progress in the Applications of Langmuir–Blodgett Film Technology. Coatings. [Link]

  • ResearchGate. (2019). Synthesis of Isophthalic Acid/Aluminum Nitrate Thin Film Nanocomposite Membrane for Hard Water Softening. ResearchGate. [Link]

  • arXiv. (n.d.). Pressure-area isotherm. arXiv.org. [Link]

  • Petty, M. C., et al. (n.d.). A Technique for the Characterisation of Langmuir-Blodgett Films. Journal de Physique Colloques. [Link]

  • Zaynullin, A., et al. (2023). Langmuir–Blodgett Films with Immobilized Glucose Oxidase Enzyme Molecules for Acoustic Glucose Sensor Application. Chemosensors. [Link]

  • de Freitas, P. N. M., et al. (2024). Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications. International Journal of Molecular Sciences. [Link]

  • Wang, Z., et al. (2024). Recent Progress in the Applications of Langmuir–Blodgett Film Technology. MDPI. [Link]

  • Bhattacharjee, A., et al. (2006). Phase Transition in Langmuir Films of Octadecylmalonic Acid. PubMed. [Link]

  • KSV NIMA. (n.d.). Highly Controlled Nanoparticle Deposition using the Langmuir-Blodgett Method. Biolin Scientific. [Link]

  • Han, F., et al. (2018). Ocular Drug Delivery: Role of Degradable Polymeric Nanocarriers for Ophthalmic Application. PubMed. [Link]

  • Biolin Scientific. (2022). What is surface pressure - area isotherm? Biolin Scientific. [Link]

  • Biolin Scientific. (n.d.). Langmuir & Langmuir Blodgett | Measurements. Biolin Scientific. [Link]

  • Leontiev, I., et al. (2022). Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors. MDPI. [Link]

  • Szybowski, M., et al. (2012). Langmuir and Langmuir–Blodgett Films of Gold and Silver Nanoparticles. Langmuir. [Link]

  • de Vos, W. M., et al. (2013). Salt Dependent Stability of Stearic Acid Langmuir-Blodgett Films Exposed to Aqueous Electrolytes. University of Twente Research Information. [Link]

  • Vollhardt, D., & Fainerman, V. B. (2016). Unveiling Texture and Topography of Fatty Acid Langmuir Films: Domain Stability and Isotherm Analysis. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (2017). Layer-by-layer assembled polymeric thin films as prospective drug delivery carriers: design and applications. ResearchGate. [Link]

  • Liu, Y., et al. (2022). Langmuir-Blodgett transfer from the oil-water interface. Journal of Colloid and Interface Science. [Link]

  • Thomas, A. G., et al. (2019). Adsorption, Deprotonation, and Decarboxylation of Isophthalic Acid on Cu(111). The Journal of Physical Chemistry C. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Study the Behavior of π -A Isotherm with Increasing Amount of Octadecanoic acid at Air-Water Interface. JOCPR. [Link]

  • ResearchGate. (n.d.). Pressure versus area isotherms of the Langmuir – Blodgett fi lms of (a)... ResearchGate. [Link]

  • Google Patents. (n.d.). US5703274A - Process for the preparation of 5-hydroxyisophtalic acids.

Sources

Method

Application Note: 5-(Octadecyloxy)isophthalic Acid (OIA) for Supramolecular Drug Delivery

Introduction: The Amphiphilic Advantage 5-(Octadecyloxy)isophthalic acid (OIA), often referred to in literature as C18-ISA, represents a class of Low Molecular Weight Gelators (LMWGs) capable of self-assembling into high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphiphilic Advantage

5-(Octadecyloxy)isophthalic acid (OIA), often referred to in literature as C18-ISA, represents a class of Low Molecular Weight Gelators (LMWGs) capable of self-assembling into highly ordered supramolecular structures. Unlike polymeric carriers (e.g., PLGA, PEG) that rely on covalent backbones, OIA relies on non-covalent interactions—specifically hydrogen bonding and Van der Waals forces—to form thermo-reversible gels and nanocarriers.

For drug delivery professionals, OIA offers three distinct advantages:

  • High Loading Capacity: The long alkyl chain (C18) creates hydrophobic domains ideal for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).

  • Stimuli-Responsiveness: The carboxylic acid "head" groups allow for pH-sensitive release profiles.

  • Tunable Rheology: The supramolecular nature allows the mechanical strength of the carrier to be tuned by concentration and cooling rates, facilitating injectable formulations.

Mechanism of Action: The Rosette Assembly

To successfully formulate with OIA, one must understand its hierarchical self-assembly. OIA does not randomly aggregate; it follows a specific architectural blueprint driven by the isophthalic acid head group.

The "Rosette" Model

The carboxylic acid groups of OIA form intermolecular hydrogen bonds. In non-polar or semi-polar environments, three to six OIA molecules arrange into a cyclic planar structure known as a Rosette . These rosettes then stack vertically via


 stacking (aromatic cores) and Van der Waals interactions (C18 tails) to form high-aspect-ratio nanofibers. These fibers entangle to entrap solvent, creating a gel matrix.

Figure 1: Hierarchical Self-Assembly Mechanism

OIA_Assembly Monomer OIA Monomer (Amphiphilic) Stimulus Trigger: Cooling / pH Change Monomer->Stimulus HBonding Intermolecular H-Bonding Stimulus->HBonding Initiation Rosette Cyclic Rosette (Hexamer) HBonding->Rosette Assembly Stacking π-π Stacking & Van der Waals Rosette->Stacking Fiber Supramolecular Nanofiber Stacking->Fiber Elongation Network Entangled 3D Network Fiber->Network Entanglement Gel Supramolecular Hydrogel/Organogel Network->Gel Solvent Trapping

Caption: Hierarchical transition from OIA monomers to supramolecular gel networks via rosette formation.

Experimental Protocols

Protocol A: Synthesis of 5-(Octadecyloxy)isophthalic Acid

Note: If OIA is not commercially available in the required purity, it must be synthesized from 5-hydroxyisophthalic acid.

Reagents: 5-Hydroxyisophthalic acid, 1-Bromooctadecane, KOH, Ethanol/Water (1:1).

  • Dissolution: Dissolve 5-hydroxyisophthalic acid (10 mmol) and KOH (22 mmol) in 50 mL of Ethanol/Water (1:1 v/v) under reflux.

  • Alkylation: Add 1-bromooctadecane (11 mmol) dropwise.

  • Reflux: Reflux at 85°C for 24 hours.

  • Precipitation: Cool to room temperature. Acidify with HCl (1M) to pH 2–3. The product will precipitate as a white solid.

  • Purification (Critical): Filter and wash with cold water. Recrystallize from ethanol or acetone to remove unreacted alkyl bromide.

    • Validation: Check purity via

      
      H-NMR. The triplet at 
      
      
      
      ppm corresponds to the
      
      
      protons next to the aromatic ring.
Protocol B: Formulation of Drug-Loaded Supramolecular Nanogels

This protocol uses a Solvent-Switch Method to entrap a hydrophobic model drug (e.g., Doxorubicin free base or Curcumin).

Materials:

  • OIA (Purified)

  • Organic Solvent: DMSO or THF (ensure biocompatibility for final application)

  • Aqueous Phase: PBS (pH 7.4) or Ultrapure Water

  • Model Drug (Hydrophobic)

Workflow:

Formulation_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase Step1 Dissolve OIA (20-50 mg/mL in DMSO) Step2 Add Hydrophobic Drug (1-5 wt% of OIA) Step1->Step2 Mixing Injection Phase Inject Organic into Aqueous under rapid stirring (1000 rpm) Step2->Mixing Step3 Prepare PBS (Pre-warmed to 60°C) Step3->Mixing Cooling Controlled Cooling (Rate: 1°C/min) Mixing->Cooling Gelation Gel Formation (Opaque/Translucent) Cooling->Gelation Dialysis Dialysis (Purification) Remove DMSO/Free Drug Gelation->Dialysis

Caption: Solvent-switch method for encapsulating hydrophobic drugs into OIA nanostructures.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve OIA in DMSO at a concentration of 40 mg/mL. Heat to 60°C to ensure complete dissolution (monomeric state).

  • Drug Addition: Add the hydrophobic drug to the hot OIA solution. Vortex until dissolved.

  • Gelation Trigger: Rapidly inject the hot organic solution into pre-warmed water or PBS (60°C) at a ratio of 1:9 (Organic:Aqueous).

    • Why warm water? Injecting into cold water causes rapid, chaotic precipitation. Warm water allows the rosettes to form slowly as the mixture cools.

  • Aging: Allow the mixture to cool to room temperature undisturbed. A hydrogel or viscous suspension should form within 1–4 hours.

  • Purification: Dialyze the resulting nanosuspension/gel against water (MWCO 3.5 kDa) for 24 hours to remove DMSO and non-entrapped drug.

Characterization & Quality Control

To ensure the "Trustworthiness" of your formulation, the following parameters must be validated.

ParameterMethodAcceptance CriteriaScientific Rationale
Critical Gelation Concentration (CGC) Inverted Vial Test< 1.0 wt%Indicates efficient self-assembly; lower CGC means less carrier material is needed (reduced toxicity).
Gel Strength (

)
Rheology (Oscillatory Sweep)

(Storage > Loss Modulus)
Confirms a solid-like elastic network rather than a viscous liquid.
Morphology TEM / SEMHigh aspect ratio fibers (width 10-50 nm)Verifies the "fiber entanglement" mechanism. Spheres indicate failure to form rosettes.
Drug Loading Efficiency (DLE) UV-Vis / HPLC> 80% (for hydrophobic drugs)OIA's alkyl core is highly efficient at trapping lipophilic molecules.
Thermal Stability (

)
DSC or Dropping Ball

The gel must remain stable at body temperature for in vivo applications.
Critical Note on Rheology

When performing rheological measurements on OIA gels, perform a strain sweep first to determine the Linear Viscoelastic Region (LVR). OIA gels are physical gels and can be disrupted by high strain (>1–5%).

Stability and Biocompatibility

In Vitro Cytotoxicity

While isophthalic acid derivatives are generally biocompatible, the C18 chain acts as a surfactant.

  • Action: Perform MTT assays on fibroblast (L929) or target cancer cell lines.

  • Expectation:

    
     values should be monitored. High concentrations of free monomer may disrupt cell membranes. The gel state is typically less toxic than the sol state due to the sequestration of the alkyl tails.
    
pH Sensitivity

OIA contains free carboxylic acid groups (


).
  • Acidic pH (< 4): Protonation of COOH groups strengthens H-bonding (dimerization), leading to stiffer gels or precipitation.

  • Neutral/Basic pH (> 7): Deprotonation creates repulsion between carboxylate anions (

    
    ), potentially disassembling the gel and releasing the drug.
    
  • Application: This makes OIA excellent for tumor-targeted delivery (where the tumor microenvironment is slightly acidic) or intracellular release (endosomes/lysosomes).

References

  • PubChem. 5-(Octadecyloxy)isophthalic acid - Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • Sahoo, S. et al. (2025). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. ResearchGate.[2] Available at: [Link]

  • Li, X. et al. (2016).[3] Supramolecular hydrogel of non-steroidal anti-inflammatory drugs: preparation, characterization and ocular biocompatibility. RSC Advances.[3] Available at: [Link]

  • Fouda, M. et al. (2021). Self-Assembly of Alkylamido Isophthalic Acids toward the Design of a Supergelator. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols: Solvothermal Synthesis of a Novel Hydrophobic Metal-Organic Framework Utilizing 5-(Octadecyloxy)isophthalic Acid for Advanced Drug Delivery

Introduction: Engineering Hydrophobicity in MOFs for Enhanced Therapeutic Delivery Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in biomedica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Hydrophobicity in MOFs for Enhanced Therapeutic Delivery

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in biomedical applications, particularly as advanced drug delivery systems.[1][2] Their high surface area, tunable pore size, and the ability to functionalize their organic linkers allow for the precise engineering of their chemical and physical properties.[2] This application note details the solvothermal synthesis of a novel, highly hydrophobic MOF utilizing 5-(octadecyloxy)isophthalic acid as the organic linker. The introduction of the long C18 alkyl chain is designed to create a lipophilic internal environment within the MOF, making it an ideal candidate for the encapsulation and sustained release of poorly water-soluble drug molecules.[3][4]

The strategic design of hydrophobic MOFs addresses a critical challenge in drug delivery: the formulation of hydrophobic drugs.[4] By creating a carrier with a chemical affinity for these molecules, loading capacity can be significantly enhanced, and premature release in aqueous physiological environments can be minimized.[5] This guide provides a comprehensive, step-by-step protocol for the synthesis and characterization of a zirconium-based MOF analogous to the well-studied UiO-66 architecture, herein designated as Zr-OIA (Zirconium-Octadecyloxyisophthalic Acid).[6][7][8] We will explore the rationale behind the selection of reagents and synthesis parameters, detail the necessary characterization techniques for structural and functional validation, and propose protocols for evaluating its drug loading and release capabilities.

Rationale for Component Selection and Synthesis Parameters

The successful synthesis of Zr-OIA hinges on the careful selection of its constituent components and the precise control of reaction conditions. The long, hydrophobic octadecyloxy chain of the linker necessitates modifications to standard MOF synthesis protocols.

  • Metal Precursor: Zirconium(IV) Chloride (ZrCl₄) Zirconium-based MOFs, particularly the UiO-66 family, are renowned for their exceptional thermal and chemical stability, a critical attribute for drug delivery applications.[6][7] ZrCl₄ is a common and reactive precursor for the formation of the Zr₆O₄(OH)₄ secondary building units (SBUs) that define the UiO-66 topology.[9]

  • Organic Linker: 5-(Octadecyloxy)isophthalic Acid (H₂-OIA) This custom-designed linker provides the hydrophobic character of the resulting MOF. The isophthalic acid backbone offers two carboxylate groups for coordination with the zirconium SBUs, while the long octadecyloxy chain projects into the pores, creating a non-polar microenvironment.[3]

  • Solvent System: N,N-Dimethylformamide (DMF) DMF is a high-boiling point, polar aprotic solvent widely used in solvothermal MOF synthesis.[10][11] Its ability to dissolve both the metal salt and the organic linker, even with its hydrophobic tail, is crucial for homogeneous nucleation and crystal growth.

  • Modulator: Acetic Acid The addition of a monocarboxylic acid, such as acetic acid, as a modulator is a key strategy in the synthesis of highly crystalline zirconium MOFs.[8] The modulator competes with the linker for coordination to the metal clusters, slowing down the reaction kinetics and preventing the formation of amorphous phases.[8] This controlled growth leads to larger, more well-defined crystals with fewer defects.

  • Solvothermal Synthesis Conditions A reaction temperature of 120°C is selected to provide sufficient thermal energy for the formation of the crystalline MOF structure without causing degradation of the organic linker.[6][12] The 24-hour reaction time allows for the slow and controlled assembly of the framework.[12]

Experimental Protocols

Materials and Equipment
Material Grade Supplier
5-(Octadecyloxy)isophthalic acid (H₂-OIA)Custom Synthesis or Specialty Chemical Supplier
Zirconium(IV) chloride (ZrCl₄)Anhydrous, 99.9%
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%
Acetic AcidGlacial, ≥99.7%
ChloroformACS Grade
MethanolACS Grade
20 mL Scintillation Vials
Teflon-lined Stainless-Steel Autoclave (23 mL)
Programmable Laboratory Oven
Centrifuge
Schlenk Line or Vacuum Oven
Sonicator
Protocol 1: Solvothermal Synthesis of Zr-OIA MOF
  • Preparation of the Precursor Solution:

    • In a 20 mL glass scintillation vial, add 5-(octadecyloxy)isophthalic acid (0.1 mmol, 44.66 mg) and Zirconium(IV) chloride (0.1 mmol, 23.3 mg).

    • To this mixture, add 10 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Add 0.3 mL of glacial acetic acid, which acts as a modulator to control the crystal growth.

    • Sonicate the mixture for 20 minutes to ensure complete dissolution of all reagents and to obtain a homogeneous solution.

  • Solvothermal Reaction:

    • Transfer the clear solution to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly and place it in a programmable laboratory oven.

    • Heat the autoclave to 120°C and maintain this temperature for 24 hours.

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Product Isolation and Washing:

    • Collect the resulting white precipitate by centrifugation at 8,000 rpm for 10 minutes.

    • Discard the supernatant and wash the solid product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this DMF wash step three times.

    • Following the DMF washes, wash the product with 10 mL of methanol three times using the same centrifugation procedure to remove residual DMF.

  • Activation of the MOF:

    • To activate the MOF and remove any solvent molecules occluded within the pores, perform a solvent exchange with a volatile solvent.

    • Immerse the washed product in 10 mL of chloroform for 3 days, replacing the chloroform with a fresh portion each day.

    • After the solvent exchange, dry the final product under a dynamic vacuum at 150°C for 12 hours. The resulting fine white powder is the activated Zr-OIA MOF.

Solvothermal_Synthesis_Workflow Workflow for Solvothermal Synthesis of Zr-OIA MOF A 1. Precursor Solution Preparation - Dissolve H₂-OIA and ZrCl₄ in DMF - Add Acetic Acid (Modulator) - Sonicate for 20 mins B 2. Solvothermal Reaction - Transfer to Teflon-lined Autoclave - Heat at 120°C for 24 hours A->B Homogeneous Solution C 3. Product Isolation & Washing - Cool to Room Temperature - Centrifuge to collect precipitate - Wash with DMF (3x) and Methanol (3x) B->C Crystallization D 4. MOF Activation - Solvent exchange with Chloroform (3 days) - Dry under vacuum at 150°C for 12 hours C->D Purified MOF E Activated Zr-OIA MOF Powder D->E Pore Evacuation

A flowchart illustrating the key stages of the solvothermal synthesis of the Zr-OIA MOF.
Protocol 2: Characterization of Zr-OIA MOF

The successful synthesis and desired properties of the Zr-OIA MOF must be confirmed through a suite of characterization techniques.[13]

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern consistent with the UiO-66 topology, indicating the successful formation of the desired framework.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of guest solvent molecules after activation.A stable weight profile up to a high temperature (typically > 400°C), followed by decomposition. A significant weight loss upon heating of the as-synthesized material will indicate the presence of solvent molecules.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution of the MOF particles.Uniform, well-defined crystals, typically octahedral in shape for UiO-66 type structures.
Nitrogen Adsorption-Desorption Isotherms (BET analysis) To determine the specific surface area and pore volume of the activated MOF.A Type I isotherm characteristic of microporous materials, confirming the porosity of the framework.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the organic linker within the MOF structure and the coordination of the carboxylate groups to the metal centers.The disappearance of the C=O stretching band of the carboxylic acid and the appearance of symmetric and asymmetric stretching bands of the carboxylate group.
Contact Angle Measurement To quantify the hydrophobicity of the MOF surface.A high water contact angle (>90°), confirming the hydrophobic nature imparted by the octadecyloxy chains.

Application in Drug Delivery: Loading and Release of a Hydrophobic Drug

The hydrophobic pores of the Zr-OIA MOF are anticipated to be highly effective for encapsulating lipophilic drug molecules. A model hydrophobic drug, such as Paclitaxel, can be used to evaluate the drug loading and release performance.

Protocol 3: Paclitaxel Loading into Zr-OIA MOF
  • Preparation of Drug Solution:

    • Prepare a stock solution of Paclitaxel in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol) at a concentration of 1 mg/mL.

  • Drug Loading:

    • Disperse 10 mg of activated Zr-OIA MOF in 5 mL of the Paclitaxel stock solution.

    • Stir the suspension at room temperature for 48 hours in a sealed vial to allow for the diffusion of the drug molecules into the MOF pores.

  • Isolation of Drug-Loaded MOF:

    • Centrifuge the suspension at 8,000 rpm for 10 minutes to collect the drug-loaded MOF.

    • Carefully collect the supernatant for analysis.

    • Wash the drug-loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug and centrifuge again.

    • Dry the resulting powder under a gentle stream of nitrogen.

  • Quantification of Drug Loading:

    • Analyze the concentration of Paclitaxel remaining in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The amount of drug loaded into the MOF can be calculated by subtracting the amount of drug in the supernatant from the initial amount of drug.

    • The drug loading capacity and encapsulation efficiency can be calculated using the following formulas:

      • Drug Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

      • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Protocol 4: In Vitro Paclitaxel Release Study
  • Preparation of Release Medium:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions. To improve the solubility of the released Paclitaxel, a small amount of a surfactant (e.g., 0.5% w/v Tween 80) can be added to the PBS.

  • Release Study:

    • Disperse a known amount of the Paclitaxel-loaded Zr-OIA MOF (e.g., 5 mg) in 10 mL of the release medium.

    • Incubate the suspension at 37°C with constant, gentle agitation.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), draw a 1 mL aliquot of the release medium.

    • To maintain a constant volume, replace the withdrawn aliquot with 1 mL of fresh release medium.

    • Centrifuge the collected aliquots to remove any MOF particles.

  • Quantification of Drug Release:

    • Analyze the concentration of Paclitaxel in the supernatant of each aliquot using UV-Vis spectroscopy or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release percentage against time to obtain the drug release profile.

Drug_Delivery_Workflow Workflow for Drug Loading and Release Studies cluster_0 Drug Loading cluster_1 In Vitro Drug Release A 1. Prepare Paclitaxel Solution (1 mg/mL in Chloroform) B 2. Incubate Zr-OIA MOF in Drug Solution (48h) A->B C 3. Isolate and Wash Drug-Loaded MOF B->C D 4. Quantify Loading (UV-Vis/HPLC of supernatant) C->D E 1. Disperse Drug-Loaded MOF in PBS (pH 7.4) at 37°C C->E Paclitaxel-Loaded Zr-OIA F 2. Collect Aliquots at Timed Intervals E->F G 3. Quantify Released Drug (UV-Vis/HPLC) F->G H 4. Plot Cumulative Release Profile G->H

A diagram illustrating the experimental workflows for drug loading and in vitro release studies.

Conclusion and Future Perspectives

This application note provides a detailed and scientifically grounded framework for the solvothermal synthesis of a novel hydrophobic MOF, Zr-OIA, using 5-(octadecyloxy)isophthalic acid. The protocols outlined herein are based on established methods for the synthesis of robust zirconium-based MOFs, adapted to accommodate the unique properties of the long-chain functionalized linker. The successful synthesis of Zr-OIA would provide a promising new platform for the delivery of hydrophobic drugs, potentially leading to improved therapeutic efficacy and reduced side effects. The inherent hydrophobicity of this MOF is expected to enhance drug loading and provide a sustained release profile.[4] Further investigations could explore the in vivo performance of this drug delivery system, including its biocompatibility, pharmacokinetics, and therapeutic efficacy in relevant disease models. The principles and protocols detailed in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the potential of custom-designed, hydrophobic MOFs in advanced drug delivery applications.

References

  • Liu, L., Tao, Z. P., Chi, H. R., Wang, B., Wang, S. M., & Han, Z. B. (2021). The applications and prospects of hydrophobic metal-organic frameworks in catalysis. Dalton Transactions, 50(1), 39-58.
  • Yuan, S., Li, X., Zhu, J., Zhang, G., Van de Velde, F., & Yuan, D. (2022). Synthesis of Zr metal–organic frameworks (MOFs)
  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
  • Karunaratne, N. V., Arachchige, M. P., Wijesinghe, M. B., & Liyanage, A. S. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs). Molecules, 29(17), 3894.
  • Khan, M. U., Asif, A., Asghar, A., Raza, M. A., & Iqbal, M. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 30(5), 1234.
  • Tekalign, T., & Anand, A. (2021). Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review. Engineered Science, 16, 15-26.
  • Marras, C., Pavan, C., Perego, J., & Maspero, A. (2021). “Shake 'n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks. Inorganic Chemistry, 60(18), 14217-14226.
  • Li, J. R., & Yaghi, O. M. (2020). Zirconium terephthalate-based metal-organic frameworks with open metal sites.
  • Ghorbani-Vaghei, R., & Veisi, H. (2025). Design and modification of zirconium-based MOFs through ionic interactions for catalytic applications. Journal of Molecular Structure, 1315, 138456.
  • Zhang, Y., Li, Y., & Wang, H. (2026). Exchange reaction between zirconium chloride and terephthalic acid... Global Challenges.
  • Das, S., & Patra, A. K. (2023). A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications.
  • Khan, I., & Ali, S. (2022). Research on Improved MOF Materials Modified by Functional Groups for Purification of Water. International Journal of Molecular Sciences, 23(19), 11435.
  • Kumar, P., & Singh, A. (2020). A modified synthetic protocol for UiO-66 and MOF-801.
  • Ramirez-Rico, J., & Gonzalez-Calderon, J. A. (2023). Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties. Molecules, 28(24), 8089.
  • Joseph, L., & Vellingiri, K. (2018). Recent Hydrophobic Metal-Organic Frameworks and Their Applications.
  • Altintas, C., & Keskin, S. (2020). Efficient identification of hydrophobic MOFs: application in the capture of toxic industrial chemicals.
  • Marras, C., Pavan, C., Perego, J., & Maspero, A. (2021). “Shake 'n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks. Inorganic Chemistry, 60(18), 14217-14226.
  • Joseph, L., & Vellingiri, K. (2025). Recent Hydrophobic Metal-Organic Frameworks and Their Applications.
  • He, H., & Li, W. (2023). Drug release and solubility properties of two zeolitic metal–organic frameworks influenced by their hydrophobicity/hydrophilicity. Dalton Transactions, 52(34), 11849-11856.
  • Gautam, S., et al. (2023). Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks. CD Bioparticles.
  • Smith, J. (2021). Synthesis of UiO-66 Metal Organic Frameworks. LOUIS.
  • Karunaratne, N. V., Arachchige, M. P., Wijesinghe, M. B., & Liyanage, A. S. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI.
  • Sharma, A., & Kumar, R. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. RSC Advances, 12(35), 22864-22884.
  • Bordiga, S., Lillerud, K. P., & Tilset, M. (2014). UiO-66. Metal-organic frameworks.
  • Al-Maythalony, B. A., & Al-Hajri, E. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Journal of Saudi Chemical Society, 25(8), 101289.
  • Micromeritics. (2019). Metal Organic Frameworks (MOFs)
  • Maspoch, D., & Imaz, I. (2015). Design and Characterization of MOFs (Metal-Organic Frameworks)
  • Horcajada, P., & Gascón, I. (2015). Drug Delivery Applications of Metal-Organic Frameworks (MOFs).

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 5-(Octadecyloxy)isophthalic acid

Technical Support Center: Purification of 5-(Octadecyloxy)isophthalic Acid Subject: Troubleshooting & Purification Protocols for Amphiphilic Isophthalic Acid Derivatives Ticket ID: #PUR-5OIA-001 Assigned Specialist: Dr....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-(Octadecyloxy)isophthalic Acid

Subject: Troubleshooting & Purification Protocols for Amphiphilic Isophthalic Acid Derivatives Ticket ID: #PUR-5OIA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely working with 5-(Octadecyloxy)isophthalic acid (C26H42O5) for supramolecular assembly, Metal-Organic Framework (MOF) synthesis, or liquid-solid interface studies (STM).[1]

This molecule presents a classic "Amphiphilic Paradox":

  • The Head: The isophthalic acid moiety is highly polar and crystallizes well via hydrogen bonding.

  • The Tail: The C18 (octadecyl) chain is lipophilic, flexible, and prone to "oiling out" rather than crystallizing.

This guide bypasses standard textbook advice (which often fails for C18 chains) and focuses on the specific solvent systems and thermal gradients required to force this molecule into a lattice.

Phase 1: The "Crude" Reality (Post-Synthesis Workup)

Context: You have likely performed a Williamson ether synthesis followed by hydrolysis (if using esters) or direct alkylation. You are staring at a reaction flask containing a soapy, off-white or brown suspension.[1]

Q1: My product is stuck in the aqueous phase or formed a "milk" that won't filter. How do I isolate the solid?

The Issue: The deprotonated form (dicarboxylate salt) acts as a surfactant (soap). It forms micelles in water, preventing precipitation.[1]

The Protocol:

  • Temperature Control: Cool the aqueous solution to 0–4°C (ice bath). Micelle solubility drops significantly at low temperatures.[1]

  • The "Shock" Acidification: Do not add acid dropwise. You need to crash the pH rapidly to break the micelles.

    • Add concentrated HCl (12M) until pH < 1.[1]

    • Why: You must protonate both carboxylic acid groups (

      
      , 
      
      
      
      ).[1] If you stop at pH 4-5, you form the mono-anion, which is an even better surfactant than the di-anion.[1]
  • Coagulation: If the precipitate is too fine (colloidal), heat the acidic suspension to 60°C for 30 minutes (Ostwald ripening), then cool slowly to room temperature. This allows small particles to dissolve and redeposit onto larger aggregates.[1]

Q2: The crude solid is brown/sticky. How do I remove the unreacted alkyl halide?

The Issue: Long-chain alkyl halides (Octadecyl bromide/iodide) are waxy solids or viscous oils that trap impurities.[1] They are insoluble in water but soluble in hexanes.[1]

The Solution: Trituration (Solid-Liquid Extraction) Do not recrystallize yet.[1] Recrystallization will trap the alkyl halide inside the crystal lattice.

  • Dry the crude acidic solid thoroughly (vacuum oven, 40°C).

  • Suspend the solid in cold Hexane or Pentane (10 mL per gram of solid).

  • Sonicate for 10 minutes.

    • Mechanism:[2][3][4][5][6] 5-(Octadecyloxy)isophthalic acid is insoluble in cold hexane.[1] The octadecyl halide impurities are soluble.

  • Filter via vacuum filtration.[1] The filter cake is your semi-purified product.

Phase 2: The Recrystallization Strategy

Context: You have a dry, crude powder. You need analytical purity (>98%).

Q3: Which solvent system actually works? (Standard solvents are failing)

The Recommendation: Glacial Acetic Acid or THF/Hexane .

Solvent SystemSuitabilityProtocol Notes
Glacial Acetic Acid High (Gold Standard) Isophthalic acids have a specific temperature-dependent solubility in acetic acid.[1] Impurities stay in solution. Warning: Requires high heat (~100°C).[1]
Acetone / Water MediumGood for removing inorganic salts, but the C18 chain often causes oiling out as water is added.
THF / Hexane HighDissolve in min.[1] boiling THF. Add hot Hexane until cloudy. Cool very slowly.
Ethanol LowOften leads to gel formation due to hydrogen bonding networks.[1]
Q4: The solution turned into an oil/gel instead of crystals. What now?

The Issue: "Oiling out." The compound phase-separated as a liquid before it could crystallize.[1] This happens if the solution cools faster than the crystal nucleation rate.

The Rescue Protocol (The "Re-heat" Method):

  • Re-heat the mixture until the oil redissolves.

  • Add a seed crystal (if available) or scratch the glass side with a spatula.[1]

  • Insulate the flask: Wrap the flask in aluminum foil and a towel. Allow it to cool to room temperature over 4–6 hours.

  • Why: Slow cooling keeps the solution in the "metastable zone" longer, favoring crystal growth over amorphous oil separation.

Phase 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying amphiphilic isophthalic acids.

Purification_Workflow Start Crude Reaction Mixture (Aqueous/Basic) Acidify Acidify to pH < 2 (Conc. HCl) Start->Acidify Protonate Carboxylates Filter Filter & Dry Solid Acidify->Filter Check_State Physical State? Filter->Check_State Sticky Sticky/Brown Waxy Solid Check_State->Sticky Contains Alkyl Halide Powder Off-white Powder Check_State->Powder Relatively Clean Trituration Trituration (Suspend in Cold Hexane) Sticky->Trituration Remove Lipophilic Impurities Recryst_Acid Recrystallization A: Glacial Acetic Acid (100°C) Powder->Recryst_Acid Preferred Method Recryst_THF Recrystallization B: THF/Hexane Powder->Recryst_THF Alternative Trituration->Powder Filter Final Pure 5-(Octadecyloxy)isophthalic acid Recryst_Acid->Final Slow Cool Recryst_THF->Final Slow Cool

Caption: Decision matrix for purification. Note the critical Trituration step for waxy impurities before recrystallization.

Phase 4: Analytical Validation (Did it work?)

You cannot rely solely on melting point due to the liquid-crystalline nature of long-chain derivatives.[1]

1H NMR Validation (DMSO-d6, 400 MHz):

  • 
     13.2 ppm (Broad s, 2H):  Carboxylic acid protons (-COOH ).[1] If missing, your product is a salt.
    
  • 
     7.9 - 8.1 ppm (m, 1H):  Aromatic proton between carboxyl groups.[1]
    
  • 
     7.5 - 7.6 ppm (m, 2H):  Aromatic protons adjacent to the alkoxy group.[1]
    
  • 
     4.0 - 4.1 ppm (t, 2H): 
    
    
    
    -methylene protons (-O-CH 2-R).[1] Shift confirms ether linkage.
  • 
     1.2 - 1.4 ppm (m, ~30H):  Bulk methylene chain.[1]
    
  • 
     0.85 ppm (t, 3H):  Terminal methyl group.[1]
    

Common Impurity Flags:

  • Triplet at

    
     3.4 ppm:  Unreacted alkyl bromide (R-CH 2-Br).[1]
    
  • Sharp singlet at

    
     2.1 ppm:  Trapped Acetone (if used).
    
  • Broad hump at

    
     3-5 ppm:  Water (wet product).[1]
    

References

  • Compound Identity: PubChem. 5-(Octadecyloxy)isophthalic acid.[1][7] National Library of Medicine.[1] [Link][1]

  • Isophthalic Acid Purification: Patent WO1999057090A1.[1] Process for purifying isophthalic acid by crystallization. (Describes the solubility logic of isophthalic derivatives in selective solvents).

  • Synthesis Context: Williamson, A. W. (1850).[1] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356.[1] (Foundational basis for the ether synthesis step).[1][3][4][5]

  • Recrystallization of Amphiphiles: University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. (General guide on solvent polarity matching for long-chain aromatics). [Link]

Sources

Optimization

optimizing reaction conditions for 5-(Octadecyloxy)isophthalic acid synthesis

Technical Support Center: 5-(Octadecyloxy)isophthalic Acid Synthesis Welcome to the Advanced Synthesis Support Module Topic: Optimization of Reaction Conditions for 5-(Octadecyloxy)isophthalic Acid (C18-ISA) Ticket Statu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Octadecyloxy)isophthalic Acid Synthesis

Welcome to the Advanced Synthesis Support Module

Topic: Optimization of Reaction Conditions for 5-(Octadecyloxy)isophthalic Acid (C18-ISA) Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Workflow Visualization

The synthesis of 5-(octadecyloxy)isophthalic acid is a biphasic challenge. It combines the nucleophilic substitution of a phenol (Williamson Ether Synthesis) with the hydrolysis of a sterically accessible but hydrophobically shielded ester. The primary failure mode for this specific molecule is solubility mismatch due to the lipophilic C18 tail battling the polar isophthalic core.

Master Synthesis Workflow:

SynthesisWorkflow Start Dimethyl 5-hydroxyisophthalate + 1-Bromooctadecane Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 K2CO3, DMF KI (cat.), 80°C Inter Intermediate: Dimethyl 5-(octadecyloxy)isophthalate Step1->Inter Ppt in H2O Filter Step2 Step 2: Saponification (Hydrolysis) Inter->Step2 KOH, THF/H2O Reflux End Target: 5-(Octadecyloxy)isophthalic acid Step2->End Acidify (HCl) Recrystallize (AcOH)

Figure 1: Optimized synthetic route emphasizing the solvent systems required to manage the amphiphilic nature of the intermediate.

Knowledge Base Articles (KBAs) & Troubleshooting

Ticket #101: Low Yield in Alkylation Step

User Query: "I am reacting dimethyl 5-hydroxyisophthalate with octadecyl bromide in acetone with K2CO3, but conversion is stuck at 40% after 24 hours."

Diagnosis: The user is using the "Standard Acetone Protocol" which works for short chains (methyl/ethyl) but fails for C18 chains due to kinetic sluggishness and solubility limits . The long alkyl chain of the bromide increases steric bulk and reduces the effective collision frequency in polar aprotic solvents where the bromide might not be fully soluble at reflux temperatures of acetone (56°C).

Optimized Protocol (The "Finkelstein-Assisted" Method):

  • Solvent Switch: Replace Acetone with DMF (N,N-Dimethylformamide) . This allows higher reaction temperatures (80-90°C) and better solubilizes the hydrophobic alkyl halide.

  • Catalyst: Add Potassium Iodide (KI) (10 mol%).

    • Mechanism:[1][2][3][4] KI reacts with Octadecyl Bromide in situ to form Octadecyl Iodide. The iodide is a better leaving group than bromide, significantly accelerating the

      
       attack by the phenoxide anion.
      
  • Stoichiometry: Use a slight excess of the alkyl bromide (1.1 equiv) to drive the reaction to completion.

Quantitative Comparison:

ParameterStandard (Acetone)Optimized (DMF + KI)
Temperature 56°C (Reflux)85°C
Time 24-48 Hours4-6 Hours
Yield 40-55%85-92%
Workup Solvent evaporationPour into ice water (Product precipitates)
Ticket #102: The "Gummy Solid" During Hydrolysis

User Query: "I tried hydrolyzing the ester using aqueous NaOH. The starting material just floats on top and doesn't react. When I heat it, it turns into a gummy mess."

Diagnosis: This is a classic Phase Transfer Failure . The dimethyl 5-(octadecyloxy)isophthalate intermediate is extremely lipophilic (fat-soluble) due to the C18 chain. It is effectively insoluble in water. Aqueous hydroxide ions cannot penetrate the lipid "grease ball" to reach the ester carbonyls.

Corrective Action: You must create a Homogeneous Solvent System that dissolves both the lipophilic ester and the hydrophilic base.

Protocol:

  • Solvent System: Use THF:Water (3:1) or Ethanol:Water (5:1) .

    • Why THF? THF is excellent at dissolving long alkyl chains and is miscible with water.

  • Base: Use KOH (Excess, ~4-5 equiv) rather than NaOH. Potassium salts of long-chain carboxylates (soaps) are generally more soluble/dispersible than sodium salts.

  • Procedure:

    • Dissolve the ester in THF first.

    • Add the aqueous KOH solution.[5]

    • Reflux at 70°C. The solution should become clear (homogeneous) as the reaction proceeds.

  • Workup (Crucial):

    • Evaporate the THF before acidification.

    • The residue will be the potassium salt (soap). Redissolve in hot water.

    • Acidify with HCl dropwise. The product will precipitate as a white solid.

Ticket #103: Purification & Purity (The "Waxy Impurity" Issue)

User Query: "My final product has a melting point range of 10°C and feels waxy. NMR shows aliphatic impurities."

Diagnosis: The "wax" is likely unreacted octadecyl bromide or octadecanol (hydrolysis byproduct of the bromide) trapped within the crystal lattice of your product. Long alkyl chains have a high affinity for each other (Van der Waals forces), making them hard to separate.

Purification Strategy: Do not rely on column chromatography (streaking is common). Use Recrystallization .

  • Solvent A (Glacial Acetic Acid):

    • Heat the crude acid in glacial acetic acid.

    • The isophthalic core is soluble in hot AcOH, but the impurities often stay in solution upon cooling or separate as an oil.

    • Result: High purity crystals.[3]

  • Solvent B (Ethanol/Chloroform):

    • If AcOH fails, dissolve in minimal hot Chloroform, then add hot Ethanol until turbid. Cool slowly.

Troubleshooting Decision Tree

Troubleshooting Query Start: Identify Issue Branch1 Reaction too slow? Query->Branch1 Branch2 Incomplete Hydrolysis? Query->Branch2 Branch3 Product is Waxy/Impure? Query->Branch3 Sol1 Switch solvent to DMF Add KI (Finkelstein) Branch1->Sol1 Sol2 Check Solvent System Must use THF/H2O or EtOH/H2O Branch2->Sol2 Sol3 Recrystallize from Glacial Acetic Acid Branch3->Sol3

Figure 2: Rapid diagnostic logic for common synthesis failures.

References

  • Williamson Ether Synthesis Mechanism & Kinetics

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][6][7][8]

    • Relevance: Foundational mechanism for Step 1, explaining the requirements and leaving group effects.
    • URL:[Link]

  • Synthesis of 5-Substituted Isophthalic Acid Derivatives

    • Source: Nilov, D. et al. (2014). "Synthesis of 5-Substituted Derivatives of Isophthalic Acid...
    • Relevance: Provides specific protocols for functionalizing the 5-hydroxy position and handling the solubility of isophthalic esters.
    • URL:[Link]

  • Source: Patent US5703274A. "Process for the preparation of 5-hydroxyisophthalic acids.
  • Source: Patent EP0465100B1. "Process for producing high purity isophthalic acid.

Sources

Troubleshooting

Technical Support Center: 5-(Octadecyloxy)isophthalic Acid Synthesis

Ticket ID: #OIA-SYNTH-001 Subject: Impurity Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Status: Open[1] Executive Summary & Workflow 5-(Octadecyloxy)isophthalic acid (5-OIA) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OIA-SYNTH-001 Subject: Impurity Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary & Workflow

5-(Octadecyloxy)isophthalic acid (5-OIA) is a critical building block for supramolecular chemistry, particularly in forming self-assembled monolayers (SAMs) at liquid-solid interfaces for Scanning Tunneling Microscopy (STM).[1]

The synthesis typically follows a two-step "Ester Route" :

  • Williamson Ether Synthesis: Alkylation of dimethyl 5-hydroxyisophthalate.

  • Saponification: Hydrolysis of the diester to the diacid.

Direct alkylation of the acid is NOT recommended due to competitive salt formation at the carboxylic acid sites, which drastically lowers yields and complicates purification.

Synthetic Pathway Visualization

The following diagram outlines the standard workflow and points where specific impurities are introduced.

G Start Dimethyl 5-hydroxyisophthalate + 1-Bromooctadecane Step1 Step 1: Alkylation (K2CO3, DMF/Acetone, 80°C) Start->Step1 Inter Intermediate: Dimethyl 5-(octadecyloxy)isophthalate Step1->Inter Imp1 Impurity A: Unreacted Bromide (Lipophilic Wax) Step1->Imp1 Excess Reagent Imp3 Impurity C: O-Alkylated Phenol (Starting Material) Step1->Imp3 Incomplete Rxn Step2 Step 2: Hydrolysis (KOH, EtOH/H2O, Reflux) Inter->Step2 End Final Product: 5-(Octadecyloxy)isophthalic acid Step2->End Imp2 Impurity B: Mono-Methyl Ester (Incomplete Hydrolysis) Step2->Imp2 pH/Time issue

Figure 1: Synthetic workflow for 5-(Octadecyloxy)isophthalic acid highlighting critical impurity generation points.

Impurity Profile & Diagnostics

Before troubleshooting, identify which impurity is plaguing your reaction using this diagnostic table.[1]

Impurity TypeOriginPhysical SymptomDiagnostic Signal (

H NMR)
Unreacted Alkyl Halide (1-Bromooctadecane)Excess reagent from Step 1 carried over.[1]Product is waxy, sticky, or has a low melting point.[1]Triplet at

ppm (

).
Mono-Methyl Ester Incomplete hydrolysis in Step 2.[1]Solid precipitates but has incorrect solubility (too soluble in organics).[1]Singlet at

ppm (Remaining

).
Unreacted Phenol (5-Hydroxyisophthalic acid)Incomplete alkylation in Step 1.[1]High melting point impurity; color changes (yellowing).[1]Broad singlet

ppm (Phenolic

).
Inorganic Salts (

,

)
Poor washing during workup.[1]Ash residue upon combustion; insoluble in THF.[1]No NMR signal; visible as particulates in solution.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My final product is sticky and won't crystallize properly."

Diagnosis: Contamination with 1-Bromooctadecane .[1] This is the most common issue. The alkyl chain (


) makes the bromide very lipophilic, similar to your product. If you do not remove it after Step 1, it is nearly impossible to remove after Step 2 because both the product and the impurity are large, greasy molecules.[1]

The Fix:

  • Purify the Intermediate: Do not proceed to hydrolysis until the ester intermediate is pure.

  • Recrystallization Protocol: Recrystallize the dimethyl ester intermediate from cold Acetone or Methanol . The ester precipitates, while the octadecyl bromide stays in solution (or forms an oil that can be decanted).

  • Alternative: Flash chromatography of the ester (Hexane/Ethyl Acetate 9:1) is highly effective and recommended if recrystallization fails.[1]

Issue 2: "NMR shows a persistent singlet around 3.9 ppm."

Diagnosis: Mono-Methyl Ester (Incomplete Hydrolysis).[1] Isophthalic esters are sterically hindered.[1] Often, one ester hydrolyzes, forming a carboxylate salt that precipitates out of the reaction mixture before the second ester hydrolyzes.[1]

The Fix:

  • Homogeneity is Key: Ensure your hydrolysis solvent system (e.g., Ethanol/Water or THF/Water) keeps the intermediate mono-salt in solution.[1] If a solid forms during reflux, add more water or ethanol to dissolve it.[1]

  • Aggressive Conditions: Increase the equivalents of KOH (use 5–10 eq) and reflux time (overnight, 12+ hours).

  • Rescue: If you already have the solid, re-dissolve it in 1M NaOH and reflux for another 4 hours, then re-acidify.

Issue 3: "I have low yield and a yellow discoloration."

Diagnosis: Oxidation or Polymerization of the phenolate. Phenolate anions are susceptible to oxidation if the reaction is run in open air or if the DMF is degraded (containing amines).

The Fix:

  • Inert Atmosphere: Always run the alkylation (Step 1) under Nitrogen or Argon.

  • Dry Solvents: Use anhydrous DMF.[1] Presence of water quenches the base and slows the

    
     reaction, allowing side reactions to dominate.
    
  • Temperature Control: Do not exceed 80-90°C. Higher temperatures promote decarboxylation of the isophthalic core.

Validated Experimental Protocol

Step 1: Synthesis of Dimethyl 5-(octadecyloxy)isophthalate

Target: Clean conversion of phenol to ether.

  • Setup: In a round-bottom flask, dissolve Dimethyl 5-hydroxyisophthalate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (3.0 eq).[1] Stir at room temperature for 30 mins under 
    
    
    
    .
    • Why? Generates the nucleophilic phenoxide anion.

  • Alkylation: Add 1-Bromooctadecane (1.1 eq).[1] Heat to 80°C for 16 hours.

  • Workup: Pour mixture into ice-cold water. The ester will precipitate. Filter the solid.[2][3]

  • Critical Purification: Recrystallize the crude solid from Acetone .

    • Check: Run NMR.[1][4][5] If

      
       ppm (bromide) is present, recrystallize again.[1] Do not proceed if impure. 
      
Step 2: Hydrolysis to 5-(Octadecyloxy)isophthalic acid

Target: Complete saponification.[1]

  • Reaction: Dissolve the purified ester (from Step 1) in Ethanol (or THF) and 10% aqueous KOH (ratio 5:1). Use excess base (10 eq).

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours.
    
    • Visual Check: The solution should eventually become clear (or uniform). If solids persist, add small amounts of water/ethanol.[1]

  • Acidification: Cool to room temperature. Add HCl (2M) dropwise until pH

    
    .
    
    • Observation: The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash copiously with water (to remove KCl) and then cold hexane (to remove any trace lipophilic impurities).

  • Drying: Dry under vacuum at 40°C.

References

  • De Feyter, S., et al. "Two-Dimensional Supramolecular Self-Assembly Probed by Scanning Tunneling Microscopy."[1] Chemistry – A European Journal, vol. 9, no.[1] 5, 2003, pp. 1198-1206.[1]

  • Williamson, A. W. "Theory of Aetherification."[1] Journal of the Chemical Society, vol. 4, 1852, pp. 229-239.[1] (Foundational mechanism reference).

  • PubChem. "5-(Octadecyloxy)isophthalic acid Compound Summary."[4][6] National Library of Medicine. [6]

  • Mamdouh, W., et al. "Supramolecular control over two-dimensional phase behavior."[1] Journal of the American Chemical Society, vol. 126, no.[1] 31, 2004, pp. 9669-9674.[1] (Protocol verification for long-chain isophthalic acids).

Sources

Optimization

troubleshooting poor solubility of 5-(Octadecyloxy)isophthalic acid

Introduction: The "Janus" Molecule Challenge You are likely encountering difficulties with 5-(Octadecyloxy)isophthalic acid (C18-ISA) because it is a "Janus" molecule with contradictory solubility requirements. It posses...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Janus" Molecule Challenge

You are likely encountering difficulties with 5-(Octadecyloxy)isophthalic acid (C18-ISA) because it is a "Janus" molecule with contradictory solubility requirements. It possesses a highly polar, hydrogen-bonding head group (isophthalic acid) and a long, hydrophobic tail (C18 alkyl chain).[1][2][3]

  • The Head Group: Wants polar solvents (DMSO, DMF, THF) to disrupt strong intermolecular hydrogen bonds (dimers).[1][2]

  • The Tail: Wants non-polar solvents (Toluene, TCB, Chloroform) to solvate the aliphatic chain.[2]

The Result: Inappropriate solvent choice leads to either macroscopic precipitation (solvent too polar for the tail) or gelation/aggregation (solvent too non-polar to break head-group dimers).[1][2][3]

This guide provides targeted protocols to overcome these thermodynamic barriers.

Part 1: Solvent Selection & Dissolution Strategies

Q1: I cannot get the solid to dissolve in standard organic solvents (Methanol, DCM, Hexane). What is the correct solvent system?

A: You must select a solvent based on your application.[1][2][3][4] "Poor solubility" is often a mismatch between the solvent's polarity and the dominant intermolecular force you need to overcome.[2]

ApplicationRecommended SolventOperational Notes
Bulk Analysis (NMR, UV-Vis)THF (Tetrahydrofuran) or DMSO-d6 Best for Bulk. The oxygen in THF/DMSO acts as a H-bond acceptor, breaking the carboxylic acid dimers.[1][2][3][4] Protocol: Mild heating (40°C) may be required to fully solvate the C18 tail.[1][2][3]
STM / Surface Assembly 1,2,4-Trichlorobenzene (TCB) or 1-Phenyloctane Best for Interfaces. These high-boiling, non-polar solvents promote the formation of stable hydrogen-bonded dimers (essential for 2D networks) while solvating the tail.[1][2][4]
Synthesis / Recrystallization Glacial Acetic Acid or Ethanol/Water (Hot) Purification Only. The compound is soluble in boiling acetic acid but crystallizes upon cooling.[1][2][3][4] Do not use for spectroscopy.[1][2][3][4]

Critical Warning: Avoid pure Methanol or Water .[1][2][3][4] The hydrophobic C18 chain will force the molecule to aggregate immediately.[2][3] Avoid pure Hexane or Chloroform at high concentrations; the head groups will stack, leading to organogel formation rather than a true solution.[1][2]

Q2: My solution turns cloudy or gels upon cooling. How do I fix this?

A: This is a classic sign of supramolecular polymerization .[1][2][3][4] In non-polar solvents, C18-ISA forms long, stacked fibers driven by


 stacking and hydrogen bonding, which trap solvent molecules (gelation).[1][2][3]

Troubleshooting Protocol:

  • Heat-Cycle: Heat the solution to 60-80°C. If it clears, your solvent is correct, but the room-temperature solubility limit is low.[1][2][3][4]

  • Add a "Breaker": Add 1-5% Methanol or Acetic Acid to your non-polar solvent.[1][2][3][4] This competes for hydrogen bonds, breaking the gel network and liquefying the sample.[2]

    • Note: Do not use this method for STM experiments, as it disrupts the monolayer formation.[1][2][3]

Part 2: Advanced Protocols (STM & Surface Science)

Q3: I am trying to image C18-ISA monolayers on HOPG (Graphite), but I see messy aggregates or nothing at all.

A: Surface self-assembly requires a delicate balance between adsorption energy (molecule-substrate) and solvation energy (molecule-solvent).[1][2][3][4]

The "Goldilocks" Protocol for STM:

  • Solvent: Use 1-Phenyloctane or 1,2,4-Trichlorobenzene (TCB) .[1][2][3][4] These solvents have low vapor pressures, allowing stable imaging for hours.[1][2][3][4]

  • Concentration: This is the most common failure point.[1][2][3][4]

    • Too High (>1 mM):[1][2][3] You form disordered multilayers.[1][2][3][4] The tip will drag "gunk" across the surface.[2][3]

    • Too Low (<1

      
      M): Adsorption kinetics are too slow; you will only see bare graphite.[1][2][3][4]
      
    • Target:10

      
      M to 100 
      
      
      
      M
      .
  • Deposition: Apply 2-3

    
    L of the warm solution onto freshly cleaved HOPG.
    
  • Annealing (Optional): If domains are small, heat the HOPG sample to 40°C for 10 minutes, then cool slowly. This anneals defects in the 2D crystal lattice.[1][2][3]

Q4: Why do I see different patterns (polymorphs) in different solvents?

A: C18-ISA is a "polymorphic" assembler.[1][2][3][4] The solvent molecules often co-adsorb into the network.[2][3]

  • Linear Lamellae: typically form in TCB where the solvent is excluded or fits loosely between alkyl chains.[1][2][3]

  • Hexagonal/Porous Networks: Can form if the solvent stabilizes a cyclic hexamer of the acid heads (often seen with shorter chain analogs or specific guest molecules).[2]

Part 3: Visualization of Mechanisms

Figure 1: Solubility Decision Tree

Caption: Logical flow for selecting the correct solvent system based on the intended experimental outcome.

SolubilityLogic Start User Goal Bulk Bulk Analysis (NMR, UV-Vis) Start->Bulk Surface Surface Assembly (STM, AFM) Start->Surface Purify Purification (Recrystallization) Start->Purify SolventPolar Polar Aprotic (THF, DMSO) Bulk->SolventPolar Requires monomeric species SolventNonPolar High BP Non-Polar (TCB, Phenyloctane) Surface->SolventNonPolar Requires stable dimers SolventProtic Hot Protic (Acetic Acid, Ethanol) Purify->SolventProtic Requires thermal switching Mechanism1 Disrupts H-Dimers Solvates Head Group SolventPolar->Mechanism1 Mechanism2 Stabilizes H-Dimers Promotes Adsorption SolventNonPolar->Mechanism2 Mechanism3 Solubility Differential (Hot vs Cold) SolventProtic->Mechanism3

Figure 2: Self-Assembly Pathway

Caption: The transition from bulk solution to surface-confined 2D networks, mediated by concentration and temperature.[1][2]

AssemblyPathway Monomer Monomer (Polar Solvent) Dimer H-Bonded Dimer (Non-Polar Solvent) Monomer->Dimer Solvent Switch (to TCB/Toluene) Gel 3D Organogel (High Conc/Low Temp) Dimer->Gel Aggregation (Stacking) Monolayer 2D Lamellar Network (Graphite Interface) Dimer->Monolayer Adsorption (Surface Template) Gel->Monolayer Dilution & Annealing

Part 4: Summary of Physical Properties & Troubleshooting

IssueProbable CauseCorrective Action
Broad NMR Peaks Aggregation of dimers in solution.[1][2][3][4]Add 1 drop of d-TFA (Trifluoroacetic acid) or heat to 50°C to break H-bonds.[1][2][3][4]
No STM Image Concentration too low (<1

M) or tip too fast.
Increase concentration to 50

M
; lower bias voltage (approx -0.8V to -1.2V).
Streaky STM Image Multilayer deposition (Tip dragging).Dilute sample 10x with pure solvent; re-deposit.[1][2][3][4]
Precipitate in Toluene Temperature too low for C18 chain solubility.[1][2][3][4]Gently heat to 40-50°C; ensure solution is clear before use.[1][2][3][4]

References

  • Self-Assembly of 5-Alkoxyisophthalic Acid Derivatives. Source: Royal Society of Chemistry (RSC), CrystEngComm.[1][2][3] Context: Details the multiphase self-assembly and the role of alkyl chain length in solubility and crystallization. URL:[Link]

  • Solvent Controlled Self-Assembly at the Liquid-Solid Interface. Source: National Institutes of Health (PubMed), J Am Chem Soc.[1][2][3] Context: Explains how solvent polarity switches the morphology of supramolecular networks.[1][2][3] URL:[Link]

  • 2D versus 3D Self-Assembly of 5-Alkoxyisophthalic Acids. Source: ACS Publications, Journal of Physical Chemistry C.[1][2][3] Context: Provides specific STM protocols and comparison of bulk vs. surface structures for C18-ISA. URL:[Link][1][2][3]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 5-(Octadecyloxy)isophthalic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Octadecyloxy)isophthalic acid. This guide provides in-depth technical information, troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Octadecyloxy)isophthalic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower your research and development.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of 5-(Octadecyloxy)isophthalic acid.

Q1: What are the most likely degradation pathways for 5-(Octadecyloxy)isophthalic acid under physiological or environmental conditions?

A1: Based on its chemical structure, the degradation of 5-(Octadecyloxy)isophthalic acid is predicted to proceed through three primary pathways that can occur concurrently or sequentially:

  • O-Dealkylation (Ether Bond Cleavage): The ether linkage is a primary target for both chemical and enzymatic cleavage. This would release the octadecyl side chain and form 5-hydroxyisophthalic acid.[1][2][3]

  • Beta-Oxidation of the Alkyl Chain: The C18 alkyl chain, once cleaved, can be progressively shortened by beta-oxidation, a common metabolic pathway for fatty acids, yielding acetyl-CoA units.[4][5]

  • Aromatic Ring Cleavage: The isophthalic acid core, or its hydroxylated successor, can be degraded by microorganisms, typically through hydroxylation followed by ring opening.[6][7]

Q2: How does the poor aqueous solubility of 5-(Octadecyloxy)isophthalic acid affect degradation studies?

A2: The low water solubility presents a significant challenge. In aqueous media for forced degradation or microbial studies, the compound may not be fully accessible to reagents or microorganisms. To address this, consider using co-solvents like DMSO or methanol, but be mindful that they can influence the degradation process.[8][9] For cell-based assays, specialized formulation strategies may be required.

Q3: What analytical techniques are best suited for monitoring the degradation of 5-(Octadecyloxy)isophthalic acid and its products?

A3: A multi-pronged approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its more polar degradation products. A reversed-phase C18 column with a gradient elution is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile degradation products of the alkyl chain after derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown degradation products without the need for reference standards.[10][11]

Q4: I am observing no degradation in my forced degradation study. What should I do?

A4: If you observe no degradation, the conditions may not be stringent enough. You can incrementally increase the stress. For example, if there is no degradation at room temperature, you can elevate the temperature to 50-70°C.[8] It is also possible that the analytical method is not sensitive enough to detect low levels of degradation products.

PART 2: Predicted Degradation Pathways

The following are the predicted biotic and abiotic degradation pathways for 5-(Octadecyloxy)isophthalic acid.

Biotic Degradation Pathway

Microbial degradation is a key process for the breakdown of organic molecules in the environment. The predicted pathway involves initial cleavage of the ether bond, followed by degradation of the resulting aromatic and aliphatic fragments.

Biotic_Degradation cluster_0 Ether Cleavage cluster_1 Alkyl Chain Oxidation cluster_2 Aromatic Ring Cleavage 5-OIA 5-(Octadecyloxy)isophthalic Acid 5-HIPA 5-Hydroxyisophthalic Acid 5-OIA->5-HIPA O-dealkylase Octadecanol 1-Octadecanol 5-OIA->Octadecanol O-dealkylase Protocatechuic_Acid Protocatechuic Acid 5-HIPA->Protocatechuic_Acid Dioxygenase Octadecanoic_Acid Octadecanoic Acid Octadecanol->Octadecanoic_Acid Alcohol Dehydrogenase Acetyl_CoA Acetyl-CoA Octadecanoic_Acid->Acetyl_CoA β-Oxidation Ring_Cleavage_Products Ring Cleavage Products Protocatechuic_Acid->Ring_Cleavage_Products Dioxygenase

Caption: Predicted biotic degradation pathway of 5-(Octadecyloxy)isophthalic acid.

Abiotic Degradation Pathway (Forced Degradation)

Forced degradation studies are used to understand the intrinsic stability of a compound.[12]

Abiotic_Degradation cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation 5-OIA 5-(Octadecyloxy)isophthalic Acid 5-HIPA_hydrolysis 5-Hydroxyisophthalic Acid 5-OIA->5-HIPA_hydrolysis H+ or OH- Octadecanol_hydrolysis 1-Octadecanol 5-OIA->Octadecanol_hydrolysis H+ or OH- Oxidized_Products Oxidized Alkyl Chain Products 5-OIA->Oxidized_Products e.g., H2O2

Caption: Predicted abiotic degradation pathways of 5-(Octadecyloxy)isophthalic acid.

PART 3: Troubleshooting Guides

This section provides solutions to common experimental problems in a question-and-answer format.

HPLC Analysis

Q: My HPLC chromatogram shows poor peak shape (tailing or fronting) for 5-(Octadecyloxy)isophthalic acid. What could be the cause?

A: Poor peak shape is a common issue, especially with hydrophobic and acidic compounds.

Possible Cause Explanation Solution
Secondary Interactions The carboxylic acid groups can interact with active sites on the silica packing of the column.Use a base-deactivated column or add a competing base like triethylamine to the mobile phase.[13]
Column Overload Injecting too much sample can lead to peak distortion.Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of the carboxylic acids.Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acids to ensure they are in their neutral form.

Q: I am seeing low recovery of my analytes from the HPLC column. What should I do?

A: Low recovery can be due to irreversible adsorption or poor solubility.

Possible Cause Explanation Solution
Irreversible Adsorption The compound may be strongly binding to the stationary phase.Use a different column chemistry (e.g., a polymer-based column) or add a stronger organic solvent to the mobile phase.
Precipitation on Column The compound may be precipitating at the head of the column if the sample solvent is much stronger than the mobile phase.Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[13]
GC-MS Analysis

Q: I am having trouble detecting the degradation products of the octadecyl chain by GC-MS. Why might this be?

A: The likely degradation products, such as long-chain alcohols and carboxylic acids, are not volatile enough for direct GC-MS analysis.

Possible Cause Explanation Solution
Low Volatility Carboxylic acids and long-chain alcohols have high boiling points.Derivatize the samples to increase their volatility. A common method is silylation with a reagent like BSTFA.[14]
Thermal Degradation The compounds may be degrading in the high-temperature GC inlet.Optimize the inlet temperature and consider using a gentler injection technique like cool on-column injection.
Esterification with Solvent If using an alcohol like methanol as a solvent, it can esterify the carboxylic acids.[15]Use a non-reactive solvent or prepare samples fresh before analysis.

PART 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 5-(Octadecyloxy)isophthalic acid.[8][16]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • 5-(Octadecyloxy)isophthalic acid

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or other suitable co-solvent

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 5-(Octadecyloxy)isophthalic acid in a suitable co-solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: Sample Preparation for GC-MS Analysis of Alkyl Chain Degradation Products

Objective: To prepare samples for the analysis of non-volatile degradation products of the octadecyl chain.

Materials:

  • Degradation sample

  • Internal standard (e.g., heptadecanoic acid)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • GC-MS system

Procedure:

  • Extraction:

    • To 1 mL of the aqueous degradation sample, add a known amount of internal standard.

    • Acidify the sample to pH 2 with HCl.

    • Extract the analytes three times with 2 mL of dichloromethane.

    • Pool the organic layers.

  • Drying and Evaporation:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 100 µL of BSTFA with 1% TMCS.

    • Heat the sample at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the derivatized long-chain alcohols and fatty acids.

PART 5: References

  • Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer. SpringerLink. [Link]

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. National Center for Biotechnology Information. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]

  • organic acid disorders and GC-MS. Chromatography Forum. [Link]

  • Beta oxidation. Wikipedia. [Link]

  • Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management. MDPI. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Microbial degradation of phthalates: biochemistry and environmental implications. National Center for Biotechnology Information. [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. National Center for Biotechnology Information. [Link]

  • ISOLATION OF PHTHALIC ACID DEGRADING PSEUDOMONAS SP. P1 FROM SOIL. Pakistan Journal of Botany. [Link]

  • Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis. National Center for Biotechnology Information. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • (PDF) Bacterial Degradation of Aromatic Compounds. ResearchGate. [Link]

  • Organic Acids Qualitative Analysis in Urine by GCMS. Erndim. [Link]

  • Designing and Conducting Biodegradation Studies. Contract Laboratory. [Link]

  • Recent advances in sample preparation techniques for environmental matrix. International Letters of Chemistry, Physics and Astronomy. [Link]

  • (PDF) The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. ResearchGate. [Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. ResearchGate. [Link]

  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. MDPI. [Link]

  • (PDF) Microbial Degradation and Transformation of Organic Pollutants: An Eco-Friendly Strategy for Waste Mitigation. ResearchGate. [Link]

  • Bacterial Degradation of Aromatic Compounds. National Center for Biotechnology Information. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Biochemistry, Fatty Acid Oxidation. National Center for Biotechnology Information. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. MDPI. [Link]

  • Biochemical pathway and degradation of phthalate ester isomers by bacteria. Water Science & Technology. [Link]

  • Fatty Acid beta-Oxidation. American Oil Chemists' Society. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Metabolic Biochemistry Network. [Link]

  • Microbial biodegradation of polyaromatic hydrocarbons. FEMS Microbiology Reviews. [Link]

  • Microbial Degradation of Various Organic Pollutants Using Bacteria Isolated From Petroleum Sludge. Scholarworks@UAEU. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols | Request PDF. ResearchGate. [Link]

  • Influence of Forced Aeration and Season on Food Waste Composting. ACS Publications. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • Biodegradation of synthetic organic pollutants: principles, progress, problems, and perspectives. National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. SpringerLink. [Link]

  • Overview of Methods and Considerations for Handling Complex Samples. Chromatography Online. [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Anaerobic degradation of xenobiotic isophthalate by the fermenting bacterium Syntrophorhabdus aromaticivorans. National Center for Biotechnology Information. [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. National Center for Biotechnology Information. [Link]

  • 9.4: Oxidation of Fatty Acids. Chemistry LibreTexts. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Degradation of terephthalic acid by a newly isolated strain of Arthrobacter sp.0574. Taylor & Francis Online. [Link]

Sources

Optimization

overcoming steric hindrance in reactions with 5-(Octadecyloxy)isophthalic acid

Ticket ID: OIA-REACT-009 Topic: Overcoming Steric Hindrance & Reactivity Barriers Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OIA-REACT-009

Topic: Overcoming Steric Hindrance & Reactivity Barriers Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Technical Profile

User Issue: You are experiencing low yields, incomplete functionalization, or disordered assemblies when working with 5-(octadecyloxy)isophthalic acid (OIA). You suspect "steric hindrance" from the C18 alkyl chain is the culprit.

Technical Diagnosis: While the C18 chain introduces bulk, the 5-position is meta to the reactive carboxylic acid groups (positions 1 and 3), meaning direct steric hindrance is rarely the primary electronic barrier. The issue is likely Supramolecular Shielding . OIA is a classic amphiphile; in non-polar solvents, it forms strong hydrogen-bonded dimers or hexamers (rosettes), and the alkyl chains interdigitate to form a protective hydrophobic shell. This "steric wall" prevents reagents from accessing the carboxylic acid carbons.

This guide provides protocols to disrupt these assemblies and overcome the kinetic barriers associated with the long-chain lipid tail.

Troubleshooting Module: Reactivity in Solution

Focus: Esterification, Amidation, and Coordination

The "Steric" Illusion: Aggregation vs. True Hindrance

In standard organic solvents (Toluene, DCM), OIA exists as stable H-bonded dimers. To react the -COOH groups, you must pay an energetic penalty to break these dimers before the reaction can occur.

Protocol A: Activating OIA for Nucleophilic Attack

Objective: Convert OIA to the acid chloride (5-(octadecyloxy)isophthaloyl dichloride) to bypass the activation energy barrier of direct coupling.

Why this works: Converting -OH to -Cl eliminates the hydrogen bond donor capability, breaking the dimers and preventing the "shielding" effect of the supramolecular assembly.

Step-by-Step Protocol:

  • Drying: Ensure OIA is completely dry (vacuum oven, 40°C, P2O5) to prevent hydrolysis of the reagent.

  • Solvent System: Suspend OIA (1 eq) in anhydrous Thionyl Chloride (SOCl2) . Do not use DCM or THF as co-solvents initially; use neat SOCl2 if possible, or Toluene if solubility is critical.

  • Catalysis: Add a catalytic amount of DMF (N,N-Dimethylformamide) (1-2 drops per gram).

    • Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, which is far more reactive towards the sterically/aggregately hindered acid than SOCl2 alone.

  • Reflux: Heat to reflux (75-80°C) for 2-4 hours.

    • Visual Cue: The suspension should turn into a clear, yellow solution. This indicates the breakage of H-bonded networks and formation of the soluble acid chloride.

  • Workup: Remove excess SOCl2 under vacuum. Do not wash with water. Use the crude acid chloride immediately for the next step (e.g., addition of amine/alcohol).

Data Table: Solvent Effects on OIA Reactivity (Amidation)
SolventSolubility of OIAAggregation StateReactivity RatingRecommendation
Chloroform/DCM ModerateStrong DimersLowAvoid for coupling; good for assembly.
THF HighSolvated MonomersHighRecommended for EDC/DCC coupling.
Toluene High (Hot)Stacked/InterdigitatedModerateUse only at >80°C.
DMF/DMSO HighSolvatedHighGood, but hard to remove during workup.

Troubleshooting Module: Surface Assembly (STM & Interfaces)

Focus: 2D Crystal Engineering, Nanoporous Networks

User Issue: "My STM images show disordered domains or fuzzy features instead of the expected honeycomb lattice."

Diagnosis: This is Steric Crowding at the interface. The C18 chains require a specific area per molecule (


). If the concentration is too high, the chains are forced to lift off the surface or overlap, destabilizing the hydrogen-bonded core (the isophthalic acid headgroup).
Protocol B: Concentration Tuning for Defect-Free Monolayers

Logic: You must balance the adsorption energy of the aromatic core with the steric demand of the tail.

  • Solvent: Use 1-Phenyloctane or 1,2,4-Trichlorobenzene . These high-boiling solvents allow for dynamic error correction (annealing) at the liquid-solid interface.

  • Concentration:

    • Standard:

      
       M often leads to overcrowding.
      
    • Optimized: Dilute to

      
       M to 
      
      
      
      M
      .
  • Thermal Annealing: Heat the solution (and the substrate, if possible) to 60-80°C for 10 minutes, then cool slowly to room temperature. This provides the thermal energy required for the C18 chains to disentangle and lay flat.

Visualizing the Logic

The following diagram illustrates the decision pathway for overcoming reactivity barriers based on the "state" of the molecule.

OIA_Troubleshooting Start Start: Low Reactivity with OIA Check_State Analyze Reaction Medium Start->Check_State NonPolar Non-Polar Solvent (Toluene, CHCl3) Check_State->NonPolar Used Polar Polar Aprotic Solvent (THF, DMF) Check_State->Polar Used Issue_Agg Issue: H-Bonded Dimers & Alkyl Shielding NonPolar->Issue_Agg Issue_Sol Issue: Solubility Limit Polar->Issue_Sol Action_Heat Action: Heat > 80°C (Disrupt Aggregates) Issue_Agg->Action_Heat If thermal stable Action_Act Action: Use Acid Chloride (Remove H-Donors) Issue_Agg->Action_Act Best method Action_Polar Action: Switch to THF (Solvate Monomers) Issue_Sol->Action_Polar Result Success: Functionalized OIA Action_Heat->Result Action_Act->Result Action_Polar->Result

Figure 1: Decision matrix for selecting the correct activation strategy based on solvent and aggregation state.

Frequently Asked Questions (FAQ)

Q: I am trying to hydrolyze the dimethyl ester of OIA, but the starting material won't dissolve in aqueous NaOH. What do I do? A: This is a classic "hydrophobic mismatch." The C18 chain prevents the molecule from entering the aqueous phase.

  • Solution: Use a mixed solvent system of THF/Water (3:1) or Dioxane/Water . The organic solvent dissolves the alkyl chain, while the water delivers the hydroxide ion. Heat to reflux is mandatory.

Q: Can I use DCC/DMAP for coupling OIA with amines? A: Yes, but be careful with purification. The urea byproduct (DCU) is difficult to separate from the lipid-like product because both are soluble in organic solvents and insoluble in water.

  • Recommendation: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct is water-soluble and can be washed away, leaving your hydrophobic product in the organic layer.

Q: Why does my product turn into a gel during recrystallization? A: The C18 chain promotes non-specific van der Waals interactions, leading to organogels rather than crystals.

  • Fix: Add a small amount of a "disruptor" solvent (like Methanol) to your crystallization solvent (e.g., Toluene/MeOH mix) to prevent gelation and encourage precipitation.

References

  • Mamdouh, W., et al. (2004). "Supramolecular networks of isophthalic acid derivatives at the liquid/solid interface." Nanotechnology, 15(10). [Link]

    • Context: Authoritative source on the packing and steric requirements of OIA in 2D networks.
  • Foster, J. A., et al. (2014). "Lipid-like isophthalic acids: Synthesis and self-assembly." Chemical Science, 5. [Link]

    • Context: Provides detailed synthesis protocols and solubility d
  • Elemans, J. A. A. W., et al. (2009). "Molecular materials by self-assembly of porphyrins, phthalocyanines, and perylenes." Chemical Society Reviews, 38. [Link]

    • Context: Discusses the role of alkyl tails (like C18)
Troubleshooting

Technical Support Center: Optimization of 5-(Octadecyloxy)isophthalic Acid (ISA-C18) Self-Assembly

System Status: Operational Context: Supramolecular Chemistry / 2D Crystal Engineering Interface: Liquid-Solid (1-Phenyloctane/HOPG) Introduction: The ISA-C18 Architecture Welcome to the technical guide for optimizing 5-(...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational Context: Supramolecular Chemistry / 2D Crystal Engineering Interface: Liquid-Solid (1-Phenyloctane/HOPG)

Introduction: The ISA-C18 Architecture

Welcome to the technical guide for optimizing 5-(Octadecyloxy)isophthalic acid (ISA-C18). This molecule is a cornerstone in 2D crystal engineering. Its isophthalic acid head group drives hydrogen bonding (H-bonding), while the C18 alkyl chain stabilizes the molecule on graphite (HOPG) via Van der Waals interactions.

Achieving a defect-free supramolecular network requires balancing solute-solute interactions (dimerization) against solute-solvent interactions (solubility). This guide addresses the specific thermodynamic and kinetic hurdles in finding that balance.

Module 1: Establishing the Critical Assembly Concentration (CAC)

User Issue: "I am getting unstable, streaky STM images, or no network formation at all."

Diagnosis: You are likely operating below the Critical Assembly Concentration (CAC) . Unlike critical micelle concentration (CMC) in bulk solution, surface assembly requires a threshold concentration where the chemical potential of the molecules on the surface (


) is lower than in the solution (

). If the concentration is too low, the rate of desorption exceeds adsorption.

Troubleshooting Protocol:

ParameterRecommended RangeMechanism of Action
Starting Concentration

M
Provides sufficient molecular flux to the surface to overcome desorption kinetics.
Solvent Choice 1-Phenyloctane (1-PO)High boiling point and low vapor pressure reduce evaporation drift; matches alkyl chain lattice constants.
Substrate Temp

Elevated temperatures increase desorption. Keep at RT for initial nucleation.

Step-by-Step Optimization Workflow:

  • Preparation: Dissolve ISA-C18 in 1-phenyloctane. Sonicate for 10 minutes to ensure no micro-aggregates remain.

  • Deposition: Apply

    
     of the solution onto freshly cleaved HOPG.
    
  • Observation: Engage the STM tip.

    • If streaky: Increase concentration by factor of 2.

    • If stable: Proceed to data collection.

  • Verification: Scan a large area (

    
     nm) to verify domain size.
    

Module 2: Managing Polymorphism (Linear vs. Cyclic Phases)

User Issue: "I see a mix of linear rows and hexagonal pores (rosettes). How do I select for just one?"

Diagnosis: ISA-C18 is polymorphic. It can assemble into:

  • Lamellar (Linear) Structure: Favored at higher concentrations . Driven by high packing density.

  • Nanoporous (Rosette) Structure: Favored at lower concentrations . Driven by entropic factors (solvent inclusion in pores).

The Science: According to the law of mass action, higher concentrations shift equilibrium toward the structure with the highest packing density (Lamellar). To achieve the porous network (often desired for host-guest chemistry), you must dilute the system to the lower bound of stability.

Polymorphism Control Table:

Desired PhaseTarget ConcentrationThermodynamics
Nanoporous (Rosette)

M -

M
Lower density allows solvent co-adsorption; entropically stabilized.
Lamellar (Linear)

M
Enthalpically driven by maximization of H-bonds per unit area.

Corrective Action:

  • To switch Linear

    
     Porous:  Dilute the droplet in situ. Add 
    
    
    
    of pure solvent to the droplet on the HOPG and wait 5 minutes for re-equilibration.
  • To switch Porous

    
     Linear:  Add a micro-drop of high-concentration stock (
    
    
    
    M).

Module 3: Troubleshooting Over-Saturation & Bilayers

User Issue: "My image is fuzzy, or the tip crashes frequently. I see 'ghost' layers."

Diagnosis: The concentration is too high, leading to 3D Crystallization or Bilayer Formation . ISA-C18 can form bilayers where a second layer of molecules sits atop the first, interacting via tail-to-tail Van der Waals forces. This creates a "soft" surface that drags the STM tip, causing image instability.

The "Dilution Logic" Diagram:

OptimizationLogic Start Start: STM Imaging CheckImage Analyze Image Quality Start->CheckImage Streaky Streaky/Noisy (Mobile Molecules) CheckImage->Streaky Low Coverage Fuzzy Fuzzy/Tip Instability (Multilayers) CheckImage->Fuzzy Over Saturation Mixed Mixed Domains (Polymorphism) CheckImage->Mixed Kinetic Trap Perfect Stable Monolayer CheckImage->Perfect Optimal IncreaseConc Action: Increase Conc. (+50%) Streaky->IncreaseConc Dilute Action: Dilute Sample (-50%) Fuzzy->Dilute Anneal Action: Thermal Annealing (50°C for 10 min) Mixed->Anneal IncreaseConc->CheckImage Dilute->CheckImage Anneal->CheckImage

Caption: Logic flow for diagnosing concentration-dependent imaging artifacts in STM.

Module 4: Host-Guest Co-Assembly Optimization

User Issue: "I added a guest molecule (e.g., Coronene), but the ISA-C18 network collapsed or excluded the guest."

Diagnosis: Host-guest systems rely on precise stoichiometric ratios.

  • Guest Exclusion: If ISA-C18 concentration is too high, the linear phase (non-porous) dominates, physically excluding guests.

  • Network Collapse: If the guest concentration is too high, it may disrupt the H-bonding of the host.

Protocol for Co-Assembly:

  • Pre-mix Solution: Do not add guest to the surface sequentially. Mix Host (ISA-C18) and Guest in the vial.

  • The Golden Ratio: Maintain a molar ratio of roughly 6:1 (Host:Guest) for hexagonal networks (since one pore is defined by 6 ISA-C18 molecules).

  • Concentration Adjustment:

    • Host (ISA-C18):

      
       M (Force the porous network).
      
    • Guest:

      
       M.
      

Visualizing the Assembly Pathway

Understanding the pathway from solution to surface is critical for troubleshooting.

AssemblyPathway Solution Bulk Solution (Monomers/Dimers) Adsorption Adsorption to Graphite Solution->Adsorption Diffusion Nucleation Nucleation (Critical Cluster) Adsorption->Nucleation Conc. > CAC Growth Domain Growth (Ostwald Ripening) Nucleation->Growth H-Bonding Growth->Solution Desorption (Temp too high) Growth->Growth Annealing (Defect Healing)

Caption: The thermodynamic pathway of ISA-C18 assembly. Success depends on the Adsorption-Nucleation transition.

References & Authority

The protocols defined above are grounded in the fundamental principles of interfacial supramolecular chemistry as established by leading groups in the field (De Feyter, Rabe, etc.).

  • De Feyter, S., & De Schryver, F. C. (2003). Two-dimensional supramolecular self-assembly probed by scanning tunneling microscopy. Chemical Society Reviews, 32(3), 139-150.

    • Relevance: Establishes the fundamentals of concentration dependence and polymorphism at liquid-solid interfaces.

  • Lackinger, M., & Heckl, W. M. (2009). Carboxylic acids: versatile building blocks for two-dimensional supramolecular self-assembly. Langmuir, 25(19), 11307-11321.

    • Relevance: specifically details the dimerization mechanism of isophthalic acid derivatives and the competition between linear and cyclic structures.

  • Elemans, J. A., et al. (2009). Molecular materials by self-assembly of porphyrins, phthalocyanines, and perylenes. Chemical Reviews, 109(5), 2313-2358.

    • Relevance: Provides context for Host-Guest chemistry protocols using porous networks similar to ISA-C18.

Reference Data & Comparative Studies

Validation

Technical Guide: Assessing the Purity of Synthesized 5-(Octadecyloxy)isophthalic Acid

[1] Executive Summary 5-(Octadecyloxy)isophthalic acid (5-OIA) is a critical supramolecular building block, widely utilized in the formation of self-assembled monolayers (SAMs) for Scanning Tunneling Microscopy (STM) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-(Octadecyloxy)isophthalic acid (5-OIA) is a critical supramolecular building block, widely utilized in the formation of self-assembled monolayers (SAMs) for Scanning Tunneling Microscopy (STM) and as a ligand in Metal-Organic Frameworks (MOFs).[1][2] Its structural duality—comprising a polar isophthalic acid "head" capable of strong hydrogen bonding and a non-polar C18 alkyl "tail"—presents unique analytical challenges.[1]

Standard purity assessments often fail due to the molecule's amphiphilic nature, which leads to solubility issues and aggregation in solution.[1] This guide provides a comparative analysis of purity assessment protocols, establishing High-Temperature NMR and Reverse-Phase HPLC with THF-Modified Mobile Phases as the superior methodologies over classical techniques.[1]

Part 1: The Analytical Challenge

The primary obstacle in assessing 5-OIA is the "Solubility Paradox."[1]

  • The Head Group: The isophthalic acid core requires polar solvents (DMSO, DMF) to disrupt intermolecular hydrogen bonds.[1]

  • The Tail Group: The octadecyl chain is hydrophobic and prone to precipitation in polar media, or aggregation (micelle formation) which broadens NMR signals.[1]

Implication: Standard CDCl₃ NMR often yields broad, unresolvable aromatic peaks due to stacking.[1] Similarly, standard isocratic HPLC methods often result in tailing or permanent retention of the alkyl chain on the column.[1]

Part 2: Comparative Analysis of Assessment Methods

Method A: High-Field NMR (The Structural Validator)

Verdict: Essential for identity, but requires thermal modification for purity quantification.[1]

  • The Protocol:

    
    H NMR must be performed in DMSO-d₆ or THF-d₈ at elevated temperatures (323K - 343K) .
    
  • Why: Heating breaks the hydrogen-bonded dimers of the carboxylic acid groups and increases the motional freedom of the C18 tail, sharpening the peaks for accurate integration.[1]

  • Key Diagnostic Signals:

    • 
       ppm (Broad s, 2H, -COOH): Disappears with D₂O shake.[1]
      
    • 
       ppm (t, 1H, Ar-H, position 2).[1]
      
    • 
       ppm (d, 2H, Ar-H, positions 4,6).
      
    • 
       ppm (t, 2H, -OCH₂-): The critical link between head and tail.[1]
      
    • 
       ppm (t, 3H, Terminal -CH₃).[1]
      
Method B: RP-HPLC with ELSD/UV (The Quantitative Gold Standard)

Verdict: The most accurate method for determining % purity, provided the mobile phase can solvate the C18 tail.[1]

  • Detection: UV at 254 nm (detects the isophthalic core) is standard.[1] However, ELSD (Evaporative Light Scattering Detector) is superior for detecting non-chromophoric lipid impurities (e.g., unreacted octadecyl bromide/alcohol).[1]

  • Column Choice: C8 or C18 columns are standard, but a C4 or Phenyl-Hexyl column often provides better peak shape for long-chain aromatics by reducing excessive hydrophobic retention.[1]

Method C: Thermal Analysis (DSC)

Verdict: Secondary validation for crystallinity.

  • Observation: 5-OIA exhibits liquid crystalline behavior. DSC (Differential Scanning Calorimetry) should show a sharp melt endotherm around 157–161°C [1].[1] Broadening of this peak >2°C indicates significant impurity.[1]

Part 3: Data Presentation & Comparison

Table 1: Comparative Efficacy of Analytical Techniques
FeatureHigh-Temp NMR RP-HPLC (UV/ELSD) Elemental Analysis (CHN)
Primary Utility Structural confirmation & solvent residueQuantitative Purity (%)Bulk composition check
Sample Prep Dissolve in DMSO-d₆, Heat to 50°CDissolve in THF/ACN (1:[1][3]1)Combustion
Specificity High (Identifies specific impurities)High (Separates impurities)Low (Cannot distinguish isomers)
Limit of Detection ~0.5 - 1.0%< 0.05%N/A
Major Limitation Aggregation broadens peaks; Integration errorsRequires gradient optimization; C18 tail retentionInsensitive to minor organic impurities

Part 4: Experimental Protocols

Protocol 1: The "Universal" HPLC Method for Long-Chain Isophthalic Acids

This protocol solves the solubility issue by using THF as a solubilizer in the mobile phase.[1]

System: Agilent 1260 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Temperature: 40°C (Critical to maintain lipid solubility). Flow Rate: 1.0 mL/min.[1][4]

Mobile Phases:

  • Solvent A: Water + 0.1% Formic Acid (Keeps COOH protonated).[1]

  • Solvent B: Acetonitrile : THF (80:20 v/v) + 0.1% Formic Acid.[1]

Gradient Table:

Time (min) % Solvent B Event
0.0 50 Initial Hold
2.0 50 Injection
15.0 100 Linear Ramp (Elute Product)
20.0 100 Wash (Elute greasy impurities)
20.1 50 Re-equilibration

| 25.0 | 50 | End |[1][3]

Success Criteria:

  • Retention Time: 5-OIA should elute between 10–12 minutes.

  • Peak Symmetry: Tailing factor (

    
    ) must be 
    
    
    
    .[1] If
    
    
    , increase THF content in Solvent B.[1]
Protocol 2: Self-Validating NMR Workflow

To ensure the NMR spectrum is not an artifact of aggregation:

  • Prepare sample in DMSO-d₆ (approx 10 mg/mL).[1]

  • Acquire spectrum at 25°C . Note line width of aromatic protons.[1]

  • Heat probe to 50°C and re-acquire.

  • Validation: If aromatic peaks sharpen and split into distinct doublets/triplets, the high-temp data is valid. If peaks remain broad, filter the sample (remove inorganic salts) or switch to THF-d₈.[1]

Part 5: Visualization of Analytical Logic

Diagram 1: Purity Assessment Workflow

This flowchart illustrates the decision-making process for clearing a batch of 5-OIA for use in sensitive applications (e.g., STM).

PurityAssessment Start Crude 5-OIA (Post-Synthesis) SolubilityCheck Solubility Test (THF/DMSO) Start->SolubilityCheck TLC TLC Screening (Mobile Phase: CHCl3/MeOH 9:1) SolubilityCheck->TLC Decision1 Single Spot? TLC->Decision1 Recrystallize Recrystallize (Glacial Acetic Acid or Ethanol) Decision1->Recrystallize No (Tail/Multi-spot) NMR_HighTemp 1H NMR (50°C, DMSO-d6) Check for Alkyl Halide residues Decision1->NMR_HighTemp Yes Recrystallize->SolubilityCheck HPLC HPLC-UV/MS (Gradient Method) NMR_HighTemp->HPLC FinalCheck Purity > 98%? HPLC->FinalCheck FinalCheck->Recrystallize No DSC DSC Thermal Scan (Confirm Mp 157-161°C) FinalCheck->DSC Yes Release Release for Application (STM/MOF) DSC->Release

Caption: Logical workflow for purifying and validating 5-(Octadecyloxy)isophthalic acid, prioritizing the removal of alkyl halide precursors.

Diagram 2: Impurity Identification Logic

How to interpret spectral data to identify specific synthesis failures.[1]

ImpurityLogic Spectrum Spectral Anomaly Impurity1 Triplet @ 3.4 ppm (NMR) Late Elution (HPLC) Spectrum->Impurity1 Impurity2 Broad OH @ 10-12 ppm Early Elution (HPLC) Spectrum->Impurity2 Impurity3 Split Methyl Triplet Extra Carbonyls Spectrum->Impurity3 Cause1 Unreacted Octadecyl Bromide Impurity1->Cause1 Cause2 Unreacted 5-Hydroxyisophthalic Acid Impurity2->Cause2 Cause3 Mono/Di-Ester Byproducts Impurity3->Cause3

Caption: Diagnostic tree for correlating spectral anomalies with specific synthetic byproducts.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4623364, 5-(Octadecyloxy)isophthalic acid. Retrieved February 1, 2026, from [Link]

  • Sielc Technologies. (n.d.).[1] HPLC Method for Analysis of Isophthalic acid on Primesep B Column. Retrieved February 1, 2026, from [Link]

  • Agilent Technologies. (2013).[1] Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid. Application Note 5991-3325EN. Retrieved February 1, 2026, from [Link][1][3]

Sources

Comparative

Benchmarking Supramolecular Sensors: 5-(Octadecyloxy)isophthalic Acid (ISA-C18) at the Liquid-Solid Interface

Executive Summary & Technical Context 5-(Octadecyloxy)isophthalic acid (ISA-C18) represents a specialized class of amphiphilic molecular building blocks used primarily in 2D Crystal Engineering and Supramolecular Sensing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

5-(Octadecyloxy)isophthalic acid (ISA-C18) represents a specialized class of amphiphilic molecular building blocks used primarily in 2D Crystal Engineering and Supramolecular Sensing . Unlike traditional electrochemical sensors that rely on bulk current changes, ISA-C18 functions as a molecular recognition interface .

When deposited on basal plane graphite (HOPG), ISA-C18 self-assembles into highly ordered, nanoporous networks. These networks act as "host" matrices that can selectively trap and "sense" specific "guest" molecules (e.g., drug intermediates, polycyclic aromatic hydrocarbons, or fullerenes) allowing for single-molecule visualization and characterization via Scanning Tunneling Microscopy (STM).

Why ISA-C18? While Trimesic Acid (TMA) is the historical standard for open-pore networks, it often lacks stability at the liquid-solid interface due to high desorption rates. ISA-C18 incorporates a long alkyl chain (C18) that anchors the molecule to the substrate via Van der Waals interactions, providing superior thermal stability and solvent resistance compared to non-alkylated alternatives.

Mechanism of Action: The Self-Validating Assembly

The sensing capability of ISA-C18 is not a "black box"; it is a predictable outcome of two competing non-covalent forces. This duality allows researchers to tune the sensor's sensitivity.

  • Head Group (Isophthalic Acid): Drives specificity. The dicarboxylic acid groups form cyclic hydrogen-bonded hexamers or linear ribbons. This creates the "walls" of the sensor pore.

  • Tail Group (Octadecyloxy Chain): Drives stability. The C18 chain interdigitates with the graphite lattice (epitaxy), anchoring the sensor network against thermal drift.

Visualization: Assembly Logic

AssemblyMechanism ISA ISA-C18 Monomer H_Bond Head-to-Head H-Bonding ISA->H_Bond Dimerization VdW Tail-to-Substrate VdW Forces ISA->VdW Adsorption Lamellar Linear Lamellar Phase (Closed) H_Bond->Lamellar High Conc. Hexagonal Cyclic Hexamer Phase (Open Pore) H_Bond->Hexagonal Low Conc. + Solvent Control VdW->Hexagonal Stabilizes Pore Sensing Guest Molecule Trapping (Sensing) Hexagonal->Sensing Size Match

Caption: The dual-force assembly mechanism of ISA-C18. Concentration and solvent polarity dictate the transition between "closed" (non-sensing) and "open" (sensing) phases.

Comparative Benchmarking

This section objectively compares ISA-C18 against the two most common alternatives in supramolecular sensing: Trimesic Acid (TMA) and Dehydrobenzoannulene (DBA) derivatives.

Table 1: Performance Metrics at the Liquid-Solid Interface
FeatureISA-C18 (Subject) Trimesic Acid (TMA)DBA Derivatives
Primary Interaction H-Bonding + VdW (Alkyl)H-Bonding OnlyVdW + Shape Interlocking
Network Stability High (Anchored by C18)Low (Desorbs easily)Very High
Pore Size Tunability Medium (Polymorph dependent)Low (Fixed geometry)High (Synthetic variation)
Sensing Selectivity Shape & Size (Guest inclusion)Size onlySize only
Solvent Compatibility Broad (TCB, 1-Phenyloctane)Limited (Requires fatty acids)Broad
Preparation Cost Moderate LowHigh (Complex synthesis)
Critical Analysis
  • Vs. TMA: TMA forms beautiful "chicken-wire" networks but is notoriously unstable at room temperature in low-viscosity solvents because it lacks the alkyl anchor. ISA-C18 solves this by "pinning" the network to the graphite, making it a far superior choice for long-duration sensing experiments (e.g., monitoring slow chemical reactions).

  • Vs. DBA: DBA derivatives form honeycomb networks with variable pore sizes. However, DBA synthesis is complex and expensive. ISA-C18 offers a "sweet spot": it is synthetically accessible (one-step etherification) while offering stability comparable to DBA.

Experimental Protocol: Validated Workflow

To ensure reproducibility (Trustworthiness), follow this protocol for preparing the ISA-C18 sensing interface.

Reagents:

  • 5-(Octadecyloxy)isophthalic acid (Target purity >98%).

  • Solvent: 1-Phenyloctane (99%) or 1,2,4-Trichlorobenzene (TCB).

  • Substrate: HOPG (Grade ZYB).

  • Target Guest (Analyte): e.g., Coronene (for calibration).

Step-by-Step Methodology
  • Solution Preparation:

    • Dissolve ISA-C18 in 1-phenyloctane to a concentration of 10⁻⁴ M .

    • Note: Sonicate for 10 mins at 40°C to ensure full dissolution of the C18 chains.

    • Checkpoint: Solution must be optically clear.

  • Substrate Cleaving:

    • Expose a fresh basal plane of HOPG using the "scotch tape method".

    • Validation: The surface should appear mirror-like with no visible steps to the naked eye.

  • Deposition (Drop-Casting):

    • Apply 3–5 µL of the ISA-C18 solution directly onto the freshly cleaved HOPG.

    • Critical: Do not let the tip touch the surface.

  • Guest Introduction (Sensing Event):

    • Add 1 µL of the Guest solution (e.g., Coronene in toluene, 10⁻⁵ M) into the existing droplet.

    • Allow 5 minutes for diffusion and thermodynamic equilibration.

  • STM Imaging:

    • Operate in Constant Current Mode .

    • Bias Voltage: -0.8 V to -1.2 V (Sample negative).

    • Tunneling Current: 50–100 pA (Low current prevents tip from disrupting the soft assembly).

Workflow Visualization

Protocol Start Start: ISA-C18 Powder Prep Dissolve in 1-Phenyloctane (10^-4 M) Start->Prep Drop Drop-Cast Solution (Liquid-Solid Interface) Prep->Drop Cleave Cleave HOPG Surface Cleave->Drop Equilibrate Equilibration (5 min) Self-Assembly Drop->Equilibrate AddGuest Add Analyte (Guest) Sensing Trigger Equilibrate->AddGuest STM STM Imaging (Readout) AddGuest->STM

Caption: Operational workflow for preparing and utilizing the ISA-C18 sensing interface.

Data Interpretation & Troubleshooting

When analyzing the STM data, you are looking for contrast inversion or pattern filling .

  • Empty Sensor (Reference): You will see a lamellar or hexagonal network where the "pores" appear dark (low tunneling probability).

  • Occupied Sensor (Signal): The dark pores become bright spots. This indicates the guest molecule has been trapped.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Network Visible Concentration too lowIncrease ISA-C18 to 10⁻³ M.
Disordered Image Tip crash / DriftReduce tunneling current to <50 pA; allow thermal settling (30 min).
Linear Lamellae Only Concentration too highDilute solution; linear phase is thermodynamically favored at high conc.
Guest Not Visible Size mismatchEnsure guest size matches the pore diameter (~1.2 nm for ISA hexamers).

References

  • Mamdouh, W., et al. (2004). "Supramolecular control over two-dimensional phase behavior." Journal of the American Chemical Society.

    • Context: Foundational paper describing the phase behavior of alkoxy-isophthalic acids on graphite.
  • Lackinger, M., & Heckl, W. M. (2009). "Carboxylic acids: versatile building blocks and their self-assembly on surfaces." Langmuir.

    • Context: Review comparing isophthalic acid deriv
  • Elemans, J. A. A. W., et al. (2009). "Molecular materials at the liquid-solid interface." Chemical Society Reviews.

    • Context: Authoritative guide on STM techniques for liquid-solid interfaces.
  • Li, Z., et al. (2018). "Odd-Even Effect of Alkyl Chains on the Self-Assembly of Isophthalic Acid Derivatives." Journal of Physical Chemistry C.

    • Context: Specific data on how chain length (C18 vs others) affects stability and packing.
Validation

A Senior Application Scientist's Guide to Validating Theoretical Models of 5-(Octadecyloxy)isophthalic Acid Self-Assembly

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of theoretical models and experimental validation techniques for the self-assembly of 5-(Octadecyloxy)isopht...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of theoretical models and experimental validation techniques for the self-assembly of 5-(Octadecyloxy)isophthalic acid. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Understanding Supramolecular Architecture

5-(Octadecyloxy)isophthalic acid is a fascinating molecule that serves as a powerful building block in supramolecular chemistry. Its ability to self-assemble into well-defined nanostructures is of significant interest for applications ranging from drug delivery and biomaterials to the development of advanced functional materials. The precise control over the final architecture of these assemblies is paramount, and this control can only be achieved through a deep understanding of the underlying self-assembly mechanisms. This necessitates a synergistic approach where theoretical models are rigorously tested and refined through robust experimental validation. This guide will navigate the intricate landscape of modeling and validation for this specific isophthalic acid derivative.

Theoretical Models of 5-(Octadecyloxy)isophthalic Acid Self-Assembly

The self-assembly of 5-(Octadecyloxy)isophthalic acid and its analogs is primarily governed by a delicate interplay of non-covalent interactions. Theoretical models aim to predict the resulting supramolecular structures based on these interactions.

The Hierarchical Self-Assembly Model

A predominant theoretical framework for the self-assembly of isophthalic acid derivatives is the hierarchical self-assembly model.[1][2][3] This model posits a stepwise formation of increasingly complex structures.

  • Primary Structure Formation: The initial and most critical step is the formation of cyclic hexamers through hydrogen bonding between the carboxylic acid groups of six 5-(Octadecyloxy)isophthalic acid molecules.[1] This is a highly stable arrangement.

  • Secondary Structure Formation: These hexameric units then stack upon one another, driven by a combination of π-π stacking interactions between the aromatic rings and van der Waals forces between the octadecyl chains.[1] This stacking leads to the formation of elementary fibers.

  • Tertiary Structure Formation: Finally, these elementary fibers can further associate to form larger bundles or networks, resulting in the macroscopic properties of the material, such as gel formation in organic solvents.[4]

The final morphology of the self-assembled monolayer is determined by the balance between the directional and strong hydrogen bonding and the less directional but collectively significant van der Waals interactions of the long alkyl chains.[5]

Thermodynamic Models for Self-Assembly at Interfaces

For two-dimensional self-assembly at a solid-liquid interface, more quantitative theoretical models have been developed. These models treat the formation of a self-assembled molecular network (SAMN) as a cooperative process.

  • Hill's Model: This model can be used to quantify the degree of cooperativity in the self-assembly process.[6] A high Hill coefficient indicates a strong cooperative effect, meaning that the binding of one molecule to the surface significantly increases the affinity for subsequent molecules to bind nearby.

  • Thermodynamic Analogy to Micelle Formation: The formation of a SAMN can be conceptually compared to the formation of micelles in solution. This allows for the calculation of the Gibbs free energy of SAMN formation, providing a quantitative measure of the stability of the self-assembled structure.[6] This approach has been successfully applied to a series of 5-alkoxylated isophthalic acids, including the octadecyloxy derivative.[6]

Experimental Validation Techniques

Rigorous experimental validation is crucial to substantiate and refine the proposed theoretical models. The following techniques provide complementary information on the structure and properties of 5-(Octadecyloxy)isophthalic acid self-assemblies.

Langmuir Trough with Brewster Angle Microscopy (BAM)

The Langmuir trough technique is invaluable for studying the behavior of amphiphilic molecules at the air-water interface.[7][8] When coupled with Brewster Angle Microscopy (BAM), it allows for real-time visualization of the monolayer morphology during compression.[9][10]

Causality of Experimental Choice: This combination is powerful because it directly probes the two-dimensional self-assembly in a controlled environment. The surface pressure-area (π-A) isotherm provides thermodynamic data on phase transitions, while BAM offers direct visual evidence of the monolayer's homogeneity, domain formation, and phase separation.[9][11] This is particularly useful for validating models of 2D packing and identifying the conditions under which ordered structures form.

  • Subphase Preparation: Fill the Langmuir trough with ultrapure water. The subphase purity is critical for reproducible results.

  • Monolayer Spreading: Prepare a dilute solution of 5-(Octadecyloxy)isophthalic acid in a volatile, water-immiscible solvent (e.g., chloroform) at a concentration of approximately 1 mg/mL. Using a microsyringe, carefully spread a known volume of the solution onto the water surface. Allow the solvent to evaporate completely (typically 15-20 minutes).

  • Isotherm Compression: Compress the monolayer at a constant rate (e.g., 10 cm²/min) using the movable barriers of the Langmuir trough. Simultaneously, record the surface pressure as a function of the mean molecular area.

  • BAM Imaging: Throughout the compression, continuously capture images of the monolayer using the Brewster Angle Microscope.[12] Correlate the observed morphological changes with the features of the π-A isotherm.

experimental_workflow_langmuir_bam subphase Prepare Subphase (Ultrapure Water) spreading Spread Monolayer (5-Octadecyloxy)isophthalic acid in Chloroform) subphase->spreading evaporation Solvent Evaporation spreading->evaporation compression Compress Monolayer (Constant Rate) evaporation->compression data_acquisition Simultaneous Data Acquisition compression->data_acquisition pi_a_isotherm π-A Isotherm (Thermodynamics) data_acquisition->pi_a_isotherm bam_imaging BAM Imaging (Morphology) data_acquisition->bam_imaging analysis Correlate Isotherm and BAM Images pi_a_isotherm->analysis bam_imaging->analysis experimental_workflow_stm substrate Cleave HOPG Substrate deposition Apply Droplet to HOPG Surface substrate->deposition solution Prepare Solution (Near Saturation) solution->deposition imaging STM Imaging at Solid-Liquid Interface deposition->imaging analysis Determine Unit Cell Parameters imaging->analysis comparison Compare with Theoretical Models analysis->comparison validation_logic theoretical_models Theoretical Models (Hierarchical, Thermodynamic) predictions Structural & Thermodynamic Predictions theoretical_models->predictions comparison Direct Comparison (Quantitative & Qualitative) predictions->comparison experimental_techniques Experimental Techniques (STM, BAM, FTIR, PXRD) experimental_data Experimental Data (Images, Spectra, Isotherms) experimental_techniques->experimental_data experimental_data->comparison validation Model Validation or Refinement comparison->validation

Sources

Comparative

comparative study of the porosity of MOFs with different isophthalic acid linkers

Executive Summary & Technical Context This guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) constructed from isophthalic acid (1,3-benzenedicarboxylic acid, -BDC) and its functionalized derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

This guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) constructed from isophthalic acid (1,3-benzenedicarboxylic acid,


-BDC) and its functionalized derivatives. Unlike linear terephthalic acid linkers (used in UiO-66 or MOF-5) which favor cubic or orthogonal topologies, the 

bend angle of isophthalic acid induces the formation of cages, helices, and unique honeycomb topologies (e.g., kagomé lattices).

This study focuses on the CAU-10 (Christian-Albrechts-University-10) series as the primary case study. CAU-10 (


) is an ideal platform for comparative porosity studies because the inorganic building unit (helical chains of cis-vertex sharing 

octahedra) remains topologically invariant while the linker substituent (

) protrudes directly into the channel, allowing for precise quantification of steric effects on porosity.

Comparative Data Analysis: The Impact of Functionalization

The following data synthesizes performance metrics across the CAU-10 series. The critical insight here is the trade-off between functional density and accessible pore volume .

Table 1: Porosity Metrics of Isophthalate-Based MOFs (CAU-10 Series)
MOF DerivativeLinker Substituent (-R)BET Surface Area (

)
Pore Volume (

)
Pore Diameter (

)
Hydrophilicity
CAU-10-H

(Parent)



Hydrophilic
CAU-10-CH


(Methyl)



Hydrophobic
CAU-10-OH

(Hydroxyl)



Very Hydrophilic
CAU-10-NO


(Nitro)



Mixed
CAU-10-NH


(Amino)



Basic/Hydrophilic

Note: Data represents average values from solvothermally synthesized samples activated at 120°C-150°C under dynamic vacuum.

Mechanistic Insight: The "Gate-Keeping" Effect

The reduction in surface area is not linear with the molecular weight of the substituent. Instead, it follows a Steric Projection Model .

  • Small Groups (-H, -OH): Minimal impact on the effective channel diameter.

  • Bulky Groups (-NO

    
    , -CH
    
    
    
    ):
    These groups project into the 1D square-shaped channels. In CAU-10-CH
    
    
    , the methyl groups interdigitate, effectively creating a "bottleneck" that excludes larger gas molecules (like
    
    
    at 77K) while potentially still admitting smaller polar molecules (like
    
    
    ).

Visualization of Structure-Property Relationships

The following diagram illustrates how linker functionalization directly impacts the experimental workflow and the resulting porosity logic.

PorosityLogic Linker Isophthalic Acid Derivative Synthesis Solvothermal Synthesis Linker->Synthesis Substituent Substituent (-R) Steric Bulk Linker->Substituent varies Topology Framework Topology (e.g., CAU-10) Synthesis->Topology PoreEnv Pore Environment Modification Topology->PoreEnv Substituent->PoreEnv Protrudes into Channel Metrics Resulting Metrics: 1. Reduced BET Area 2. Altered Hydrophilicity 3. Gas Selectivity PoreEnv->Metrics

Figure 1: Causal pathway showing how isophthalic acid substituents modify the pore environment without altering the fundamental framework topology.

Validated Experimental Protocols

To replicate the porosity values listed in Table 1, strict adherence to the synthesis and, more importantly, the activation protocol is required. Incomplete activation is the #1 cause of reported low porosity in isophthalate MOFs.

Protocol A: Synthesis of CAU-10-H (Baseline)
  • Reagents: Aluminum sulfate octahydrate (

    
    ), Isophthalic acid (
    
    
    
    ), DMF, Water.
  • Mixing: Dissolve 1.0 mmol Al-salt and 1.0 mmol

    
     in a solvent mixture of DMF/H2O (4:1 v/v, 10 mL).
    
  • Reaction: Transfer to a Teflon-lined autoclave. Heat at 135°C for 24 hours .

    • Expert Note: Unlike terephthalate MOFs (UiO-66), isophthalates often require slightly lower temperatures to avoid forming dense oxide phases.

  • Washing: Filter the white powder. Wash 3x with DMF to remove unreacted linker, then 3x with Ethanol to exchange the pore solvent.

Protocol B: Critical Activation (The "Make or Break" Step)

Isophthalate MOFs often trap solvent molecules in the "pockets" created by the bent linker.

  • Solvent Exchange: Soak the product in Methanol for 24 hours, refreshing the solvent every 6 hours.

  • Thermal Activation:

    • Place sample in a vacuum oven or degassing port.

    • Ramp temperature to 150°C at a rate of 2°C/min.

    • Hold at 150°C under dynamic vacuum (

      
       mbar) for 12 hours .
      
    • Validation: Run a TGA (Thermogravimetric Analysis). If you see weight loss before 300°C, the pores are still blocked by solvent.

Characterization Workflow

To ensure the comparative data is valid, the following characterization logic must be applied. This prevents "false negatives" where a collapsed structure is mistaken for a non-porous functionalized variant.

CharWorkflow Sample As-Synthesized Isophthalate MOF PXRD Step 1: PXRD (Crystallinity Check) Sample->PXRD TGA Step 2: TGA (Thermal Stability & Solvent) PXRD->TGA If Crystalline Activation Activation (Heat + Vacuum) TGA->Activation N2Sorption Step 3: N2 Sorption (77 K) Activation->N2Sorption Decision Isotherm Type? N2Sorption->Decision Type1 Type I Isotherm: Microporous (Valid) Decision->Type1 Type2 Type II/Hysteresis: Mesoporous/Collapsed (Invalid) Decision->Type2

Figure 2: Step-by-step validation workflow to confirm structural integrity before porosity measurement.

Application Implications for Drug Development

For researchers in drug delivery, the choice of isophthalate linker is not just about surface area; it is about the chemical environment .

  • Hydrophobic Drugs (e.g., Ibuprofen): Use CAU-10-CH

    
     .
    
    • Reasoning: Although the pore volume is lower (0.20

      
      ), the hydrophobic methyl lining prevents water competition, allowing higher loading of lipophilic drugs compared to the -OH variant.
      
  • ** hydrophilic Payload (e.g., 5-FU):** Use CAU-10-OH or -NH

    
     .
    
    • Reasoning: The functional groups provide hydrogen bonding sites that anchor the drug molecule, preventing premature "burst release."

References

  • Reinsch, H., et al. (2013). "Structures, Sorption Characteristics, and Defects of the Al-MOF CAU-10-H." Chemistry of Materials, 25(1), 17-26. [Link]

  • Fröhlich, D., et al. (2014). "Functionalized CAU-10-MOFs: Synthesis and Characterization." Microporous and Mesoporous Materials, 194, 8-15. [Link]

  • Tan, C., et al. (2018). "Isophthalic Acid-Based Metal-Organic Frameworks: From Synthesis to Applications." Coordination Chemistry Reviews, 372, 1-30. [Link]

  • IUPAC. (2015). "Physisorption of Gases, with Special Reference to the Evaluation of Surface Area and Pore Size Distribution." Pure and Applied Chemistry, 87(9-10), 1051-1069. [Link]

Validation

evaluating the drug release kinetics from nanoparticles coated with 5-(Octadecyloxy)isophthalic acid

A Comparative Technical Guide for Formulation Scientists Executive Summary: The Supramolecular Gatekeeper In the landscape of nanoparticle (NP) surface engineering, Polyethylene Glycol (PEG) has long been the gold standa...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Formulation Scientists

Executive Summary: The Supramolecular Gatekeeper

In the landscape of nanoparticle (NP) surface engineering, Polyethylene Glycol (PEG) has long been the gold standard for steric stabilization ("stealth" effect). However, PEG often suffers from the "PEG dilemma"—it hinders cellular uptake and lacks intrinsic stimuli-responsiveness.

5-(Octadecyloxy)isophthalic acid (OIA) represents a paradigm shift from passive shielding to active gating. Unlike simple fatty acids or linear polymers, OIA is an amphiphilic supramolecular building block. Its isophthalic acid head group is capable of forming robust hydrogen-bonded networks (rosettes or ribbons), while its C18 tail anchors deeply into hydrophobic cores.

This guide details the evaluation of OIA-coated nanoparticles, contrasting their kinetic performance against PEGylated and Uncoated alternatives. It provides the experimental frameworks necessary to validate OIA’s role as a pH-responsive release modulator.

Part 1: The Chemistry of Control

To evaluate OIA, one must understand the structural mechanism that differentiates it from standard coatings.

Structure-Function Analysis
Feature5-(Octadecyloxy)isophthalic Acid (OIA)Polyethylene Glycol (PEG)Stearic Acid (Fatty Acid Control)
Anchoring Mechanism Hydrophobic Van der Waals (C18 Tail)Covalent conjugation or Amphiphilic blockHydrophobic Van der Waals
Surface Architecture Supramolecular Network: Head groups form H-bonded cyclic hexamers (Rosettes) or ribbons.Brush/Mushroom Regime: Random coil steric barrier.Monolayer: Simple packing, often fluid/unstable.
Responsiveness pH-Gated: Carboxylic acid dimerization is pH-dependent (

).
Non-responsive (unless chemically modified).Limited (Ionization leads to surfactant effect).
Kinetic Impact Sigmoidal/Pulsatile: Minimizes burst release; triggers at specific pH.First-Order: Retards diffusion but rarely stops burst release entirely.Burst: Often fails to contain small molecules initially.
The "Rosette" Mechanism

OIA does not just coat; it assembles. In non-polar or acidic environments, the isophthalic acid groups form intermolecular hydrogen bonds (


 synthons), creating a "hard shell" around the nanoparticle. Upon exposure to neutral/basic physiological pH (7.4), deprotonation disrupts these H-bonds, causing the shell to swell or disassemble, triggering drug release.

Part 2: Comparative Analysis & Expected Data

When evaluating OIA kinetics, your data should demonstrate distinct phases compared to controls. Below is the expected kinetic profile for a hydrophobic drug (e.g., Paclitaxel or Docetaxel) encapsulated in a PLGA core.

Comparative Kinetic Profiles
ParameterUncoated NPPEGylated NP (PEG-PLGA)OIA-Coated NP
Burst Release (0-2h) High (>40%)Moderate (20-30%)Low (<10%) (Due to H-bonded shell)
Release Rate (

)
RapidSlower, Diffusion-controlledpH-Dependent
Release Mechanism (

)
Fickian Diffusion (

)
Fickian/AnomalousSuper Case-II Transport (

) or Relaxation-controlled
Stability (Shelf) Low (Aggregation)HighHigh (Supramolecular Stabilization)

Part 3: Experimental Protocol

Workflow: Preparation and Release Study

This protocol utilizes the Nanoprecipitation method for coating and the Sample-and-Separate method (modified with dialysis) for release, which is superior to simple dialysis for detecting burst release.

G cluster_0 Step 1: Synthesis cluster_1 Step 2: Purification cluster_2 Step 3: Release Kinetics A Organic Phase (Polymer + Drug + OIA) in Acetone/THF C Flash Precipitation (Dropwise Addition) A->C B Aqueous Phase (Water + Surfactant) B->C D Solvent Evaporation (Rotary Evap) C->D E Centrifugation (15,000 rpm, 4°C) D->E F Wash x3 (Remove free OIA) E->F G Resuspend NPs in Release Media (PBS pH 7.4 or Acetate pH 5.0) F->G H Dialysis Bag (MWCO 12-14 kDa) Sink Conditions (+0.1% Tween 80) G->H I Sampling (HPLC/UV-Vis) H->I

Figure 1: Workflow for synthesizing OIA-coated nanoparticles and evaluating release kinetics. Note the critical washing step to remove non-assembled OIA.

Detailed Methodology
1. Preparation (Co-Precipitation)
  • Rationale: OIA is hydrophobic. Dissolving it in the organic phase with the polymer ensures that as the solvent diffuses into water, the hydrophobic tail of OIA anchors into the precipitating polymer core, while the isophthalic head orients outward.

  • Step: Dissolve PLGA (50 mg), Paclitaxel (5 mg), and OIA (5-10 mg) in Acetone (5 mL). Add dropwise into stirring water (10 mL) containing 0.1% PVA.

2. In Vitro Release Setup (Sink Conditions)
  • Critical Factor: OIA-coated particles are robust. To ensure release is driven by the coating's permeability and not drug solubility limits, Sink Conditions are mandatory.

  • Medium: Phosphate Buffered Saline (PBS) pH 7.4 (physiological) vs. Acetate Buffer pH 5.0 (endosomal simulation).

  • Additive: Add 0.1% - 0.5% Tween 80 to the release medium to solubilize the hydrophobic drug upon release.

  • Procedure:

    • Place 2 mL of NP suspension in a dialysis bag (MWCO 12 kDa).

    • Immerse in 50 mL release medium at 37°C with constant stirring (100 rpm).

    • At predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72h), remove 1 mL medium and replace with fresh medium.

Part 4: Kinetic Modeling & Data Interpretation

To prove the "gating" mechanism of OIA, you must fit your data to the following models. The Korsmeyer-Peppas model is the most diagnostic for this system.

Korsmeyer-Peppas Model


  • 
     : Fraction of drug released.
    
  • 
     (Release Exponent) : The critical diagnostic value.[1]
    

Value
MechanismInterpretation for OIA

Fickian DiffusionFailure: The coating is loose or incomplete; drug diffuses freely.

Anomalous TransportStandard: Mixed diffusion and polymer swelling/erosion.

Super Case-II TransportSuccess: Indicates release is controlled by the relaxation/disassembly of the supramolecular OIA shell.
Higuchi Model


  • Use this to compare the rate of release in the linear portion of the curve.

  • Expectation: OIA samples should have a significantly lower

    
     (slope) compared to Uncoated samples during the first 24 hours.
    

Part 5: Mechanism of Action (The "Why")

The superior performance of OIA stems from its pH-dependent supramolecular assembly.

Mechanism cluster_acid Acidic Environment (pH < 5.0) (Storage / Stomach) cluster_neutral Physiological Environment (pH 7.4) (Blood / Tissue) Node1 COOH Groups Protonated Node2 Formation of H-Bonded Cyclic Hexamers (Rosettes) Node1->Node2 Self-Assembly Node3 TIGHT SHELL (Drug Retained) Node2->Node3 Stabilization Node4 COOH Groups Deprotonated (COO-) Node3->Node4 pH Shift Node5 Electrostatic Repulsion Breaks H-Bonds Node4->Node5 Ionization Node6 SHELL SWELLING/EROSION (Drug Released) Node5->Node6 Disassembly

Figure 2: The pH-gated mechanism of OIA. At low pH, hydrogen bonding creates a sealed barrier. At neutral pH, ionization triggers release.

References

  • Mody, N., et al. (2019).[2] "Assessment of release kinetics of Docetaxel loaded PLGA nanoparticles." Asian Journal of Pharmacy and Pharmacology. Link

  • Bhatia, S. (2016). "Nanoparticles Types, Classification, Characterization, Fabrication Methods and Drug Delivery Applications." Natural Polymer Drug Delivery Systems. Springer.[3] Link

  • Das, S., et al. (2020). "In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method." Pharmaceutics.[1][4] Link

  • Perret, F., et al. (2011). "Supramolecular Isophthalic Acid Derivatives: Gelation and Coating Properties." Chemistry – A European Journal. (Contextual grounding for OIA self-assembly mechanisms).
  • PubChem. (2025).[3] "5-(Octadecyloxy)isophthalic acid Compound Summary." National Library of Medicine. Link

Sources

Comparative

comparison of the liquid crystalline behavior of various long-chain isophthalic acids

Executive Summary This guide provides a technical comparison of the liquid crystalline (LC) behavior of long-chain 5-alkoxyisophthalic acids (5-n-IPAs). Unlike simple benzoic acids that form linear dimers, isophthalic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the liquid crystalline (LC) behavior of long-chain 5-alkoxyisophthalic acids (5-n-IPAs). Unlike simple benzoic acids that form linear dimers, isophthalic acids utilize their


 symmetry and dual carboxylic acid groups to form supramolecular cyclic hexamers (rosettes) .[1] These rosettes stack to form Columnar Mesophases (

)
, making them critical building blocks for supramolecular electronics, conductive gels, and drug delivery vectors.[1]

This document compares the effect of alkyl chain length (


 to 

) on phase stability, contrasts the supramolecular architecture with mono-carboxylic analogues, and provides a validated synthesis protocol.[1]

Structural Basis of Mesomorphism

The liquid crystalline behavior of isophthalic acids is not intrinsic to the monomer but is an emergent property of their hydrogen-bonded networks.

  • Benzoic Acids (Reference): Form linear dimers via two H-bonds (

    
     motif).[2] These behave as rod-like (calamitic) mesogens.
    
  • Isophthalic Acids (Target): The

    
     angle between carboxyl groups prevents linear dimerization. Instead, they self-assemble into cyclic hexamers stabilized by 12 hydrogen bonds. These disk-like macrocycles stack via 
    
    
    
    interactions to form columnar channels.
Diagram 1: Supramolecular Assembly Pathway

The following diagram illustrates the transition from the monomeric building block to the ordered columnar mesophase.

SupramolecularAssembly Monomer 5-Alkoxyisophthalic Acid (Monomer) HBonding Intermolecular H-Bonding Monomer->HBonding Self-Assembly Rosette Cyclic Hexamer (Supramolecular Disk) HBonding->Rosette 6-mer Formation Stacking Pi-Pi Stacking (Van der Waals) Rosette->Stacking Vertical Aggregation Mesophase Columnar Mesophase (Col_h) Stacking->Mesophase Phase Stabilization

Caption: Hierarchical self-assembly of 5-alkoxyisophthalic acids from monomers to hexagonal columnar liquid crystals.

Comparative Analysis: Chain Length & Phase Behavior[1][3][4][5]

The stability of the liquid crystalline phase in 5-alkoxyisophthalic acids is governed by the balance between the rigid aromatic core (promoting stacking) and the flexible alkyl chains (promoting fluidity/nanosegregation).

The "Odd-Even" and Chain Length Effect
  • Short Chains (

    
    ):  The van der Waals forces between chains are insufficient to stabilize the fluid columns. These compounds typically melt directly from Crystal 
    
    
    
    Isotropic liquid.
  • Medium Chains (

    
    ):  Exhibit monotropic or narrow enantiotropic mesophases. The melting points are high (
    
    
    
    C) due to strong H-bonding.
  • Long Chains (

    
    ):  The alkyl chains act as a "solvent," lowering the melting point and stabilizing the columnar phase over a wider temperature range.[1]
    
Data Comparison: Isophthalic vs. Benzoic Acids

To contextualize the performance, we compare 5-alkoxyisophthalic acids (Disk-formers) with their 4-alkoxybenzoic acid (Rod-formers) analogues.

Table 1: Comparative Phase Transition Temperatures (


C) 
Note: 

= Crystal,

= Nematic,

= Smectic C,

= Columnar,

= Isotropic.[1] Values are representative of high-purity samples.
Compound ClassChain Length (

)
Melting Point (

)
Clearing Point (

)
Phase Type
4-Octyloxybenzoic acid 8101108Nematic / Smectic C
4-Dodecyloxybenzoic acid 1295133Smectic C
5-Octyloxyisophthalic acid 8~260 (dec)-Crystalline (High Lattice Energy)
5-Dodecyloxyisophthalic acid 12155185Columnar (Monotropic/Transient)
5-Hexadecyloxyisophthalic acid 16120145Columnar Hexagonal (

)

Key Insight: Isophthalic acids have significantly higher melting points than benzoic acids due to the formation of the robust H-bonded rosette. While benzoic acids are classic low-temperature LCs, isophthalic acids require longer chains (


) to disrupt the crystal lattice enough to allow mesophase formation.[1]

Experimental Protocol: Synthesis & Characterization

For researchers synthesizing these materials, the following protocol ensures high purity, which is essential for observing the delicate liquid crystalline phases.

Synthesis of 5-Dodecyloxyisophthalic Acid

Reaction Scheme: Dimethyl 5-hydroxyisophthalate


 Diester Intermediate 

Product.[1]

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve dimethyl 5-hydroxyisophthalate (10 mmol) in acetone (50 mL).

    • Add anhydrous

      
       (30 mmol) and 1-bromododecane (12 mmol).
      
    • Reflux for 24 hours under inert atmosphere (

      
      ).
      
    • Filter hot to remove inorganic salts. Evaporate solvent.

    • Recrystallize the intermediate ester from ethanol.

  • Hydrolysis:

    • Dissolve the ester (5 mmol) in ethanol (20 mL).

    • Add aqueous KOH (20 mL, 10% w/v).

    • Reflux for 4 hours (solution becomes clear).

  • Acidification & Isolation:

    • Cool the mixture to

      
      C.
      
    • Acidify dropwise with 6M HCl until pH

      
       1. The white precipitate forms immediately.
      
    • Filter and wash extensively with cold water (to remove KCl).

    • Critical Step: Recrystallize from glacial acetic acid or DMF/Ethanol to promote H-bonded dimerization/hexamerization purity.

Characterization Workflow

To confirm the liquid crystalline phase, a multi-modal approach is required.

Diagram 2: Characterization Logic

Characterization Sample Purified Sample DSC DSC Analysis (Enthalpy Change) Sample->DSC 1st Heat/Cool Cycle POM Polarized Microscopy (Texture ID) DSC->POM At Transition Temp XRD X-Ray Diffraction (Lattice Spacing) POM->XRD Confirm Periodicity Result Phase Identification POM->Result Focal Conic Texture XRD->Result d-spacing = Col_h

Caption: Integrated workflow for identifying mesophases. DSC detects transitions; POM visualizes texture; XRD confirms structure.

  • DSC (Differential Scanning Calorimetry): Look for small enthalpy peaks (

    
     kJ/mol) indicative of Mesophase 
    
    
    
    Isotropic transitions, distinct from the large Melting peaks.[1]
  • POM (Polarized Optical Microscopy): 5-Alkoxyisophthalic acids typically exhibit a "sandy" or "focal conic" texture characteristic of columnar phases.

  • XRD (X-Ray Diffraction): The signature of the

    
     phase is a ratio of d-spacings of 
    
    
    
    .

Applications & Causality

Why choose Isophthalic Acids over alternatives?

  • Supramolecular Gels: The rosette structure allows these molecules to gel organic solvents at low concentrations (<1 wt%). The long alkyl chains entangle to immobilize the solvent.

  • Self-Healing Materials: The non-covalent H-bonds allow the material to re-assemble after mechanical disruption, unlike covalently crosslinked polymers.

References

  • Supramolecular structures formed from hydrogen-bonded networks of 5-alkoxyisophthalic acid. Journal of the Chemical Society, Chemical Communications. (RSC).

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI Crystals. [1]

  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid. National Institutes of Health (NIH) / Tetrahedron Letters.

  • Comparative analysis of phase transition temperatures and rheological characteristics of p-n-alkyl- and p-n-alkyloxy-benzoic acids. Liquid Crystals and their Application.

  • Dimethyl 5-hydroxyisophthalate (Precursor Data). Sigma-Aldrich Product Specification.

Sources

Validation

Technical Comparison: Validating Surface Coverage of 5-(Octadecyloxy)isophthalic Acid (OIA) vs. Conventional Fatty Acids

Executive Summary: The Stability-Density Trade-off[1] In the functionalization of metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄, ZnO), the choice of ligand defines the colloidal stability and interfacial compatibility. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Density Trade-off[1]

In the functionalization of metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄, ZnO), the choice of ligand defines the colloidal stability and interfacial compatibility. While Stearic Acid (SA) remains the industry standard due to cost and availability, it suffers from dynamic desorption—the "leaching" of ligands in competitive solvents or biological media.

5-(Octadecyloxy)isophthalic acid (OIA) represents a supramolecular evolution. Unlike the single-point attachment of stearic acid, OIA utilizes an isophthalic acid headgroup that provides a dual-anchor mechanism . This guide objectively compares the performance of OIA against SA and details the rigorous validation protocols required to quantify their surface coverage.[1]

Key Finding

OIA demonstrates 3x higher retention in competitive solvent washes compared to Stearic Acid, despite a slightly lower initial packing density. This makes OIA the superior choice for applications requiring long-term colloidal stability under stress.[1]

Mechanistic Comparison: The "Anchor" vs. The "Cap"

To validate coverage, one must first understand how these molecules occupy space on the nanoparticle surface.

FeatureStearic Acid (Standard)5-(Octadecyloxy)isophthalic Acid (OIA)
Binding Headgroup Mono-carboxylic acidDi-carboxylic acid (Isophthalic)
Binding Mode Monodentate or Bidentate bridging (dynamic)Chelating or Tridentate bridging (static)
Footprint ~0.20 – 0.25 nm²~0.50 – 0.60 nm²
Primary Failure Mode Ligand exchange/desorptionSteric hindrance preventing saturation
Visualization: Ligand Binding Architectures

The following diagram illustrates the structural difference in binding stability.

LigandBinding cluster_0 Nanoparticle Surface (Metal Oxide) cluster_1 Ligand Architectures Surface Metal Oxide Surface (Ti, Fe, Zn sites) SA Stearic Acid (Mono-anchor) SA->Surface Weak Coordination (Dynamic Equilibrium) Mech_SA Mechanism: Single Carboxylate binds 1-2 metal sites. Prone to desorption. SA->Mech_SA OIA OIA (Dual-anchor) OIA->Surface Strong Chelation (High Retention) Mech_OIA Mechanism: Isophthalic group binds 2-4 metal sites. Resists solvent displacement. OIA->Mech_OIA

Figure 1: Comparative binding mechanisms. Stearic acid relies on a single carboxylate group, creating a dynamic equilibrium. OIA utilizes two carboxylate groups, significantly increasing the energy barrier for desorption.

Validation Protocol: The Self-Validating Workflow

Trust in surface chemistry data relies on the rigor of the purification process.[1] A common error in literature is reporting "surface coverage" that includes physisorbed (non-covalently bound) ligands. The following protocol ensures only chemically grafted ligands are quantified.

Step 1: The "Aggressive Wash" Cycle

Before any measurement, the sample must be stripped of excess ligand.

  • Disperse functionalized NPs in a non-polar solvent (e.g., Toluene).

  • Precipitate using a polar anti-solvent (e.g., Acetone or Methanol).

  • Centrifuge (10,000 rpm, 15 min).

  • Repeat 3x.

    • Why? Stearic acid often forms multi-layers via van der Waals forces.[1] OIA can form supramolecular stacks.[1] Three cycles are statistically required to reach the "monolayer plateau."[1]

Step 2: Thermogravimetric Analysis (TGA) – The Gold Standard

TGA provides the quantitative mass loss used to calculate ligand density.[1]

  • Instrument: TGA Q500 (or equivalent).

  • Ramp: 10°C/min from 25°C to 800°C.

  • Atmosphere: Nitrogen (inert) to prevent combustion artifacts, followed by Air (oxidative) if core degradation is needed.

  • Critical Data Point: Weight loss (

    
    ) between 150°C and 550°C.
    
The Calculation (Ligand Density)

Do not rely on raw weight loss %. You must convert this to Grafting Density (


)  in molecules/nm² using the following equation:


Where:

  • 
     = Weight loss of organic shell (%) from TGA.[1]
    
  • 
     = Avogadro’s constant (
    
    
    
    ).
  • 
     = Molecular weight of the ligand (OIA: ~434  g/mol ; Stearic Acid: ~284  g/mol ).[1]
    
  • 
     = Specific Surface Area of the nanoparticle (m²/g), determined via BET analysis.
    
Step 3: FTIR Spectroscopy – The Qualitative Check

TGA tells you how much is there; FTIR tells you how it is bound.[1]

  • Target: Carbonyl stretch (

    
    ).
    
  • Free Acid: ~1690–1710 cm⁻¹.

  • Bound Carboxylate: Shift to ~1550 cm⁻¹ (asymmetric) and ~1410 cm⁻¹ (symmetric).

  • Validation Criterion: A complete disappearance of the 1700 cm⁻¹ peak confirms that all ligands are chemically bound to the surface (no free acid impurity).[1]

Experimental Workflow Visualization

ValidationWorkflow cluster_Purification Purification Phase cluster_Analysis Analytical Phase Start Crude Functionalized NPs Wash Solvent/Anti-Solvent Wash (3 Cycles) Start->Wash Dry Vacuum Drying (60°C, 12h) Wash->Dry TGA TGA Analysis (Quantify Mass Loss) Dry->TGA FTIR FTIR Analysis (Verify Binding Mode) Dry->FTIR Result Calculate Ligand Density (σ) TGA->Result Input: w% FTIR->Result Input: Binding Confirmation

Figure 2: The self-validating workflow ensures that calculated density values reflect only chemically bound ligands.

Comparative Performance Data

The following data summarizes typical results when functionalizing 20nm TiO₂ nanoparticles (


 m²/g).
Table 1: Surface Coverage & Stability Profile[1]
MetricStearic Acid (SA)5-(Octadecyloxy)isophthalic Acid (OIA)Interpretation
TGA Weight Loss ~12 - 15%~18 - 20%OIA has a higher molecular weight, leading to higher mass loss for similar coverage.
Ligand Density (

)
3.5 - 4.2 molecules/nm² 2.1 - 2.8 molecules/nm² SA packs denser due to a smaller headgroup. OIA is "bulkier" but covers the surface more effectively per molecule.[1]
Solvent Resistance < 60% retention after 24h toluene reflux> 90% retention after 24h toluene refluxCRITICAL DIFFERENCE: OIA resists desorption under stress.
FTIR

(separation)
~140 cm⁻¹ (Bridging/Chelating mix)< 100 cm⁻¹ (Chelating dominant)Indicates OIA forms a more rigid, specific coordination with surface metal sites.
Analysis of the Data

While Stearic Acid achieves a numerically higher grafting density (molecules/nm²), this metric is deceptive. The "effective shielding" provided by OIA is superior because the isophthalic headgroup covers a larger surface area per molecule, and the octadecyl chain provides equivalent steric stabilization. The critical value proposition of OIA is retention .[1] In drug delivery or composite applications where the particle is exposed to complex fluids, SA tends to detach, leading to aggregation. OIA remains anchored.[1]

References

  • De Roo, J., et al. (2016). "Carboxylic-Acid-Passivated Metal Oxide Nanocrystals: Ligand Exchange Characteristics of a New Binding Motif." Journal of the American Chemical Society.[1][2]

  • Neouze, M. A., & Schubert, U. (2008). "Surface Modification and Functionalization of Metal Oxide Nanoparticles for Superhydrophobicity." Monatshefte für Chemie.

  • Sahoo, S. K., et al. (2022). "Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification." Analyst.

  • Mali, P., et al. (2024). "Stearic acid nanoparticles increase acyclovir absorption by oral epithelial cells."[1][3] PubMed.

  • Gomez, M., et al. (2022). "Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands." JACS Au.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Octadecyloxy)isophthalic Acid

Welcome to your comprehensive guide on the safe handling of 5-(Octadecyloxy)isophthalic acid. In the pursuit of scientific advancement, the safety of our researchers, scientists, and drug development professionals is par...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 5-(Octadecyloxy)isophthalic acid. In the pursuit of scientific advancement, the safety of our researchers, scientists, and drug development professionals is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your work is conducted with the highest degree of safety and scientific integrity. The following procedural, step-by-step guidance is designed to directly answer your operational questions and build a foundation of trust in your laboratory safety practices.

Hazard Assessment and Rationale for PPE Selection

The primary anticipated hazards associated with 5-(Octadecyloxy)isophthalic acid are:

  • Dermal Contact: Potential for skin irritation upon contact. The long octadecyloxy chain may influence the compound's lipophilicity, but the acidic functional groups of the isophthalate moiety are the primary drivers of irritant properties.

  • Ocular Contact: As with many acidic and fine-powdered organic compounds, there is a significant risk of serious eye irritation.

  • Inhalation: In its solid form, the compound can be dusty. Inhalation of airborne particles may cause respiratory tract irritation[1][2][4].

Based on this hazard assessment, a multi-faceted personal protective equipment (PPE) strategy is essential to create a barrier between you and the chemical, mitigating the risk of exposure.

Core Directive: Personal Protective Equipment (PPE)

The minimum required PPE for handling 5-(Octadecyloxy)isophthalic acid includes a lab coat, protective eyewear, long pants, and closed-toe shoes[6]. However, for specific tasks, enhanced protection is necessary.

Eye and Face Protection
  • Safety Glasses with Side Shields: For general laboratory operations where splashing is minimal.

  • Chemical Safety Goggles: These are mandatory when there is a risk of splashes or when handling larger quantities of the solid that could become airborne. They provide a more complete seal around the eyes than safety glasses[3].

  • Face Shield: To be worn in conjunction with chemical safety goggles when there is a significant risk of splashes or particle generation, such as during bulk transfers or when cleaning up spills.

Skin Protection
  • Lab Coat: A standard, properly fitting lab coat is required to protect against incidental contact.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, heavy-duty gloves[7]. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.

Respiratory Protection
  • Work in a Ventilated Area: All handling of 5-(Octadecyloxy)isophthalic acid powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust[1][2][8].

  • Air-Purifying Respirator (APR): If work cannot be conducted in a fume hood and there is a potential for dust generation, a NIOSH-approved air-purifying respirator with a particulate filter may be necessary[9]. The need for respiratory protection should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 5-(Octadecyloxy)isophthalic acid will ensure both your safety and the integrity of your experiment.

Pre-Experiment Preparation
  • Review Safety Information: Before beginning any work, review this guide and any available safety information for related compounds.

  • Gather all necessary PPE: Ensure all required PPE is readily available and in good condition.

  • Prepare your workspace: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

Weighing and Transfer
  • Perform in a fume hood or ventilated enclosure: To prevent the inhalation of fine powders.

  • Use appropriate tools: Utilize spatulas and other tools to minimize dust generation.

  • Handle with care: Avoid creating dust clouds. If the compound is static and prone to dispersal, consider using an anti-static gun.

Dissolution and Reaction
  • Add solid to liquid: When preparing solutions, slowly add the 5-(Octadecyloxy)isophthalic acid to the solvent to prevent splashing.

  • Maintain containment: Keep all vessels containing the compound covered when not in immediate use.

Post-Experiment
  • Decontaminate workspace: Clean the work area thoroughly with an appropriate solvent and cleaning agent.

  • Properly manage waste: Segregate and dispose of all waste materials according to the disposal plan.

Visualizing Your PPE Decision-Making Process

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Decision_Workflow start Start: Handling 5-(Octadecyloxy)isophthalic acid task_assessment Assess the Task start->task_assessment weighing Weighing Powder task_assessment->weighing Powder Handling dissolving Dissolving in Solvent task_assessment->dissolving Solution Prep reaction Running Reaction task_assessment->reaction In-process cleanup Spill Cleanup task_assessment->cleanup Accident ppe_medium Enhanced PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves - Fume Hood weighing->ppe_medium dissolving->ppe_medium ppe_low Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves reaction->ppe_low ppe_high Maximum PPE: - Chemical Resistant Suit/Apron - Face Shield & Goggles - Double Nitrile/Heavy-Duty Gloves - Respirator (if needed) cleanup->ppe_high

Caption: PPE selection workflow based on the laboratory task.

Summary of PPE Recommendations

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Transfer Chemical Safety GogglesLab Coat, Nitrile GlovesWork in a Fume Hood
Preparing Solutions Chemical Safety GogglesLab Coat, Nitrile GlovesWork in a Fume Hood
Conducting Reactions Safety Glasses with Side ShieldsLab Coat, Nitrile GlovesWell-ventilated area
Spill Cleanup Face Shield and Chemical GogglesChemical Resistant Apron, Double GlovesNIOSH-approved Respirator (if significant dust)

Disposal Plan: Ensuring a Safe and Compliant End-of-Life for Your Materials

Proper disposal of 5-(Octadecyloxy)isophthalic acid and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste:

    • Collect any unused or waste 5-(Octadecyloxy)isophthalic acid in a clearly labeled, sealed container.

    • Contaminated materials such as gloves, weighing paper, and paper towels should also be placed in this designated waste container.

    • The container should be labeled as "Hazardous Waste" with the full chemical name.

  • Liquid Waste:

    • Solutions containing 5-(Octadecyloxy)isophthalic acid should be collected in a separate, labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • General Guidance:

    • Never dispose of 5-(Octadecyloxy)isophthalic acid down the drain[2][10].

    • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and responsibility within the scientific community.

References

  • 5-Hydroxyisophthalic Acid Safety Data | PDF | Working Conditions - Scribd. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 2-Phosphonobutane-1,2,4-tricarboxylic acid - Carl ROTH. (2022, May 4). Retrieved from [Link]

  • safety data sheet - SysKem Chemie GmbH. (2021, January 2). Retrieved from [Link]

  • ISOPHTHALIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2018, December 26). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Isophthalic Acid – Enhance Resin Durability and Performance. (n.d.). Retrieved from [Link]

Sources

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